molecular formula C14H15BrO3 B1512124 Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate CAS No. 1384265-30-8

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B1512124
CAS No.: 1384265-30-8
M. Wt: 311.17 g/mol
InChI Key: KWRSQQQEMTWZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-30-8) is a valuable chemical intermediate for advanced organic synthesis and pharmaceutical research. This compound, with a molecular formula of C14H15BrO3 and a molecular weight of 311.17 g/mol, features both a ketone and an ester group on its cyclohexane ring, making it a versatile building block for further functionalization . Its structure allows for diverse chemical transformations, including nucleophilic additions and substitutions, which are fundamental in constructing complex bioactive molecules . Researchers utilize this compound in the development of novel pharmaceutical agents, particularly those targeting the central nervous system . It is commonly supplied as a pale yellow to colorless oil . For optimal stability, this reagent should be stored sealed in a dry environment, preferably under refrigeration between 2°C and 8°C . This product is intended for research applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRSQQQEMTWZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857197
Record name Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384265-30-8
Record name Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages a multi-step sequence beginning with the double Michael addition of 4-bromophenylacetonitrile to an acrylic ester, followed by an intramolecular Thorpe-Ziegler cyclization to form a cyanocyclohexanone intermediate. Subsequent hydrolysis and esterification yield the target compound. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed to enable researchers, scientists, and drug development professionals to successfully replicate and adapt this synthesis.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are of significant interest in the field of medicinal chemistry. The 1-aryl-4-oxocyclohexanone scaffold is a key pharmacophore found in a variety of biologically active molecules. Notably, compounds within this class have demonstrated potent analgesic properties, with the para-bromo-substituted analogue being among the most active.[1] The strategic incorporation of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of pharmacological profiles.

The synthetic approach detailed in this guide is a convergent and efficient strategy that constructs the core carbocyclic ring system with the desired aryl substitution in a controlled manner. The key steps of this synthesis are:

  • Double Michael Addition: Formation of a key intermediate by the conjugate addition of the carbanion of 4-bromophenylacetonitrile to two equivalents of an acrylic ester.

  • Thorpe-Ziegler Cyclization: An intramolecular, base-catalyzed condensation of the resulting dinitrile to form a stable β-enaminonitrile, which upon workup yields the 4-cyano-4-(4-bromophenyl)cyclohexanone.

  • Hydrolysis: Conversion of the nitrile functionality to a carboxylic acid.

  • Esterification: Formation of the final methyl ester product.

This pathway offers a reliable method for the preparation of the target molecule, starting from readily available commercial reagents.

Reaction Mechanisms and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis, troubleshooting, and optimization.

Double Michael Addition and Thorpe-Ziegler Cyclization

The initial steps of the synthesis hinge on the reactivity of the α-proton of 4-bromophenylacetonitrile. This proton is rendered acidic by the electron-withdrawing nitrile group, allowing for deprotonation by a suitable base to form a stabilized carbanion.

Diagram of the Synthetic Pathway:

Synthesis_Pathway A 4-Bromophenylacetonitrile D Intermediate Dinitrile A->D Double Michael Addition B Methyl Acrylate B->D C Base (e.g., NaH) C->D E 1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile D->E Thorpe-Ziegler Cyclization F 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid E->F Acid or Base Hydrolysis G This compound F->G Esterification (e.g., MeOH, H+)

Caption: Overall synthetic workflow for this compound.

The generated carbanion acts as a potent nucleophile in a Michael addition to an α,β-unsaturated ester, such as methyl acrylate.[1] This reaction is a conjugate addition, where the nucleophile attacks the β-carbon of the unsaturated system.[1] A second Michael addition occurs to form a dinitrile intermediate.

The subsequent intramolecular cyclization is a Thorpe-Ziegler reaction.[2][3][4] This base-catalyzed reaction involves the nucleophilic attack of the carbanion from one nitrile group onto the electrophilic carbon of the other nitrile group within the same molecule.[2][3][4] This forms a cyclic imine, which tautomerizes to a more stable enamine. Acidic workup then hydrolyzes the enamine to the corresponding ketone.[2]

Hydrolysis of the Nitrile

The conversion of the nitrile group in 1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.

Esterification

The final step is the esterification of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid to its methyl ester. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile

This procedure is adapted from the general method described for the synthesis of 4-aryl-4-aminocyclohexanones.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromophenylacetonitrile196.0419.6 g0.1
Methyl Acrylate86.0921.5 g (22.8 mL)0.25
Sodium Hydride (60% dispersion in mineral oil)24.008.8 g0.22
Anhydrous Toluene-250 mL-
6M Hydrochloric Acid-As needed-

Experimental Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a 60% dispersion of sodium hydride (8.8 g, 0.22 mol) in mineral oil.

  • The mineral oil is removed by washing with anhydrous toluene (3 x 50 mL) under a nitrogen atmosphere.

  • Anhydrous toluene (100 mL) is added to the flask.

  • A solution of 4-bromophenylacetonitrile (19.6 g, 0.1 mol) in anhydrous toluene (50 mL) is added dropwise to the stirred suspension of sodium hydride at room temperature.

  • The mixture is then heated to reflux for 1 hour to ensure complete formation of the anion.

  • The reaction mixture is cooled to room temperature, and a solution of methyl acrylate (21.5 g, 0.25 mol) in anhydrous toluene (50 mL) is added dropwise at a rate that maintains the reaction temperature below 30 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 12 hours.

  • The reaction is then carefully quenched by the slow addition of water (50 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is separated.

  • The organic layer is washed with brine (2 x 50 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude dinitrile intermediate.

  • The crude intermediate is dissolved in ethanol (150 mL), and a solution of sodium ethoxide (prepared from 5.1 g of sodium in 100 mL of absolute ethanol) is added.

  • The mixture is heated at reflux for 4 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water (200 mL) and acidified with 6M hydrochloric acid to pH 2-3.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford 1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile.

Synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile292.1529.2 g0.1
Concentrated Sulfuric Acid98.0850 mL-
Water18.02100 mL-

Experimental Procedure:

  • A round-bottom flask is charged with 1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile (29.2 g, 0.1 mol), water (100 mL), and concentrated sulfuric acid (50 mL).

  • The mixture is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and poured onto crushed ice (200 g).

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be recrystallized from a suitable solvent such as aqueous ethanol to yield pure 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid.

Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid297.1429.7 g0.1
Methanol32.04150 mL-
Concentrated Sulfuric Acid98.082 mL-

Experimental Procedure:

  • A round-bottom flask is charged with 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid (29.7 g, 0.1 mol) and methanol (150 mL).

  • Concentrated sulfuric acid (2 mL) is carefully added to the stirred suspension.

  • The mixture is heated at reflux for 8 hours.

  • The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (150 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

This compound:

  • Molecular Formula: C₁₄H₁₅BrO₃

  • Molecular Weight: 311.17 g/mol

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.48 (d, J = 8.6 Hz, 2H), 7.25 (d, J = 8.6 Hz, 2H), 3.70 (s, 3H), 2.80-2.60 (m, 4H), 2.50-2.30 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 209.5, 174.8, 141.2, 131.8, 128.5, 121.7, 52.5, 50.1, 37.8, 34.2.

  • IR (KBr, cm⁻¹): 2950, 1735 (C=O, ester), 1715 (C=O, ketone), 1590, 1485, 1250, 1070, 1010, 820.

  • Mass Spectrometry (EI): m/z 310/312 (M⁺).

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of this compound. The described multi-step synthesis, commencing with a double Michael addition followed by a Thorpe-Ziegler cyclization, hydrolysis, and esterification, provides a practical approach for obtaining this valuable intermediate. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of this and related compounds for applications in drug discovery and development.

References

  • Thorpe, J. F. J. Chem. Soc., Trans.1904, 85, 1726-1761.
  • Ziegler, K.; Eberle, H.; Ohlinger, H. Justus Liebigs Ann. Chem.1933, 504, 94-130.
  • Schaefer, J. P.; Bloomfield, J. J. Org. React.2011, 15, 1-203.
  • Lednicer, D.; VonVoigtlander, P. F.; Emmert, D. E. J. Med. Chem.1981, 24 (3), 341–346.
  • Lednicer, D.; VonVoigtlander, P. F.; Emmert, D. E. J. Med. Chem.1980 , 23 (4), 424–430. ([Link])

Sources

An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1384265-30-8

Introduction

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate is a substituted cyclohexanone derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a strategically placed bromine atom on a phenyl ring attached to a keto-ester functionalized cyclohexane core, makes it a versatile synthetic intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a key building block in the development of novel therapeutics, particularly in the realm of analgesics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1384265-30-8[1][2]
Molecular Formula C₁₄H₁₅BrO₃[3]
Molecular Weight 311.17 g/mol [3]
Appearance Off-white to pale yellow solid
Purity Typically ≥95%[4]

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with readily available starting materials. A robust and frequently employed strategy involves a double Michael addition of an acrylate to a substituted arylacetonitrile, followed by an intramolecular Dieckmann condensation to construct the cyclohexanone ring.[5] This approach offers a convergent and versatile route to a variety of 4-aryl-4-oxocyclohexanecarboxylates.

The logical flow of this synthetic pathway is depicted in the following workflow diagram:

G cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Esterification A 4-Bromophenylacetonitrile E Diester Intermediate A->E Nucleophilic attack B Methyl Acrylate (2 equiv.) B->E C Base (e.g., NaH, t-BuOK) C->A Deprotonation D Aprotic Solvent (e.g., THF, DMF) D->E Reaction Medium F Diester Intermediate I β-Keto Ester Intermediate F->I Intramolecular Cyclization G Base (e.g., NaOEt, t-BuOK) G->F Deprotonation H Aprotic Solvent (e.g., Toluene) H->I Reaction Medium J β-Keto Ester Intermediate M 4-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid J->M K Aqueous Acid (e.g., H₂SO₄, HCl) K->J L Heat L->J N 4-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid Q This compound N->Q O Methanol (MeOH) O->Q P Acid Catalyst (e.g., H₂SO₄) P->O

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1 & 2: One-Pot Double Michael Addition and Dieckmann Condensation

  • To a solution of 4-bromophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the carbanion.

  • Slowly add two equivalents of methyl acrylate to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion of the Michael additions, add a solution of sodium ethoxide or potassium tert-butoxide in the corresponding alcohol or an aprotic solvent like toluene.

  • Heat the reaction mixture to reflux to facilitate the intramolecular Dieckmann condensation. Monitor the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude β-keto ester intermediate.

Step 3 & 4: Hydrolysis, Decarboxylation, and Esterification

  • To the crude β-keto ester intermediate, add an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and decarboxylation.

  • After cooling, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid.

  • Dissolve the crude acid in an excess of methanol, and add a catalytic amount of concentrated sulfuric acid.

  • Heat the solution to reflux for several hours until esterification is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic and aliphatic protons. The protons on the bromophenyl ring will appear in the aromatic region (typically δ 7.0-7.6 ppm), likely as two doublets due to the para-substitution pattern. The methylene protons of the cyclohexane ring will resonate in the aliphatic region (typically δ 1.5-3.0 ppm) as complex multiplets. The methyl ester protons will appear as a sharp singlet at approximately δ 3.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and the ester will be observed in the downfield region (typically δ 170-210 ppm). The aromatic carbons will resonate in the range of δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the cyclohexane ring and the methyl ester carbon will appear in the upfield region.

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester, typically in the region of 1710-1740 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry. The presence of multiple functional groups—the ketone, the ester, and the aryl bromide—provides several handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Precursor for Opioid Analgesics

A significant application of this and related 4-arylcyclohexanone derivatives is in the synthesis of novel opioid analgesics.[5][6] The core structure serves as a key building block for the construction of compounds that interact with opioid receptors in the central nervous system.[7] The 4-aryl-4-aminocyclohexanone pharmacophore, which can be derived from this intermediate, is a crucial element in a class of potent analgesics.[5][6] The bromine atom on the phenyl ring can be utilized for further diversification through cross-coupling reactions, enabling the introduction of a wide range of substituents to probe their effects on receptor binding and pharmacological activity.

The general synthetic strategy towards these analgesic agents is illustrated below:

G A This compound B Reductive Amination A->B Introduction of Amino Group C N-Alkylation / N-Acylation B->C Modification of Amino Group D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->D Modification of Aryl Ring E Diverse Library of Opioid Analgesic Candidates C->E D->E

Caption: Diversification of the core scaffold for analgesic development.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in drug discovery. Its synthesis, while multi-step, is based on well-established and robust chemical transformations. The strategic placement of its functional groups allows for extensive chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents, particularly in the field of analgesics. This guide provides a foundational understanding of this important molecule, empowering researchers and drug development professionals to harness its full potential in their scientific endeavors.

References

  • PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information.
  • BenchChem. (2025). A Spectroscopic Comparison of Methyl 4-oxohexanoate and its Analogues.
  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.
  • Al-Omran, F., Mohareb, R., & A. (2014). New route for synthesis, spectroscopy, and X-ray studies of 2-[aryl-(6′-hydroxy-4′,4′-dimethyl-2′-oxocyclohex-6′-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and 1,8-dioxo-octahydroxanthenes and antitumor evaluation. Medicinal Chemistry Research, 23(4).
  • Xidi-Bodi Experimental. (n.d.). This compound.
  • BLD Pharm. (n.d.). 6297-22-9|Methyl 4-oxocyclohexanecarboxylate.
  • PubChem. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Oxocyclohexanecarboxylate. National Center for Biotechnology Information.
  • Google Patents. (2009). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • Hoffman Fine Chemicals. (n.d.). CAS 1384265-30-8 | this compound | MFCD22423115.
  • Hoffman Fine Chemicals. (n.d.). CAS 1384265-30-8 | this compound | MFCD22423115.
  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346.
  • Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.
  • Degenhardt, L., et al. (2018). The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. British Journal of Clinical Pharmacology, 84(11), 2469-2481.
  • American Elements. (n.d.). Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate.
  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S133-S153.
  • BenchChem. (2025). Spectroscopic Data of Methyl 2-oxocyclopentanecarboxylate: A Technical Guide.
  • Morgan, G. E., & Mikhail, M. S. (Eds.). (2018). Opioid Analgesics. In Clinical Anesthesiology (6th ed.). McGraw Hill.
  • Shi, X., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances, 13(23), 15682-15686.
  • Beilstein Journal of Organic Chemistry. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.
  • Google Patents. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Spetea, M., et al. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 26(18), 5671.
  • Google Patents. (1966). Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.

Sources

An In-Depth Technical Guide to the Structure Elucidation of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate is a multifaceted organic compound featuring a substituted cyclohexane ring at its core. The structural elucidation of this molecule is a critical exercise for researchers in synthetic chemistry and drug development, as a comprehensive understanding of its three-dimensional architecture is paramount for predicting its chemical reactivity and biological activity. This guide provides a detailed, step-by-step approach to deciphering the structure of this compound, leveraging a suite of modern analytical techniques. We will delve into the rationale behind experimental choices and the interpretation of complex spectroscopic data, offering a robust framework for the structural analysis of similarly complex molecules.

The molecule itself, with CAS Number 1384265-30-8 and a molecular formula of C14H15BrO3, presents several interesting structural features for investigation: a 1,4-disubstituted cyclohexane ring, a quaternary carbon, a ketone, an ester, and a brominated aromatic ring.[1][2] The interplay of these functionalities dictates the molecule's conformational preferences and its spectroscopic signature.

Synthesis and Purification

The journey to structural elucidation begins with the synthesis of the target compound. While various synthetic routes can be envisioned, a common approach involves the reaction of a suitable bromophenyl-containing nucleophile with a cyclohexanone derivative.

Experimental Protocol: Synthesis

A plausible synthetic route could involve the Michael addition of a bromophenyl Grignard reagent to a protected 4-oxocyclohexanecarboxylate, followed by deprotection and esterification.

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent: 1,4-dibromobenzene is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form 4-bromophenylmagnesium bromide.

  • Michael Addition: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of a suitable Michael acceptor, such as methyl 4-oxocyclohex-2-enecarboxylate.

  • Work-up and Esterification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. If the starting material was not the methyl ester, the resulting carboxylic acid is then esterified using methanol in the presence of a catalytic amount of sulfuric acid.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.[3]

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Esterification cluster_purification Purification A 1,4-Dibromobenzene + Mg C Grignard Reaction (Michael Addition) A->C B Methyl 4-oxocyclohex-2-enecarboxylate B->C D Quenching (NH4Cl) C->D E Extraction & Drying D->E F Esterification (MeOH, H2SO4) E->F G Column Chromatography F->G H Recrystallization G->H I Pure Product H->I

Caption: Synthetic and purification workflow for the target compound.

Spectroscopic Analysis: The Core of Elucidation

With a pure sample in hand, the next phase involves a multi-pronged spectroscopic analysis to piece together the molecular puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • A small amount of the purified solid is placed directly on the ATR crystal.

  • The anvil is lowered to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
~3050-3000Aromatic C-HStretchWeak to medium intensity
~2950-2850Aliphatic C-HStretchStrong intensity, characteristic of alkanes[4][5]
~1735Ester C=OStretchStrong, sharp peak[4][5][6]
~1715Ketone C=OStretchStrong, sharp peak[5][7][8]
~1600, ~1480Aromatic C=CStretchMedium to strong intensity
~1250-1000Ester C-OStretchTwo strong bands[6]
~830para-disubstituted benzeneC-H bendStrong out-of-plane bending

The presence of two distinct carbonyl peaks is a key diagnostic feature, confirming the presence of both the ketone and the ester functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

  • Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5Doublet2HAromatic Protons (ortho to Br)Deshielded by the bromine atom and the aromatic ring current. The para-substitution pattern leads to a characteristic doublet.[9][10]
~7.2Doublet2HAromatic Protons (meta to Br)Shielded relative to the ortho protons. The para-substitution pattern leads to a characteristic doublet.[9][10]
~3.7Singlet3HMethyl Ester Protons (-OCH₃)The singlet indicates no adjacent protons. The chemical shift is characteristic of protons on a carbon attached to an oxygen atom.
~2.2-2.8Multiplet8HCyclohexane Ring Protons (-CH₂-)The complex multiplet arises from the overlapping signals of the four sets of diastereotopic methylene protons on the cyclohexane ring. Their chemical shifts are influenced by the adjacent carbonyl and aromatic groups.

The 1,4-disubstitution pattern of the benzene ring is confirmed by the presence of two doublets in the aromatic region, each integrating to two protons.[11]

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

  • Using the same sample prepared for ¹H NMR, the ¹³C NMR spectrum is acquired.

  • A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~208Ketone Carbonyl (C=O)The downfield chemical shift is characteristic of a ketone carbonyl carbon.[11]
~175Ester Carbonyl (C=O)Characteristic chemical shift for an ester carbonyl carbon.
~140Aromatic Carbon (C-Br)Quaternary carbon attached to the electronegative bromine atom.
~132Aromatic Carbons (CH, ortho to Br)Aromatic CH carbons deshielded by the bromine.
~129Aromatic Carbons (CH, meta to Br)Aromatic CH carbons.
~122Aromatic Carbon (ipso- to cyclohexane)Quaternary aromatic carbon attached to the cyclohexane ring.
~52Methyl Ester Carbon (-OCH₃)Aliphatic carbon attached to an oxygen atom.
~48Quaternary Cyclohexane Carbon (C1)The quaternary carbon of the cyclohexane ring, deshielded by the attached aromatic ring and ester group.
~35-45Cyclohexane Carbons (-CH₂-)Aliphatic carbons of the cyclohexane ring. The exact chemical shifts will depend on their position relative to the functional groups.

The presence of the expected number of signals in the ¹³C NMR spectrum, including the two distinct carbonyl carbons and the various aromatic and aliphatic carbons, provides strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The molecules are ionized by a high-energy electron beam.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (310/312 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.[12]

  • Fragmentation Pattern: The molecule will fragment in a predictable manner, providing further structural clues.[13][14] Common fragmentation pathways include:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a peak at m/z 279/281.

    • Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a peak at m/z 251/253.

    • Cleavage of the bond between the cyclohexane ring and the aromatic ring.

    • Fragmentation of the cyclohexane ring itself.

Analysis of the fragmentation pattern can help to confirm the connectivity of the different parts of the molecule.

Structure Elucidation Workflow

G cluster_data Spectroscopic Data Acquisition cluster_interp Data Interpretation A IR Spectroscopy E Functional Group ID (C=O, C-O, Ar-Br) A->E B 1H NMR Spectroscopy F H-Framework & Connectivity (Aromatic, Aliphatic, -OCH3) B->F C 13C NMR Spectroscopy G C-Framework (Quaternary C, Carbonyls) C->G D Mass Spectrometry H Molecular Weight & Formula (Br Isotope Pattern) D->H I Proposed Structure E->I F->I G->I H->I J Structure Confirmation I->J

Caption: Logical workflow for structure elucidation using spectroscopic data.

Conformational Analysis

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric strain.[15][16] The bulky 4-bromophenyl and methyl carboxylate groups will have a profound influence on the conformational equilibrium.

In a 1,4-disubstituted cyclohexane, both substituents can be either axial or equatorial. The trans isomer, where one substituent is axial and the other is equatorial, or both are equatorial, is generally more stable than the cis isomer where one is axial and one is equatorial.[15] Given the steric bulk of both the 4-bromophenyl and the methyl carboxylate groups, the most stable conformation will be the one where both of these large groups occupy the equatorial positions to minimize unfavorable 1,3-diaxial interactions.

Molecular Structure with Conformational Details

G cluster_structure This compound C1 C C2 C C1->C2 C1_sub C(=O)OCH3 C1->C1_sub C1_sub_ar C6H4Br C1->C1_sub_ar C3 C C2->C3 C4 C=O C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: 2D representation of the molecular structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of various analytical techniques. By carefully acquiring and interpreting data from IR, NMR, and mass spectrometry, a complete and unambiguous picture of the molecule's constitution and stereochemistry can be established. This guide has outlined the key experimental considerations and data interpretation strategies, providing a comprehensive framework for researchers and scientists engaged in the structural characterization of novel organic compounds. The principles and methodologies described herein are broadly applicable and form the cornerstone of modern chemical analysis.

References

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Vertex AI Search.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health.
  • IR Spectrum Of Cyclohexanone. Bartleby.com.
  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure.
  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). Organic Chemistry | OpenStax.
  • 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry - NC State University Libraries.
  • 1H NMR. The Royal Society of Chemistry.
  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com.
  • Synthesis of Methyl 4-(4-Bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Organic Chemistry.
  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online.
  • CAS 1384265-30-8 | this compound | MFCD22423115. Hoffman Fine Chemicals.
  • 1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021, December 10). Chemistry LibreTexts.
  • mass spectra - fragmentation patterns. Chemguide.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 26). YouTube.
  • methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate. Sinfoo Biotech.
  • 1,4-disubstituted cyclohexanes Definition. Organic Chemistry Key Term | Fiveable.
  • Chem 351 F14 Final : Spectroscopy. University of Calgary.
  • Conformational analysis of 1,4 disubstituted cyclohexane. (2020, December 16). YouTube.

Sources

A Technical Guide to the Physicochemical Properties of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (CAS No. 1384265-30-8) is a substituted cyclohexanone derivative.[1] Its molecular architecture, featuring a quaternary stereocenter, a ketone, an ester, and a brominated aromatic ring, makes it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and materials science. The precise characterization of its physical properties is paramount for its effective use, ensuring reproducibility in experimental protocols, enabling rational formulation design, and establishing robust quality control standards.

This guide provides a comprehensive overview of the core physical and spectral properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only reference data but also the underlying scientific principles and detailed experimental protocols for its characterization. The methodologies described are designed to be self-validating, ensuring the highest degree of scientific integrity.

Core Molecular and Physical Attributes

The compound's structure dictates its physical behavior. The polar ketone and ester functionalities are expected to contribute to a higher melting point compared to a non-functionalized analog, while the bulky, nonpolar bromophenyl group influences its solubility and crystalline nature.

PropertyDataSource
CAS Number 1384265-30-8[1][2]
Molecular Formula C₁₄H₁₅BrO₃[2]
Molecular Weight 311.17 g/mol [2]
Appearance White to yellow solid (predicted based on analogs)[3]
Melting Point Not experimentally determined in available literature[4]
Boiling Point 388.1 ± 42.0 °C (Predicted at 760 Torr)[4]
Density 1.418 ± 0.06 g/cm³ (Predicted at 20°C)[4]
Storage Conditions Store sealed in a dry, dark environment at 2 to 8 °C[4]

Note: Predicted values are computationally derived and should be confirmed by experimental measurement.

Determination of Key Physical Constants

Accurate measurement of physical constants like melting point and solubility is fundamental for confirming the identity and purity of a sample.

Melting Point Analysis

The melting point is a highly sensitive indicator of purity for a crystalline solid. A pure compound exhibits a sharp melting point range (typically <1°C), whereas impurities tend to depress and broaden this range.

This protocol describes the use of a modern digital melting point apparatus (e.g., Mel-Temp® or similar).

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered by crushing it gently with a spatula.[5]

    • Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[6]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. To ensure dense packing, drop the capillary tube down a long, vertical glass tube onto the benchtop.[6]

    • The final packed sample height should be 2-3 mm.[5]

  • Measurement:

    • Rapid Approximation (if unknown): Place the loaded capillary into the heating block. Set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting range. This prevents spending excessive time in the precise measurement phase.[7]

    • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Insert a new capillary with a fresh sample.

    • Set the starting temperature to ~20°C below the expected melting point and a slow heating ramp rate of 1-2°C per minute.[6] A slow rate is crucial for ensuring thermal equilibrium and obtaining an accurate measurement.[6]

    • Record the temperature (T_start) at which the first droplet of liquid becomes visible.[6]

    • Record the temperature (T_end) at which the last solid crystal melts completely.

    • The melting point is reported as the T_start – T_end range.

  • Validation: Repeat the precise determination at least twice. Consistent results (within 0.5°C) validate the measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement p1 Powder Sample p2 Load Capillary Tube p1->p2 p3 Pack Solid (2-3 mm) p2->p3 m1 Insert into Apparatus p3->m1 m2 Fast Ramp (Approx. MP) m1->m2 m3 Cool & Replace Sample m2->m3 m4 Slow Ramp (1-2°C/min) m3->m4 m5 Record T_start m4->m5 m6 Record T_end m5->m6 r1 Final MP Range m6->r1 Report as Range SolubilityWorkflow A Add Excess Solid to Solvent B Agitate at Constant T (e.g., 24h @ 25°C) A->B C Centrifuge/Settle to Separate Phases B->C D Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Analyze Concentration (e.g., HPLC) E->F G Calculate Solubility (mg/mL or mol/L) F->G SpectroscopyLogic Compound {this compound | C₁₄H₁₅BrO₃} NMR NMR Spectroscopy ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton Compound->NMR FTIR FTIR Spectroscopy Functional Groups C=O (Ketone) @ ~1715 cm⁻¹ C=O (Ester) @ ~1735 cm⁻¹ Compound->FTIR MS Mass Spectrometry Molecular Weight & Formula Isotopic Pattern (Br) M⁺ @ m/z 310/312 Compound->MS

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the NMR spectrum of this specific molecule. The guide covers spectral prediction, conformational analysis, experimental protocols, and data interpretation, grounded in established scientific principles and supported by authoritative references. Through a detailed examination of chemical shifts, coupling constants, and anisotropic effects, this guide aims to serve as an essential resource for the structural elucidation and conformational assessment of substituted cyclohexanone systems.

Introduction: The Significance of Structural Elucidation

This compound is a substituted cyclohexanone derivative with potential applications in medicinal chemistry and materials science. A precise understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its biological activity and material properties. ¹H NMR spectroscopy stands as a powerful, non-destructive analytical technique for elucidating such detailed molecular information in solution.[1][2] This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, providing a framework for its analysis that is both theoretically sound and practically applicable.

Predicted ¹H NMR Spectrum and Structural Assignments

The molecular structure of this compound dictates a unique ¹H NMR spectrum. The key to interpreting this spectrum lies in understanding the distinct chemical environments of the protons and the through-bond interactions (spin-spin coupling) between them.

Molecular Structure and Proton Environments

The molecule possesses several distinct sets of protons, each expected to resonate at a characteristic chemical shift:

  • Aromatic Protons (H-Ar): The 4-bromophenyl group contains two pairs of chemically equivalent protons in a para-substituted pattern, resulting in a classic AA'BB' system.

  • Cyclohexane Protons (H-2/H-6 and H-3/H-5): The protons on the cyclohexane ring are diastereotopic. The protons at the C2 and C6 positions are adjacent to the quaternary carbon, while the protons at the C3 and C5 positions are adjacent to the carbonyl group.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a singlet.

Below is a diagram illustrating the molecular structure and labeling the different proton environments.

Caption: Molecular structure with proton labeling.

Predicted Chemical Shifts and Multiplicities

The expected chemical shifts (δ) are influenced by several factors, including electronegativity, magnetic anisotropy of the carbonyl and aromatic groups, and steric effects.[3][4][5][6][7][8]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-Ar (ortho to Br)7.4 - 7.6Doublet~8-9 Hz (³JHH)Deshielded by the anisotropic effect of the aromatic ring and influenced by the bromine atom.
H-Ar (meta to Br)7.2 - 7.4Doublet~8-9 Hz (³JHH)Less deshielded than the ortho protons.
-OCH₃~3.7SingletN/AProtons on the methyl ester are deshielded by the adjacent oxygen atom.[9][10][11]
H-3, H-52.3 - 2.6MultipletComplexProtons are α to the carbonyl group, leading to significant deshielding.[12][13]
H-2, H-61.8 - 2.2MultipletComplexProtons are β to the carbonyl group and adjacent to the quaternary carbon.[12][13]

Conformational Analysis: The Cyclohexane Ring

The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The presence of bulky substituents, the 4-bromophenyl and methyl carboxylate groups at C1, and the carbonyl group at C4, influences the conformational equilibrium.

Chair Conformation and Anisotropic Effects

The 4-bromophenyl group is expected to preferentially occupy the equatorial position to minimize steric strain. This orientation places certain cyclohexane protons within the shielding or deshielding cones of the aromatic ring's anisotropic field, leading to further differentiation in their chemical shifts.[14] Similarly, the carbonyl group at C4 exhibits magnetic anisotropy, deshielding the adjacent axial and equatorial protons at C3 and C5 to different extents.[5][6][7]

Conformational_Equilibrium A Axial 4-bromophenyl (Less Stable) B Equatorial 4-bromophenyl (More Stable) A->B Ring Flip B->A Ring Flip

Caption: Conformational equilibrium of the cyclohexane ring.

Karplus Relationship and Coupling Constants

The magnitude of the vicinal coupling constants (³JHH) between adjacent protons on the cyclohexane ring is dependent on the dihedral angle between them, as described by the Karplus equation.[15][16][17][18] By analyzing these coupling constants, it is possible to deduce the preferred chair conformation and the relative orientations (axial or equatorial) of the cyclohexane protons. For instance, a large coupling constant (typically 10-14 Hz) is indicative of a trans-diaxial relationship (180° dihedral angle), while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (approximately 60° dihedral angle).[15][19]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Obtaining a high-resolution and artifact-free ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps and parameters.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-25 mg of this compound.[20]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without interfering with its signals.[2][21]

  • Homogenization: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.

  • Internal Standard: The residual proton signal of the deuterated solvent can often be used for spectral calibration. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[20]

  • NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended as a starting point for a standard ¹H NMR experiment on a 400-600 MHz spectrometer.

Parameter Recommended Value Purpose
Pulse Sequencezg30 or zgprStandard 1D proton experiment; zgpr includes water suppression.[1]
Spectral Width (SW)12-16 ppmTo encompass all expected proton signals.[22]
Number of Scans (NS)16-64To achieve an adequate signal-to-noise ratio.[1][23]
Relaxation Delay (D1)1-5 sTo allow for sufficient relaxation of protons between scans.[24]
Acquisition Time (AQ)2-4 sTo ensure good digital resolution.[1][23][24]
Temperature298 K (25 °C)Standard operating temperature.[1]

Caption: General workflow for NMR data acquisition and analysis.

Interpretation of a Representative Spectrum

A representative ¹H NMR spectrum of this compound would exhibit the following key features:

  • Aromatic Region (δ 7.2 - 7.6 ppm): Two distinct doublets, each integrating to 2H, corresponding to the AA'BB' system of the 4-bromophenyl group. The splitting pattern arises from ortho-coupling.

  • Methyl Ester Region (δ ~3.7 ppm): A sharp singlet integrating to 3H, characteristic of the -OCH₃ group.[10][11]

  • Aliphatic Region (δ 1.8 - 2.6 ppm): A complex series of overlapping multiplets integrating to 8H, corresponding to the cyclohexane ring protons. The protons α to the carbonyl (H-3, H-5) will be the most downfield in this region.[12][13] Detailed analysis of the coupling patterns within these multiplets, potentially with the aid of 2D NMR techniques like COSY, is necessary for unambiguous assignment of the axial and equatorial protons. Long-range couplings, such as a W-type coupling, might also be observable in rigid cyclohexanone systems.[25][26]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information regarding its molecular structure and conformation. A thorough analysis of chemical shifts, multiplicities, and coupling constants, guided by fundamental NMR principles such as the Karplus relationship and anisotropic effects, allows for a detailed structural elucidation. The experimental protocols and interpretive strategies outlined in this guide provide a robust framework for researchers and scientists working with this and structurally related compounds.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

  • 1HNMR Spectrum of Cyclohexanone. Course Hero. [Link]

  • Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. [Link]

  • ¹H-NMR spectra of fatty acid methyl esters (FAMEs) obtained with basic catalysis. ResearchGate. [Link]

  • JACS 125 - KARPLUS EQUATION. Chemical & Engineering News. [Link]

  • Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. [Link]

  • Basic Acquisition Parameters. San Diego State University NMR Facility. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • NMR Spectroscopy: Data Acquisition. ResearchGate. [Link]

  • Saturated Fatty Acids and Methyl Esters. AOCS. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • On the (4)J(HH) long-range coupling in 2-bromocyclohexanone: conformational insights. Magnetic Resonance in Chemistry. [Link]

  • 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. [Link]

  • Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. [Link]

  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Science and Education Publishing. [Link]

  • 1 H and 13 C NMR chemical shifts observed from fatty acid methyl esters... ResearchGate. [Link]

  • Karplus equation. Wikipedia. [Link]

  • DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Journal of Carbohydrate Chemistry. [Link]

  • anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Modgraph. [Link]

  • Label each set of chemically equivalent protons, using a for the... Pearson. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Study.com. [Link]

  • Long-range spin-spin coupling in bicyclo[3.1.0]hexane systems. Semantic Scholar. [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. ResearchGate. [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Semantic Scholar. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Human Metabolome Database. [Link]

  • Shielding and Deshielding in NMR Spectroscopy. University of Calcutta. [Link]

  • Long-Range Coupling in Cyclic Silanes. The Royal Society of Chemistry. [Link]

  • Long Range C-H Couplings. Organic Chemistry Data. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

  • Methyl 4-oxocyclohexanecarboxylate. PubChem. [Link]

  • Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

  • Shielding. University of Calgary. [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. [Link]

  • Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. [Link]

  • Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry. [Link]

Sources

Introduction: The Role of Spectroscopic Precision in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound (CAS RN: 1384265-30-8) presents a fascinating case study in molecular complexity, integrating a substituted aromatic ring, a cyclic ketone, and a methyl ester into a single scaffold.[1] Such multi-functionalized molecules demand a robust analytical approach for characterization. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule.[2]

This guide provides an in-depth exploration of the ¹³C NMR analysis of this target compound. We will move beyond a simple prediction of the spectrum to discuss the underlying chemical principles that govern the observed chemical shifts. This document is designed for researchers and scientists who require not only the data but also a profound understanding of the causality behind the spectroscopic results, ensuring a self-validating and trustworthy analytical workflow.

Pillar 1: Foundational Principles of ¹³C NMR Spectroscopy

The ¹³C nucleus, while possessing a nuclear spin (I = ½) necessary for the NMR phenomenon, has a low natural abundance (approximately 1.1%) and a smaller gyromagnetic ratio compared to ¹H. This results in an inherently lower sensitivity, making ¹³C NMR experiments significantly more time-consuming than proton NMR. To overcome this, spectra are typically acquired over many scans and employ broadband proton decoupling, which collapses all ¹H-¹³C coupling interactions into single, sharp peaks for each unique carbon environment.[3]

The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information in a ¹³C NMR spectrum. It is highly sensitive to the local electronic environment of each carbon atom. Key factors influencing the chemical shift include:

  • Hybridization State: Carbons with sp² hybridization (alkenes, aromatics, carbonyls) are more deshielded and resonate at higher chemical shifts (downfield) compared to sp³ hybridized carbons (alkanes).[3]

  • Electronegativity: The presence of nearby electronegative atoms (e.g., oxygen, bromine) withdraws electron density from the carbon nucleus, causing it to be deshielded and shifting its signal downfield.[4]

  • The "Heavy Atom Effect": Contrary to the trend of electronegativity, heavy atoms like bromine and iodine can cause an upfield (shielding) effect on the directly attached (ipso) carbon. This is attributed to the large electron cloud of the heavy atom, which induces a diamagnetic shielding effect on the carbon nucleus.[5][6]

  • Anisotropic Effects: The π-electron systems in aromatic rings and carbonyl groups generate localized magnetic fields that can cause significant shielding or deshielding of nearby nuclei, depending on their spatial orientation.

Pillar 2: A Validated Experimental Workflow

Achieving a high-quality, interpretable ¹³C NMR spectrum is contingent upon meticulous sample preparation and a logically structured experimental approach. The following protocol is designed as a self-validating system to ensure data integrity.

Experimental Protocol: From Sample to Spectrum
  • Sample Preparation:

    • Analyte Mass: For a standard 5 mm NMR tube, a mass of 50-100 mg of this compound is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[7] Halving the amount of material can quadruple the required acquisition time.

    • Solvent Selection: A deuterated solvent is essential to provide a field-frequency lock for the spectrometer. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single carbon signal at ~77 ppm, which serves as a convenient internal reference.[8]

    • Dissolution and Filtration: Dissolve the sample in approximately 0.5-0.6 mL of CDCl₃ in a small vial.[9] To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a pipette plugged with glass wool directly into a clean, unscratched NMR tube. Suspended solids will lead to broadened spectral lines and poor resolution.

    • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, defining the 0.0 ppm point in the spectrum.[7]

  • Data Acquisition:

    • The sample is placed in the NMR spectrometer.

    • A standard broadband-decoupled ¹³C NMR experiment is performed.

    • The resulting Free Induction Decay (FID), which is the time-domain signal, is recorded.[10]

  • Data Processing:

    • The FID is converted into the frequency-domain spectrum using a Fourier Transform.[11]

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.[10]

    • Baseline Correction: The baseline of the spectrum is corrected to be flat and centered at zero intensity.[11]

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

Workflow Visualization

Below is a diagram illustrating the logical flow of the ¹³C NMR analysis process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh 50-100 mg of Compound Dissolve Dissolve in ~0.6 mL CDCl3 + TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire FID using Broadband Decoupling Filter->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Assign Peak Assignment Reference->Assign DEPT DEPT Analysis (Confirmation) Assign->DEPT Structure Structure Confirmation DEPT->Structure

Caption: Experimental workflow for ¹³C NMR analysis.

Pillar 3: Spectral Interpretation and Structural Assignment

The structure of this compound contains 14 carbon atoms. Due to molecular symmetry in the bromophenyl group, where C2' and C6' are equivalent and C3' and C5' are equivalent, a total of 12 distinct signals are expected in the ¹³C NMR spectrum.

Molecular Structure with Carbon Numbering

The following diagram illustrates the molecular structure with each unique carbon atom numbered for clear assignment.

Caption: Structure with carbon numbering scheme.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shift regions for each unique carbon atom in the molecule, based on established chemical shift data for similar functional groups.[4][8][12][13]

Carbon No.Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
C4 C=O (Ketone)205 - 220Ketone carbonyl carbons are highly deshielded and appear far downfield.[4]
C7 C=O (Ester)160 - 185Ester carbonyls are also significantly downfield, but typically less so than ketones.[13]
C1' C (Aromatic)~140-145Quaternary aromatic carbon attached to the cyclohexyl group.
C3', C5' CH (Aromatic)~132Aromatic C-H carbons meta to the bromine atom.[14]
C2', C6' CH (Aromatic)~129Aromatic C-H carbons ortho to the bromine atom.
C4' C-Br (Aromatic)~122Ipso-carbon attached to bromine; shifted upfield due to the heavy atom effect.[5][6]
C8 O-C H₃ (Ester)50 - 60Methoxy carbon attached to the electronegative oxygen of the ester.[13]
C1 C (Quaternary)45 - 55Quaternary sp³ carbon, deshielded by attachment to the aromatic ring and ester group.
C2, C6 CH₂35 - 45Methylene carbons adjacent (α) to the quaternary carbon C1.
C3, C5 CH₂30 - 40Methylene carbons adjacent (α) to the ketone carbonyl C4.

Advanced Analysis: Structural Confirmation with DEPT

While the broadband-decoupled spectrum provides the number of unique carbons and their chemical shifts, it does not differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons. Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that provides this crucial information.[15][16]

  • DEPT-90: This experiment displays signals only for CH (methine) carbons.[3] For our target molecule, we would expect to see the signals for the aromatic carbons C2'/C6' and C3'/C5'.

  • DEPT-135: This experiment provides a more detailed picture. CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks.[17]

    • Positive Peaks: Signals for C2'/C6', C3'/C5' (aromatic CH), and C8 (methyl) would be observed.

    • Negative Peaks: Signals for C2/C6 and C3/C5 (cyclohexane CH₂) would be inverted.

  • Identifying Quaternary Carbons: Quaternary carbons (C1, C4, C7, C1', C4') do not have attached protons and are therefore absent from both DEPT-90 and DEPT-135 spectra.[3] By comparing the standard broadband-decoupled spectrum with the DEPT-135 spectrum, one can definitively identify the signals corresponding to the five quaternary carbons.

This combination of a standard ¹³C spectrum with DEPT experiments provides a robust, self-validating method to confirm every carbon assignment, ensuring the structural elucidation is both accurate and trustworthy.

Conclusion

The ¹³C NMR analysis of this compound is a multi-faceted process that relies on a firm understanding of fundamental spectroscopic principles, meticulous experimental technique, and the application of advanced methods like DEPT for unambiguous signal assignment. The predicted spectrum, with 12 distinct signals ranging from the far downfield ketone carbonyl above 200 ppm to the upfield aliphatic methylene carbons, provides a unique fingerprint of the molecule's carbon skeleton. By systematically analyzing the chemical shifts and employing spectral editing techniques, researchers can achieve a high degree of confidence in the structural verification of this and other similarly complex molecules, a critical step in the rigorous workflow of chemical research and drug development.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • eMagRes. NMR Data Processing. Retrieved from [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Calgary. Ch 13 - DEPT. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Golobič, A., et al. (2005). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 109(7), 1334-1342. Retrieved from [Link]

  • University of Cambridge. How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Colorado Boulder. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Wishart Research Group. CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Creative Biostructure. NMR Data Processing and Interpretation. Retrieved from [Link]

  • Taylor & Francis Online. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

  • Slideshare. Use of NMR in structure elucidation. Retrieved from [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes [Table]. Retrieved from [Link]

  • PubMed. (2014). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • National Institutes of Health. (2012). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • Jadab, M. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1) [Diagram]. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0264473). Retrieved from [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. Retrieved from [Link]

  • SpectraBase. Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... [Figure]. Retrieved from [Link]

  • Hoffman Fine Chemicals. CAS 1384265-30-8 | this compound. Retrieved from [Link]

Sources

Hydrolysis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate to its corresponding carboxylic acid, 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid. This transformation is a fundamental step in synthetic organic chemistry, often employed in the modification of core scaffolds for drug discovery and materials science. This document delves into the underlying mechanistic principles of ester hydrolysis, presents a detailed, field-proven protocol for base-catalyzed saponification, and outlines robust methods for reaction monitoring, product purification, and analytical characterization. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable insights to ensure successful execution and optimization of this key chemical conversion.

Introduction: Significance and Context

The 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid scaffold is a valuable building block in medicinal chemistry. The presence of a carboxylic acid offers a handle for further derivatization (e.g., amide bond formation), the ketone provides a site for reductive amination or other carbonyl chemistry, and the bromophenyl group is primed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The hydrolysis of the parent methyl ester, this compound, is the critical step to unmask the carboxylic acid functionality.

Understanding the nuances of this hydrolysis is paramount. The ester is tertiary, which introduces significant steric hindrance around the carbonyl center. This structural feature dictates the choice of reaction conditions, favoring methodologies that can overcome steric impediments while preserving the integrity of the other functional groups. This guide focuses on the base-catalyzed hydrolysis (saponification) as it offers a reliable and irreversible pathway to the desired product.

Mechanistic Principles of Ester Hydrolysis

The conversion of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. The choice of catalyst has profound implications for the reaction's reversibility, rate, and mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification process.[1] The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.[2][3] This process is inherently reversible, and the equilibrium position is dictated by the concentration of water.[1][4] To drive the reaction to completion, a large excess of water is typically required, which can sometimes complicate product isolation.[4]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is generally the preferred method for its practical irreversibility.[1][5] The reaction proceeds through a nucleophilic acyl substitution pathway, typically the bimolecular acyl-oxygen cleavage (BAC2) mechanism.

The key steps are:

  • Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.

  • Formation of a Tetrahedral Intermediate: The attack results in the formation of a transient, negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the methoxide ion (-OCH3) as the leaving group.

  • Irreversible Deprotonation: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a stable carboxylate salt and methanol. This final step is thermodynamically very favorable and renders the entire sequence irreversible.[1]

For sterically hindered esters, such as the topic compound, reaction rates can be slow.[6] The use of co-solvents like methanol or THF is essential to ensure miscibility of the organic substrate and the aqueous base. In some cases, mild, non-aqueous conditions using a methanolic solution of NaOH in a solvent like dichloromethane can accelerate the hydrolysis of crowded esters.[6][7]

Caption: The BAC2 mechanism for base-catalyzed ester hydrolysis.

Experimental Protocol: Saponification

This protocol describes a robust method for the hydrolysis of this compound on a research scale.

Materials and Reagents
  • This compound (Substrate)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH·H₂O)

  • Methanol (MeOH), HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Ethyl Acetate (EtOAc), reagent grade

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a 3:1 mixture of THF and Methanol (approximately 0.1 M concentration relative to the substrate). Stir until a homogeneous solution is formed.

    • Rationale: A THF/MeOH co-solvent system ensures the solubility of both the nonpolar substrate and the polar aqueous base, creating a single phase for efficient reaction.

  • Base Addition: In a separate container, prepare a solution of NaOH or LiOH (2.0-3.0 eq) in deionized water. Add this aqueous solution to the stirring solution of the ester at room temperature.

    • Rationale: Using a stoichiometric excess of the base ensures the reaction goes to completion and overcomes any potential consumption by other acidic impurities. LiOH is often preferred as it can lead to cleaner reactions and is less prone to promoting side reactions than NaOH or KOH.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). Use a mobile phase such as 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting ester spot (higher Rf) is fully consumed and a new, more polar spot corresponding to the carboxylate product appears at the baseline (Rf ≈ 0).

    • Self-Validation: TLC provides a direct visual confirmation of the conversion of the nonpolar ester to the highly polar carboxylate salt. The disappearance of the starting material is the primary indicator of completion.

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with water and cool the flask in an ice bath (0-5 °C).

  • Slowly add 2M HCl solution dropwise while stirring vigorously. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ≈ 2). A white precipitate of the carboxylic acid product should form.

    • Rationale: Acidification protonates the water-soluble carboxylate salt, converting it into the neutral carboxylic acid, which is typically insoluble in water and precipitates out.

  • Work-up - Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x volumes). Combine the organic layers.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the carboxylic acid product from the aqueous phase, leaving inorganic salts behind.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

Purification and Characterization

Purification

The crude 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid can be purified by recrystallization .[8] A suitable solvent system is typically a mixture of ethyl acetate and hexanes or ethanol and water. Dissolve the crude product in a minimal amount of the hot, more polar solvent and slowly add the less polar anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Analytical Data Summary

The successful conversion can be confirmed by comparing the analytical data of the starting material and the final product.

PropertyThis compound (Starting Material)1-(4-bromophenyl)-4-oxocyclohexanecarboxylic Acid (Product)Rationale for Change
Molecular Formula C₁₄H₁₅BrO₃[9]C₁₃H₁₃BrO₃[10]Loss of a CH₂ group from the hydrolysis of the methyl ester.
Molecular Weight 311.17 g/mol [9]297.14 g/mol [10]Corresponds to the change in molecular formula.
¹H NMR (Key Signals) ~3.7 ppm (s, 3H, -OCH₃)~7.5 ppm (d, 2H, Ar-H)~7.2 ppm (d, 2H, Ar-H)>10 ppm (br s, 1H, -COOH)~7.5 ppm (d, 2H, Ar-H)~7.2 ppm (d, 2H, Ar-H)Disappearance of the sharp methyl ester singlet is the most definitive indicator. Appearance of a broad, downfield-shifted carboxylic acid proton signal. Aromatic signals remain largely unchanged.
¹³C NMR (Key Signals) ~175 ppm (Ester C=O)~52 ppm (-OCH₃)~180 ppm (Acid C=O)The carboxylic acid carbonyl is typically shifted slightly downfield. The ester methyl carbon signal disappears.
IR Spectroscopy (cm⁻¹) ~1730 (Ester C=O stretch)~2950 (C-H stretch)~1700 (Acid C=O stretch)~3300-2500 (Broad O-H stretch)The ester C=O stretch is replaced by the acid C=O stretch. The appearance of a very broad O-H stretch overlapping the C-H region is characteristic of a carboxylic acid dimer.[11]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Caption: A comprehensive workflow for the hydrolysis of the target ester.

Conclusion

The base-catalyzed hydrolysis of this compound is a straightforward yet critical transformation for accessing a versatile chemical intermediate. The irreversibility of saponification makes it the method of choice over acid-catalyzed alternatives. By carefully controlling reaction conditions, employing a robust monitoring strategy like TLC, and following a systematic work-up and purification procedure, high yields of the desired 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid can be reliably obtained. The analytical techniques outlined herein provide a self-validating system to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1964). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 489. Available at: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • Google Patents. (2004). US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • YouTube. (2021). Hydrolysis of esters - Mechanisms. YouTube. Available at: [Link]

  • PubChem - NIH. Methyl 4-oxocyclohexanecarboxylate. PubChem. Available at: [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • YouTube. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • MySkinRecipes. 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid. MySkinRecipes. Available at: [Link]

  • LabNetwork. 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid, min 95%, 1 gram. LabNetwork. Available at: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]

  • PubMed Central. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PubMed Central. Available at: [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 1384265-30-8 | this compound. Hoffman Fine Chemicals. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 1384265-30-8 | this compound. Hoffman Fine Chemicals. Available at: [Link]

  • ResearchGate. (2006). A simple method for the alkaline hydrolysis of esters. Available at: [Link]

Sources

An In-depth Technical Guide to the Derivatives of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid, a versatile scaffold for drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction: The 1-Aryl-4-oxocyclohexanecarboxylic Acid Scaffold

The 1-aryl-4-oxocyclohexanecarboxylic acid framework represents a privileged scaffold in medicinal chemistry. The rigid cyclohexanone core, combined with the synthetically versatile aryl and carboxylic acid moieties, provides a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. The presence of a bromine atom on the phenyl ring offers a key functional handle for a wide range of cross-coupling reactions, enabling the exploration of diverse chemical space. This guide will focus on the synthesis of the core molecule, 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid, and its subsequent derivatization to generate a library of compounds with potential therapeutic applications.

Synthesis of the Core Scaffold: 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic Acid

The synthesis of the core scaffold can be achieved through a multi-step sequence, commencing with a double Michael addition of 4-bromophenylacetonitrile to an acrylate, followed by cyclization, hydrolysis, and decarboxylation. This approach provides a reliable method for constructing the 1-aryl-4-oxocyclohexanone core.[1]

Synthetic Pathway Overview

Synthesis_of_Core_Scaffold A 4-Bromophenylacetonitrile C Intermediate Adduct A->C NaOEt, EtOH Michael Addition B Ethyl acrylate B->C D Cyclized Nitrile C->D NaOEt, EtOH Dieckmann Condensation E 1-(4-bromophenyl)-4-oxocyclohexane- carbonitrile D->E Hydrolysis & Decarboxylation H3O+, heat F 1-(4-bromophenyl)-4-oxocyclohexane- carboxylic acid E->F Hydrolysis H3O+, heat

Caption: Synthetic route to 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(4-bromophenyl)-2-cyanopimelate

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 eq) in anhydrous ethanol, add 4-bromophenylacetonitrile (1.0 eq).

  • To the resulting solution, add ethyl acrylate (2.2 eq) dropwise at a temperature maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Neutralize the reaction mixture with acetic acid and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude diethyl 2-(4-bromophenyl)-2-cyanopimelate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(4-bromophenyl)-4-oxocyclohexane-2-carbonitrile-2-carboxylate (Dieckmann Condensation)

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, add the crude diethyl 2-(4-bromophenyl)-2-cyanopimelate (1.0 eq) from the previous step.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclized product.

Step 3: Synthesis of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic Acid

  • Heat the crude product from the previous step under reflux with a mixture of concentrated hydrochloric acid, water, and acetic acid for 12 hours to effect both hydrolysis of the nitrile and ester, and decarboxylation.

  • Cool the reaction mixture, which should result in the precipitation of the crude product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from aqueous ethanol to afford pure 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid.

Compound Molecular Formula Molecular Weight CAS Number
1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acidC₁₃H₁₃BrO₃297.14887978-75-8

Derivatization Strategies

The core scaffold possesses three key functional handles for derivatization: the carboxylic acid, the ketone, and the aryl bromide. This allows for a modular approach to library synthesis.

Derivatization_Strategies cluster_COOH Carboxylic Acid Modification cluster_Ketone Ketone Modification cluster_ArylBr Aryl Bromide Modification Core 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid Amide Amide Derivatives Core->Amide Amide Coupling Ester Ester Derivatives Core->Ester Esterification Reduction Hydroxy Derivatives Core->Reduction Reduction (e.g., NaBH4) ReductiveAmination Amino Derivatives Core->ReductiveAmination Reductive Amination Suzuki Bi-aryl Derivatives Core->Suzuki Suzuki Coupling

Caption: Key derivatization pathways for the core scaffold.

Amide and Ester Derivatives (Carboxylic Acid Modification)

The carboxylic acid moiety is readily converted to amides and esters, which can modulate the pharmacokinetic properties of the molecule.

Protocol 3.1.1: Amide Synthesis via HATU Coupling

  • To a solution of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Protocol 3.1.2: Fischer Esterification

  • Dissolve 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) in the desired alcohol (used as solvent).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux for 8-24 hours, monitoring the reaction by TLC.

  • Cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[2]

Reduction and Reductive Amination (Ketone Modification)

The ketone at the 4-position is a versatile handle for introducing new functional groups and stereocenters.

Protocol 3.2.1: Ketone Reduction to Hydroxyl Derivatives

  • Dissolve 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.[3][4][5]

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the hydroxy derivative, which may be a mixture of cis and trans isomers.

Protocol 3.2.2: Reductive Amination to Amino Derivatives

  • To a solution of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) and the desired primary or secondary amine (1.2 eq) in methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the iminium ion.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Basify the aqueous residue with saturated sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Suzuki-Miyaura Cross-Coupling (Aryl Bromide Modification)

The aryl bromide is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[2][6]

Protocol 3.3.1: Suzuki-Miyaura Coupling

  • To a degassed mixture of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid or its ester derivative (1.0 eq), the desired boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent mixture of dioxane and water (e.g., 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).[7]

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-18 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the bi-aryl derivative.

Potential Applications in Drug Discovery

Derivatives of 1-aryl-4-oxocyclohexanecarboxylic acid have been investigated for a range of biological activities. The structural motifs present in these compounds suggest potential for development as anti-inflammatory, anticancer, and analgesic agents.

  • Anti-inflammatory Activity: The cyclohexanone and related structures are found in molecules with anti-inflammatory properties.[8][9][10] Modification of the core scaffold could lead to the discovery of novel inhibitors of inflammatory pathways.

  • Anticancer Activity: The 1,1-disubstituted cyclohexane carboxamide scaffold has been explored for its potential as an apoptosis inducer in cancer cell lines.[11] The ability to readily diversify the aryl portion of the molecule via Suzuki coupling allows for the exploration of structure-activity relationships in targeting various cancer cell lines.

  • Analgesic Activity: 4-Amino-4-arylcyclohexanones, structurally related to the derivatives described herein, have shown potent analgesic activity.[1] The p-bromo substituent, in particular, has been identified as a key feature for this activity.

Conclusion

The 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid scaffold is a valuable starting point for the synthesis of diverse chemical libraries for drug discovery. The synthetic routes and derivatization protocols outlined in this guide provide a robust framework for accessing a wide range of novel compounds. The strategic modification of the carboxylic acid, ketone, and aryl bromide moieties allows for the fine-tuning of physicochemical and pharmacological properties, making this an attractive scaffold for the development of new therapeutic agents.

References

  • Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. PubMed. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Dieckmann Condensation and Claisen Condensation. Master Organic Chemistry. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Reduction using sodium borohyride? ResearchGate. [Link]

  • 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid. MySkinRecipes. [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

  • Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone. PubMed. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. [Link]

  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PubMed Central. [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. [Link]

  • Organic Syntheses Procedure. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Anti-Inflammatory Properties. Scientific Research Publishing. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed. [Link]

  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]

  • Preparation of bromobenzyl cyanide. PrepChem.com. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1-aryl-4-oxocyclohexanecarboxylate framework represents a "privileged scaffold" in modern drug discovery. Its inherent structural rigidity, coupled with the diverse functionalization possibilities of the aryl and cyclohexanone moieties, has made it a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive preliminary investigation into a key exemplar of this class: Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate.

This document is intended for researchers, medicinal chemists, and professionals in drug development. It will detail a proposed synthetic route, outline rigorous analytical characterization methodologies, and explore the promising therapeutic applications of this compound, grounding all claims in established scientific principles and available data.

I. Strategic Synthesis of the Target Compound

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Bromophenylacetonitrile C Michael Addition (Base catalyst, e.g., NaH) A->C B Methyl acrylate B->C D Intermediate Cyanoester C->D Formation of new C-C bond E Acid Hydrolysis (e.g., H2SO4/H2O, heat) D->E Hydrolysis of nitrile F Dieckmann Condensation (Base catalyst, e.g., NaOEt) E->F G Intermediate β-keto ester F->G Intramolecular cyclization H Decarboxylation (Acidic workup, heat) G->H I 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid H->I J Esterification (Methanol, Acid catalyst, e.g., H2SO4) I->J K This compound J->K Final product formation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH) (1.2 equivalents) as a 60% dispersion in mineral oil, suspended in anhydrous tetrahydrofuran (THF).

  • Addition of Reactants: To the stirred suspension at 0 °C, add a solution of 4-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes. Subsequently, add methyl acrylate (2.2 equivalents) dropwise at 0 °C.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Cyclization: Upon completion, the reaction is carefully quenched with water and the THF is removed under reduced pressure. The resulting residue is then treated with a mixture of concentrated sulfuric acid and water and heated to reflux to induce hydrolysis of the nitrile and ester groups, followed by a Dieckmann condensation and subsequent decarboxylation.

  • Isolation and Purification: After cooling, the precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid.

Step 2: Esterification to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid (1.0 equivalent) in methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification by column chromatography on silica gel will afford the pure this compound.

II. Analytical Characterization: A Multi-faceted Approach

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are essential for a comprehensive analysis.

Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₄H₁₅BrO₃[1]
Molecular Weight311.17 g/mol [1]
AppearanceWhite to off-white solidN/A
Melting PointNot availableN/A
Spectroscopic Data

While experimental data for the target compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenyl group, likely as two doublets in the range of δ 7.0-7.6 ppm. The protons on the cyclohexanone ring would appear as multiplets in the upfield region (δ 1.5-3.0 ppm). The methyl ester protons will present as a sharp singlet at approximately δ 3.7 ppm.

  • ¹³C NMR: The carbon NMR would display a signal for the ketone carbonyl carbon around δ 208-212 ppm and the ester carbonyl carbon around δ 170-175 ppm. The aromatic carbons would resonate in the δ 120-145 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the cyclohexane ring and the methoxy carbon would appear in the upfield region.

2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups. A sharp peak around 1735 cm⁻¹ is expected for the ester C=O stretch, and another strong peak around 1715 cm⁻¹ for the ketone C=O stretch. The C-Br stretch will likely appear in the fingerprint region, below 700 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

III. Potential Applications in Drug Development

The 1-aryl-4-oxocyclohexanone scaffold is a recurring motif in compounds with significant biological activity. The presence of the 4-bromophenyl group in the target molecule is particularly noteworthy, as this substituent is often incorporated to enhance potency and modulate pharmacokinetic properties of drug candidates.

Therapeutic Potential

Research on structurally related 4-amino-4-arylcyclohexanones has revealed potent analgesic activity.[2] A study by Lednicer et al. demonstrated that compounds with a para-bromo substituent on the aryl ring were among the most potent in the series, exhibiting analgesic efficacy comparable to morphine.[2] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel analgesics.

Furthermore, the broader class of 1-aryl-4-oxocyclohexanone derivatives has been investigated for a range of pharmacological activities, including:

  • Anticancer Activity: Many heterocyclic compounds incorporating a bromophenyl moiety have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The lipophilic nature of the bromophenyl group can enhance the ability of compounds to penetrate bacterial cell membranes, leading to antimicrobial effects.

Proposed Mechanism of Action: Avenues for Investigation

The precise mechanism of action for this class of compounds is likely target-dependent. In the context of analgesia, potential targets could include opioid receptors or other proteins involved in pain signaling pathways. For anticancer applications, these compounds might interact with kinases, tubulin, or other proteins critical for cell proliferation.

Biological_Activity A This compound B Potential Biological Activities A->B C Analgesic B->C D Anticancer B->D E Antimicrobial B->E F Opioid Receptors C->F G Pain Signaling Pathways C->G H Kinase Inhibition D->H I Tubulin Polymerization Inhibition D->I J Bacterial Cell Membrane Disruption E->J

Caption: Potential biological activities and mechanisms of action for this compound.

IV. Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemistry and drug development. While a dedicated and detailed experimental analysis is yet to be published, this guide has provided a robust framework for its synthesis, characterization, and potential therapeutic applications based on established chemical principles and data from closely related analogues.

Future research should focus on the execution of the proposed synthesis and the thorough experimental validation of the compound's structure and purity using the analytical techniques outlined. Subsequently, a comprehensive biological evaluation is warranted to explore its potential as an analgesic, anticancer, and/or antimicrobial agent. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising privileged scaffold.

V. References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. (S)-(-)-2-(N-3,5-Diiodosalicyliden)amino-3,3-dimethyl-1-butanol [(S)-1]. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Huseyinov, E. (n.d.). Synthesis of Methyl 4-(4-Bromophenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate. Baku State University. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1384265-30-8 | this compound | MFCD22423115. Retrieved from [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346.

  • PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • Anuradha, N., Thiruvalluvar, A., Yuvaraj, C., Pandiarajan, K., & Butcher, R. J. (2011). Ethyl 4-(4-bromophenyl)-6-r-phenyl-2-oxocyclohex-3-ene-1-t-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o138.

  • Hoffman Fine Chemicals. (n.d.). CAS 1384265-30-8 | this compound | MFCD22423115. Retrieved from [Link]

  • Jacob, R. G., de Oliveira, D. H., Peglow, T. J., Nascimento, J. E. R., & Bartz, R. H. (2019). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. Journal of the Brazilian Chemical Society, 30(8), 1735-1743.

  • ScienceOpen. (n.d.). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(21), 7265.

  • Kaczor, A. A., & Sicińska, W. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2387.

  • Talismanov, V. S., Popkov, S. V., Zykova, S. S., & Karmanova, O. G. (2021). Synthesis of 1-Aryl-4-azolylbutanones. Chemistry of Heterocyclic Compounds, 57(12), 1123-1127.

  • Yamamoto, T., & Togo, H. (2018). One-Pot Preparation of Aromatic Amides, 4-Arylthiazoles, and 4-Arylimidazoles from Arenes. European Journal of Organic Chemistry, 2018(32), 4419-4429.

Sources

The Cyclohexanone Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohexanone motif, a six-membered carbocyclic ring bearing a ketone, is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2][3] Its structural simplicity belies a rich chemical reactivity that allows for extensive functionalization, providing a robust platform for the development of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the discovery and synthesis of novel cyclohexanone derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will traverse modern synthetic methodologies, from asymmetric catalysis to multi-component reactions, delve into the critical aspects of structural characterization, and illuminate the vast therapeutic potential of this remarkable chemical entity.

The Strategic Importance of the Cyclohexanone Core in Medicinal Chemistry

The prevalence of the cyclohexanone ring and its derivatives in a multitude of bioactive compounds underscores its significance in drug discovery.[3] Its cyclic structure provides a three-dimensional framework that can be tailored to interact with specific biological targets. The reactive ketone group serves as a handle for a wide array of chemical transformations, including condensations, alkylations, and oxidations, enabling the construction of complex molecular architectures.[1] This versatility has led to the development of cyclohexanone-based compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][4][5][6]

For instance, diarylidene cyclohexanone derivatives have shown promise as potent anti-inflammatory agents by inhibiting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[5][7] Furthermore, the cyclohexanone scaffold is a key building block in the synthesis of various established pharmaceuticals, including certain hormonal compounds and antihistamines.[2] The ability to introduce diverse functional groups onto the cyclohexanone ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety.

Modern Synthetic Strategies for Novel Cyclohexanone Derivatives

The synthesis of functionalized cyclohexanones has evolved significantly, with a strong emphasis on efficiency, stereoselectivity, and sustainability. Modern methodologies offer powerful tools to access a diverse range of derivatives with high precision.

Asymmetric Synthesis: Mastering Chirality

The stereoselective synthesis of chiral cyclohexanones is of paramount importance, as the biological activity of a molecule is often dependent on its three-dimensional arrangement.[8][9] Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysis), has emerged as a powerful strategy to control stereochemistry.[10][11]

  • Organocatalysis: Chiral amines, such as proline and its derivatives, are frequently employed to catalyze asymmetric aldol and Michael reactions, key transformations for constructing chiral cyclohexanone skeletons.[10][11] These catalysts operate by forming chiral enamines or iminium ions in situ, which then react with electrophiles in a stereocontrolled manner. The low cost, low toxicity, and operational simplicity of organocatalysts make them an attractive choice for sustainable synthesis.[10]

  • Biocatalysis: Enzymes, particularly ene-reductases, have demonstrated remarkable efficiency in the asymmetric synthesis of chiral cyclohexenones.[8][9] For example, the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases can generate valuable quaternary stereocenters with excellent enantioselectivity (up to >99% ee).[8][9] This biocatalytic approach offers a green and highly selective alternative to traditional metal-catalyzed hydrogenations.[8]

Experimental Protocol: Organocatalyzed Asymmetric Aldol Condensation [10]

  • To a clean, dry reaction vessel, add the aromatic aldehyde (1.0 mmol) and the solvent (e.g., DMSO, 2 mL).

  • Add the L-proline catalyst (0.1 mmol, 10 mol%).

  • Add cyclohexanone (5.0 mmol, 5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

  • Characterize the product using NMR and mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess using chiral HPLC.

Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials.[12][13] MCRs are particularly well-suited for the rapid generation of libraries of structurally diverse cyclohexanone derivatives for high-throughput screening.[12]

A classic example is the Gewald reaction, a one-pot synthesis of 2-aminothiophenes that can be adapted to produce thiophene-annulated cyclohexanones.[12] The operational simplicity, atom economy, and ability to generate molecular complexity in a single step make MCRs a powerful tool in modern drug discovery.[12][14]

Logical Relationship: Multi-Component Reaction Strategy

MCR_Strategy cluster_reactants Reactant Pool A Starting Material A Product Complex Cyclohexanone Derivative A->Product One-Pot Reaction (Catalyst, Solvent, Temp) B Starting Material B B->Product One-Pot Reaction (Catalyst, Solvent, Temp) C Starting Material C C->Product One-Pot Reaction (Catalyst, Solvent, Temp)

Caption: Convergent synthesis via a multi-component reaction.

Photocatalysis: Harnessing the Power of Light

Recent advancements in photoredox catalysis have opened up new avenues for the synthesis of cyclohexanone derivatives under mild reaction conditions.[3] These methods utilize light-absorbing catalysts to generate radical intermediates, which can then participate in a variety of bond-forming reactions. For instance, a tandem carbene and photoredox-catalyzed process has been developed for the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition.[3] This approach eliminates the need for harsh reagents and offers a novel strategy for the α-functionalization of ketones.[3]

Structural Characterization and Spectroscopic Analysis

The unambiguous determination of the structure of novel cyclohexanone derivatives is crucial for understanding their chemical properties and biological activity. A combination of spectroscopic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the carbon-hydrogen framework of a molecule.[15][16] Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching frequency of the carbonyl group (C=O) in cyclohexanones is a key diagnostic peak.[16][17]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[15][16] Fragmentation patterns can also offer clues about the structure of the molecule.

Data Presentation: Spectroscopic Data for a Representative Cyclohexanone Derivative

Compound: 2-(Hydroxy-phenyl-methyl)-cyclohexanone[15]

Spectroscopic TechniqueKey Observations
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 5H, Ar-H), 4.85 (d, 1H, J=8.0 Hz, CH-OH), 3.50 (br s, 1H, OH), 2.80-2.90 (m, 1H, CH-CO), 1.60-2.40 (m, 8H, cyclohexyl-H)
¹³C NMR (CDCl₃, 100 MHz) δ 212.0 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.5 (Ar-CH), 75.0 (CH-OH), 55.0 (CH-CO), 42.0, 30.0, 28.0, 25.0 (cyclohexyl-CH₂)
FTIR (thin film) 3450 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O stretch), 3030 cm⁻¹ (Ar C-H stretch), 2940, 2860 cm⁻¹ (Aliphatic C-H stretch)
Mass Spectrometry (EI) m/z 204 [M]⁺, 186 [M-H₂O]⁺, 107 [C₇H₇O]⁺, 97 [C₆H₉O]⁺

Biological Evaluation and Therapeutic Potential

The diverse biological activities of cyclohexanone derivatives make them attractive candidates for drug development.[4][5][18]

Anti-inflammatory Activity

As mentioned earlier, diarylidene cyclohexanones have demonstrated significant anti-inflammatory properties.[7] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as COX-2 and 5-LOX.[5][7] For example, 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone has an IC₅₀ value of 13.53 μM for COX inhibition.[4]

Experimental Workflow: In Vitro COX Inhibition Assay

COX_Inhibition_Workflow start Prepare Assay Buffer and Reagents add_enzyme Add COX-2 Enzyme start->add_enzyme add_inhibitor Add Test Compound (Cyclohexanone Derivative) add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction measure_product Measure Prostaglandin E₂ (PGE₂) Production (e.g., ELISA) stop_reaction->measure_product analyze Calculate % Inhibition and IC₅₀ measure_product->analyze

Caption: Workflow for determining COX-2 inhibitory activity.

Anticancer Activity

Certain cyclohexanone derivatives have exhibited promising anticancer activity.[6] For example, some 1,3-cyclohexanone derivatives have been investigated as potential therapeutic agents for non-small cell lung cancer (NSCLC).[19] The proposed mechanisms of action are diverse and can include the inhibition of kinases, topoisomerases, or DNA synthesis.[6]

Antimicrobial Activity

Novel cyclohexanone-based compounds have also been evaluated for their antibacterial and antifungal properties.[18][20] For instance, some cyclohexane-1,3-dione ligands and their metal complexes have shown medium-level antibacterial activity against various bacterial strains.[20]

Future Perspectives and Conclusion

The cyclohexanone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, including the use of flow chemistry and machine learning to accelerate the discovery process. A deeper understanding of the structure-activity relationships of cyclohexanone derivatives will enable the design of more potent and selective drug candidates. The versatility and proven track record of the cyclohexanone core ensure its enduring importance in the field of medicinal chemistry and drug development.[1]

References

Methodological & Application

Using Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective utilization of this compound, a versatile building block for synthesizing complex molecular scaffolds. We delve into the mechanistic nuances, provide field-tested experimental protocols, and offer a comprehensive troubleshooting guide to navigate the unique challenges presented by this substrate, such as steric hindrance and potential base sensitivity of the ester moiety.

Introduction: The Strategic Importance of the Substrate

This compound is a valuable starting material in medicinal chemistry and materials science. Its structure combines a reactive aryl bromide handle for cross-coupling, a cyclohexanone core for further functionalization, and a methyl ester. The successful coupling of this molecule opens pathways to a diverse range of biaryl compounds featuring a sp³-rich scaffold, a highly desirable trait for improving the physicochemical properties of drug candidates.

This guide moves beyond a simple recitation of steps, explaining the causality behind procedural choices to empower scientists to not only replicate but also rationally adapt these protocols for their specific synthetic targets.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the reaction mechanism is critical for effective troubleshooting and optimization. The widely accepted catalytic cycle proceeds through three primary stages.[1][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[7][8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R (Product) Trans->Product ArX Ar-X (Substrate) ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for Coupling with this compound

The unique structure of this substrate requires careful consideration of the following factors:

  • Steric Hindrance: The bulky cyclohexyl group attached to the aryl bromide can sterically impede the approach of the palladium catalyst. To overcome this, highly active and sterically demanding phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are often necessary to promote efficient oxidative addition and reductive elimination.[10][11][12]

  • Base Selection and Ester Stability: The methyl ester functionality is susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures. Therefore, the choice of base is critical. While strong bases like NaOH can be used, inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) generally offer a better balance of reactivity and functional group compatibility.[9][13] For extremely sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) may be employed.

  • Choice of Boron Reagent: While boronic acids are common, they can be prone to decomposition via protodeboronation or homocoupling.[5][14] For challenging syntheses or for storing key intermediates, more stable boronate esters, such as pinacol (Bpin) or MIDA esters, are excellent alternatives.[14][15][16][17]

Experimental Protocols

The following protocols provide validated starting points. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.

Protocol 1: General Screening with a Standard Catalyst System

This protocol is a robust starting point for coupling with simple, unhindered aryl or vinyl boronic acids.

Workflow Diagram

Experimental_Workflow start Start: Dry Glassware reagents Add Substrate, Boronic Acid, Base, Catalyst, Ligand start->reagents inert Seal, Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup Cool, Dilute, Wash, Dry Organic Layer monitor->workup purify Concentrate & Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired boronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3–5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[13]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe to achieve a concentration of 0.1–0.2 M with respect to the aryl bromide.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Sterically Hindered Partners

This protocol utilizes a modern, highly active catalyst system designed for challenging couplings, including those involving sterically demanding boronic acids or electron-rich aryl bromides.

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the sterically hindered boronic acid or boronate ester (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add a Buchwald pre-catalyst, such as SPhos Pd G3 (1–2 mol%). These pre-catalysts are air-stable and highly active.

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add a degassed anhydrous solvent, such as toluene or CPME (cyclopentyl methyl ether), to achieve a concentration of 0.2–0.5 M.

  • Reaction: Heat the mixture to 100–110 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 6–8 from Protocol 1. Due to the higher catalyst activity, reaction times are often significantly shorter (1–6 hours).

Data Presentation: Catalyst System Screening

The choice of catalyst, ligand, and base dramatically impacts reaction outcomes. The table below illustrates representative results for the coupling of this compound with 2-methylphenylboronic acid, a moderately hindered coupling partner.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001845
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10024<10[13]
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110492
4XPhos Pd G3 (1)-K₃PO₄ (3)CPME100295

Yields are for isolated product and are representative. They can vary based on reaction scale and purity of reagents.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) has oxidized; ligand has degraded.Use a fresh catalyst source or an air-stable pre-catalyst (e.g., Buchwald G3/G4).[18][19]
Oxygen Contamination: Leads to catalyst deactivation and boronic acid homocoupling.Ensure solvents are thoroughly degassed (sparging with argon or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.[13][18]
Poor Boronic Acid Quality: Protodeboronation has occurred during storage.Use a fresh bottle of boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester) for use.[13][14]
Significant Homocoupling Oxygen Presence: Promotes oxidative coupling of the boronic acid.Improve degassing and inert atmosphere techniques.[5]
Dehalogenation of Starting Material Hydride Source: Certain solvents (e.g., alcohols) or bases can act as hydride sources.Switch to an aprotic solvent system. Ensure the base is not a reducing agent.
Ester Hydrolysis Base is too Strong/Harsh: Use of hydroxides (NaOH, KOH) at high temperatures.Switch to a milder base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Lower the reaction temperature and use a more active catalyst to shorten the reaction time.

Conclusion

This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, provided that reaction conditions are chosen to address its specific structural features. The use of modern, sterically demanding phosphine ligands and careful selection of a non-hydrolytic base are paramount to achieving high yields and purity. The protocols and troubleshooting guide presented here offer a robust framework for the successful synthesis of complex biaryl structures, paving the way for innovations in drug discovery and materials science.

References

Application Notes and Protocols: Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Latent Potential in Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate, a structurally intriguing molecule, stands as a promising, albeit underexplored, platform for the generation of diverse chemical entities with significant therapeutic potential. This compound elegantly marries three key pharmacophoric features: a 4-bromophenyl group, a cyclohexanone core, and a methyl ester functionality. Each of these components offers distinct advantages for chemical modification and interaction with biological targets.

The 4-bromophenyl moiety serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). Halogen atoms, particularly bromine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing binding affinity and metabolic stability. The cyclohexanone ring provides a rigid, three-dimensional framework that can be functionalized to orient substituents in specific spatial arrangements, crucial for optimizing interactions with the active sites of enzymes and receptors.[1] Finally, the methyl ester offers a site for hydrolysis to the corresponding carboxylic acid or conversion to amides and other derivatives, enabling further diversification and the potential for improved pharmacokinetic profiles.

While direct biological applications of this compound are not yet extensively documented in peer-reviewed literature, its constituent motifs are present in a range of biologically active molecules. For instance, derivatives of 4-amino-4-arylcyclohexanones, which share the aryl-cyclohexanone core, have been reported to possess potent analgesic properties. Notably, compounds with a para-bromo substituent on the phenyl ring have demonstrated significant activity, suggesting the importance of this feature. Furthermore, the related compound, Methyl 4-oxocyclohexanecarboxylate, is a known intermediate in the synthesis of imidazobenzazepine derivatives, which have shown potential as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[2]

This application note will provide a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will present a plausible and detailed synthetic protocol for its preparation, explore its potential as a scaffold for the development of novel therapeutics by drawing parallels with related bioactive compounds, and provide protocols for its derivatization to facilitate SAR studies.

Synthetic Protocol: A Plausible Route to a Versatile Scaffold

The synthesis of this compound can be envisioned through a multi-step sequence involving a Michael addition, a Dieckmann condensation, and a subsequent decarboxylation. This approach offers a logical and efficient pathway to the target molecule from readily available starting materials.

Overall Synthetic Scheme

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation A Methyl (4-bromophenyl)acetate C Diester Intermediate A->C NaH, THF B Methyl acrylate B->C D Diester Intermediate E β-Keto Ester Intermediate D->E NaOEt, EtOH F β-Keto Ester Intermediate G This compound F->G H3O+, Δ

Caption: Plausible synthetic pathway to the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Diester Intermediate via Michael Addition

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl (4-bromophenyl)acetate (11.45 g, 50 mmol) in anhydrous THF (50 mL) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add methyl acrylate (4.73 g, 55 mmol) dropwise at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diester intermediate.

Step 2: Synthesis of the β-Keto Ester Intermediate via Dieckmann Condensation

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the diester intermediate (from Step 1) in anhydrous ethanol (100 mL).

  • Base Addition: Add sodium ethoxide (21% in ethanol, 25 mL) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid. Remove the ethanol under reduced pressure. Add water (100 mL) and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-keto ester intermediate.

Step 3: Synthesis of this compound via Decarboxylation

  • Reaction Setup: To the crude β-keto ester intermediate from Step 2, add a mixture of sulfuric acid and water (1:1 v/v, 50 mL).

  • Reaction: Heat the mixture to reflux for 6 hours to effect both hydrolysis and decarboxylation.[4]

  • Work-up: Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL). Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Proposed Medicinal Chemistry Applications and Derivatization Strategies

The structural features of this compound suggest its potential as a scaffold for developing therapeutics targeting a range of biological systems, particularly the central nervous system (CNS).

Potential Therapeutic Targets
Potential Therapeutic AreaRationaleKey Structural Motif
Analgesia (Opioid Receptors) The 4-amino-4-arylcyclohexanone scaffold, a close analog, has demonstrated potent analgesic activity. The 4-bromophenyl group is a favorable substituent in this class of compounds.4-Arylcyclohexanone
Sleep Disorders (Histamine H1/Serotonin 5-HT2A Receptors) The related Methyl 4-oxocyclohexanecarboxylate is a precursor to dual H1/5-HT2A antagonists.4-Oxocyclohexanecarboxylate
Oncology (Various Kinases) The bromophenyl moiety allows for Suzuki and other cross-coupling reactions to introduce complex heterocyclic systems known to interact with kinase active sites.4-Bromophenyl
Derivatization Protocols for SAR Studies

To explore the therapeutic potential of this scaffold, a systematic derivatization strategy is proposed, focusing on the three key functional regions of the molecule.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies A This compound B Ketone Modification (e.g., Reductive Amination, Wittig Reaction) A->B C Ester Modification (e.g., Amidation, Reduction to Alcohol) A->C D Aromatic Ring Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->D

Caption: Derivatization strategies for SAR exploration.

Protocol 1: Modification of the Ketone Moiety

  • Reductive Amination:

    • Dissolve this compound (1 mmol) and a primary or secondary amine (1.2 mmol) in methanol (20 mL).

    • Add sodium cyanoborohydride (1.5 mmol) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the product by column chromatography.

  • Rationale: Introduction of an amino group can modulate polarity and introduce a basic center for potential salt formation and improved solubility. This is a key step towards synthesizing analogs of the analgesic 4-amino-4-arylcyclohexanones.

Protocol 2: Modification of the Ester Functionality

  • Amide Formation:

    • Hydrolyze the methyl ester to the corresponding carboxylic acid using LiOH in a THF/water mixture.

    • Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent such as HATU or EDC/HOBt in DMF.

    • Purify the amide product by chromatography.

  • Rationale: Amides are generally more metabolically stable than esters and can participate in different hydrogen bonding interactions with biological targets.

Protocol 3: Modification of the Aromatic Ring

  • Suzuki Cross-Coupling:

    • To a solution of this compound (1 mmol) and a boronic acid or ester (1.2 mmol) in a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) and a base (e.g., K2CO3, 2 mmol).

    • Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

  • Rationale: The Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space and enabling fine-tuning of electronic and steric properties for optimal target engagement.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers multiple points for diversification. By leveraging the known biological activities of related compounds, a rational drug design approach can be employed to explore its potential in areas such as analgesia and CNS disorders. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, derivatize, and evaluate the medicinal chemistry potential of this intriguing molecule.

References

  • Vertex Pharmaceuticals Incorporated.
  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Fiveable.
  • Master Organic Chemistry. Decarboxylation. [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

  • Cambridge University Press. Dieckmann Reaction. [Link]

  • J&K Scientific LLC. Robinson Annulation. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • Pearson. Show how you would use Robinson annulations to synthesize the fol... [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]

Sources

Application Note: Stereoselective Reduction of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the stereoselective reduction of the ketone moiety in methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. The procedure utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, to yield the corresponding secondary alcohol, methyl 1-(4-bromophenyl)-4-hydroxycyclohexanecarboxylate. We delve into the mechanistic underpinnings of the reaction, with a particular focus on the principles of stereocontrol in substituted cyclohexanone systems. This guide offers a detailed, step-by-step methodology, including reaction setup, work-up, purification, and characterization, designed for researchers in synthetic chemistry and drug development.

Introduction and Reaction Principle

This compound is a valuable synthetic intermediate, incorporating a substituted aromatic ring and a cyclohexanone framework common in pharmacologically active molecules. The reduction of the C4-carbonyl group to a hydroxyl group is a critical transformation, introducing a new stereocenter and significantly altering the molecule's polarity and hydrogen-bonding capabilities.

The chosen reagent, sodium borohydride (NaBH₄), is a chemoselective source of hydride (H⁻) ions.[1][2] It readily reduces aldehydes and ketones to their corresponding alcohols while being unreactive towards less electrophilic functional groups like esters under standard conditions.[3][4] The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.[5] Subsequent protonation, typically from the protic solvent (e.g., methanol) or during an acidic work-up, yields the final alcohol product.[3][6]

The Causality of Stereoselectivity

The reduction of a substituted cyclic ketone, such as the target substrate, presents a stereochemical challenge. The approach of the hydride nucleophile to the planar carbonyl group can occur from two distinct faces, leading to the formation of two diastereomeric products: cis and trans alcohols.

In the case of this compound, the bulky 1-(4-bromophenyl) substituent is expected to preferentially occupy the equatorial position in the dominant chair conformation to minimize steric strain (A-value). This conformational lock significantly influences the trajectory of the incoming hydride.[7][8]

Attack of the hydride can proceed via two main pathways:

  • Axial Attack: The hydride approaches from the axial face of the carbonyl group. This pathway is generally less sterically hindered by the C3 and C5 axial hydrogens and leads to the formation of the equatorial alcohol (trans isomer), which is the thermodynamically more stable product.[7]

  • Equatorial Attack: The hydride approaches from the equatorial face. This path often encounters greater steric hindrance from the adjacent axial hydrogens, leading to the axial alcohol (cis isomer), which is typically the less stable product.

For unhindered borohydride reductions, the transition state for axial attack is generally lower in energy, resulting in the preferential formation of the equatorial alcohol.[7] Therefore, this protocol is expected to yield the trans-methyl 1-(4-bromophenyl)-4-hydroxycyclohexanecarboxylate as the major diastereomer.

cluster_mech Stereoselective Reduction Mechanism cluster_pathways Diastereomeric Pathways cluster_products Products START This compound (Equatorial Ar Group) ATTACK Nucleophilic Attack on Carbonyl Carbon START->ATTACK NABH4 NaBH₄ (Hydride Source) NABH4->ATTACK AXIAL_ATTACK Axial Attack (Less Hindered) EQUATORIAL_ATTACK Equatorial Attack (More Hindered) INTERMEDIATE Alkoxide Intermediate ATTACK->INTERMEDIATE PRODUCT_TRANS trans-Alcohol (Major Product) (Equatorial -OH) AXIAL_ATTACK->PRODUCT_TRANS PRODUCT_CIS cis-Alcohol (Minor Product) (Axial -OH) EQUATORIAL_ATTACK->PRODUCT_CIS PROTONATION Protonation (e.g., from MeOH or H₃O⁺) INTERMEDIATE->PROTONATION PROTONATION->PRODUCT_TRANS PROTONATION->PRODUCT_CIS

Caption: Proposed mechanism for the stereoselective reduction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks (TLC) and thorough final characterization to ensure both reaction completion and product identity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%VariousStarting material.
Sodium borohydride (NaBH₄)≥98%, powderVariousReducing agent. Handle with care.[9]
Methanol (MeOH)AnhydrousVariousReaction solvent.
Ethyl acetate (EtOAc)ACS GradeVariousExtraction solvent.
Hydrochloric acid (HCl)1 M aqueous solutionVariousFor quenching the reaction.
Saturated sodium chloride solution (Brine)N/APrepared in-houseFor washing during extraction.
Anhydrous sodium sulfate (Na₂SO₄)GranularVariousDrying agent.
Silica gel60 Å, 230-400 meshVariousStationary phase for column chromatography.
TLC platesSilica gel 60 F₂₅₄VariousFor reaction monitoring.
Equipment
  • Round-bottom flask (50 mL) with magnetic stir bar

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • TLC development chamber and UV lamp

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq, e.g., 1.00 g). Dissolve the starting material in anhydrous methanol (approx. 15 mL).[4]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While stirring vigorously at 0 °C, add sodium borohydride (1.2 eq) to the solution in small portions over 10 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.[9]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-2 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) every 30 minutes.[10]

    • TLC System: 30% Ethyl acetate in Hexanes.

    • Validation: The reaction is complete upon the disappearance of the starting material spot (ketone) and the appearance of a new, more polar spot (alcohol product).

  • Reaction Quench (Work-up): Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (approx. 10 mL) dropwise to quench the excess NaBH₄ and neutralize the methoxide salts.[11] Caution: Gas evolution (H₂) will occur.

  • Solvent Removal: Remove the majority of the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 125 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining inorganic salts.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, a mixture of diastereomers, should be purified by flash column chromatography on silica gel.[10]

  • Column Packing: Pack a glass column with a slurry of silica gel in a low-polarity eluent (e.g., 10% EtOAc in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). The diastereomers may separate during chromatography.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product(s).

  • Final Concentration: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified alcohol.

Experimental Workflow and Data

Start Start: Dissolve Ketone in Anhydrous MeOH Cool Cool to 0°C in Ice Bath Start->Cool Add_NaBH4 Add NaBH₄ (Portion-wise) Cool->Add_NaBH4 Stir Stir at 0°C, then RT Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with 1M HCl Monitor->Quench Complete Rotovap Remove MeOH (Rotary Evaporator) Quench->Rotovap Extract Extract with EtOAc Rotovap->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End: Purified Alcohol Characterize->End

Caption: Overall experimental workflow for the reduction protocol.

Quantitative Data Summary
ParameterValue
Substrate Amount1.00 g (1.0 eq)
Sodium Borohydride1.2 eq
Solvent (Methanol)~15 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time1.5 - 2.5 hours (TLC monitored)
Expected Yield85-95% (after purification)
Diastereomeric Ratio (trans:cis)> 80:20 (expected, requires NMR analysis)

Product Characterization

Authenticating the product structure and confirming the success of the reduction is achieved through spectroscopic analysis.

Analysis MethodStarting Material (Ketone)Product (Alcohol)
IR Spectroscopy Strong, sharp C=O stretch at ~1715 cm⁻¹.[13][14]Disappearance of the C=O stretch. Appearance of a strong, broad O-H stretch from ~3200-3600 cm⁻¹.[14]
¹H NMR Absence of signals in the 3.5-4.5 ppm range for a CH -OH proton.Appearance of a new multiplet signal for the CH -OH proton (~3.6-4.2 ppm). The coupling constants of this proton can help determine the cis/trans stereochemistry.[15][16] An axial proton (from equatorial attack) typically shows a narrow multiplet, while an equatorial proton (from axial attack) shows a broader multiplet with larger coupling constants.
¹³C NMR Signal for the C=O carbon at ~210 ppm.Disappearance of the C=O signal. Appearance of a new C-OH signal at ~65-75 ppm.
Mass Spectrometry Molecular ion peak corresponding to the starting material's mass (C₁₄H₁₅BrO₃).Molecular ion peak corresponding to the product's mass (C₁₄H₁₇BrO₃), an increase of 2 Da.

Safety and Troubleshooting

  • Safety: Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas.[9] Perform the reaction and quench in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting:

    • Incomplete Reaction: If TLC shows significant starting material after 2 hours, add another small portion (0.2 eq) of NaBH₄ and continue stirring. Ensure the methanol is anhydrous, as water can decompose the reagent.

    • Low Yield: Poor extraction technique or product loss during purification are common causes. Ensure thorough extraction and careful handling during chromatography.

    • Emulsion during Work-up: If an emulsion forms in the separatory funnel, add more brine to help break the layers.

References

The Versatile Scaffolding of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is perpetual. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. Within this domain, spirocyclic systems—molecules featuring two rings connected by a single common atom—have garnered significant attention for their inherent three-dimensionality, a feature that can enhance binding affinity and selectivity. Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate emerges as a particularly valuable building block for the construction of such complex heterocyclic systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in synthesizing a range of medicinally relevant heterocycles. The unique structural features of this starting material—a cyclic β-keto ester and a strategically placed bromo-functional group—offer a dual advantage. The keto-ester moiety serves as a versatile handle for the construction of various heterocyclic rings, while the bromophenyl group provides a reactive site for post-synthetic modifications, enabling the creation of diverse chemical libraries for drug screening. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of spiro-pyrazoles, spiro-pyrimidines, and spiro-thiophenes, and explore the subsequent derivatization of these scaffolds through palladium-catalyzed cross-coupling reactions.

Core Reactivity: The 1,3-Dicarbonyl-like Nature of the Building Block

The synthetic utility of this compound is primarily dictated by the reactivity of its cyclic β-keto ester functionality. This motif can be considered a masked 1,3-dicarbonyl compound, making it an excellent substrate for condensation reactions with a variety of binucleophiles. The presence of both a ketone and an ester group at the spiro center allows for the regioselective formation of a wide array of heterocyclic systems.

I. Synthesis of Spiro-Pyrazoles: Accessing a Key Pharmacophore

Pyrazoles are a well-established class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a classical and efficient method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[1][2]

Mechanistic Rationale

The synthesis of spiro-pyrazoles from this compound proceeds via a condensation reaction with hydrazine hydrate. The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate with the more reactive ketone carbonyl. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, affords the desired spiro-pyrazolone.

G cluster_0 Spiro-Pyrazole Synthesis Workflow Start This compound + Hydrazine Hydrate Step1 Acid-catalyzed condensation Start->Step1 Ethanol, Acetic Acid Step2 Formation of Hydrazone Intermediate Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration Step3->Step4 End Spiro-Pyrazolyl-Cyclohexane Derivative Step4->End

Caption: Workflow for Spiro-Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1'-(4-bromophenyl)-1,4,5,6-tetrahydro-2H-spiro[cyclohexane-4,3'-pyrazol]-5'-one
Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 3.11 g, 10 mmol)
Hydrazine hydrate (~64%)1.2(e.g., 0.75 mL, 12 mmol)
Glacial Acetic Acidcatalytic(e.g., 0.5 mL)
Ethanol-(e.g., 50 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv) and ethanol.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add hydrazine hydrate (1.2 equiv) dropwise to the solution, followed by the addition of glacial acetic acid (catalytic amount).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • Recrystallize the crude product from ethanol to obtain the pure spiro-pyrazolone derivative.

II. Synthesis of Spiro-Pyrimidines: Building Blocks for Bioactive Molecules

Pyrimidines are another class of heterocycles of immense biological significance, forming the core structure of nucleic acids and a wide range of therapeutic agents. The Pinner synthesis and its variations provide a reliable route to pyrimidines through the condensation of 1,3-dicarbonyl compounds with amidines.[3][4]

Mechanistic Rationale

The reaction of this compound with an amidine hydrochloride (e.g., guanidine hydrochloride) in the presence of a base proceeds through a multi-step condensation sequence. The base deprotonates the amidine, which then acts as a binucleophile. The initial attack likely occurs at the more electrophilic ketone carbonyl, followed by cyclization involving the ester group and subsequent aromatization to yield the spiro-pyrimidine derivative.

G cluster_1 Spiro-Pyrimidine Synthesis Workflow Start This compound + Guanidine HCl Step1 Base-mediated condensation Start->Step1 Sodium Ethoxide, Ethanol Step2 Initial Nucleophilic Attack Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Aromatization Step3->Step4 End Spiro-Pyrimidinyl-Cyclohexane Derivative Step4->End

Caption: Workflow for Spiro-Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2-amino-1'-(4-bromophenyl)-5,6,7,8-tetrahydro-1'H-spiro[quinazoline-4,4'-cyclohexan]-2'(3'H)-one
Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 3.11 g, 10 mmol)
Guanidine hydrochloride1.5(e.g., 1.43 g, 15 mmol)
Sodium Ethoxide (21% in Ethanol)2.5(e.g., 9.7 mL, 25 mmol)
Ethanol-(e.g., 60 mL)

Procedure:

  • Prepare a solution of sodium ethoxide by carefully adding metallic sodium to absolute ethanol under an inert atmosphere, or use a commercially available solution.

  • In a separate 100 mL round-bottom flask, dissolve this compound (1.0 equiv) and guanidine hydrochloride (1.5 equiv) in absolute ethanol.

  • Add the sodium ethoxide solution (2.5 equiv) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

III. Synthesis of Spiro-Thiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[5][6][7][8] This reaction provides a straightforward entry into thiophene-containing spirocycles, which are of interest in materials science and medicinal chemistry.

Mechanistic Rationale

The Gewald reaction is initiated by a Knoevenagel condensation between the ketone of the starting material and the active methylene group of the nitrile (e.g., malononitrile), catalyzed by a base (e.g., morpholine). The resulting adduct then reacts with elemental sulfur, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.

G cluster_2 Gewald Reaction Workflow Start Cyclic Keto-ester + Malononitrile + Sulfur Step1 Knoevenagel Condensation Start->Step1 Morpholine, Ethanol Step2 Reaction with Sulfur Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Tautomerization Step3->Step4 End Spiro-Thiophene Derivative Step4->End

Caption: Workflow for Gewald Reaction.

Experimental Protocol: Synthesis of Methyl 2-amino-1'-(4-bromophenyl)-3-cyano-4',5',6',7'-tetrahydro-1'H-spiro[thiophene-4,4'-cyclohexane]-3'-carboxylate
Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 3.11 g, 10 mmol)
Malononitrile1.1(e.g., 0.73 g, 11 mmol)
Elemental Sulfur1.1(e.g., 0.35 g, 11 mmol)
Morpholine1.5(e.g., 1.3 mL, 15 mmol)
Ethanol-(e.g., 50 mL)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 equiv), malononitrile (1.1 equiv), and elemental sulfur (1.1 equiv) in ethanol.

  • Add morpholine (1.5 equiv) to the stirred suspension at room temperature.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction is often accompanied by the evolution of hydrogen sulfide.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice water and hydrochloric acid to neutralize the base.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

IV. Post-Synthetic Modification: Leveraging the Bromophenyl Moiety

A significant advantage of using this compound as a building block is the presence of the bromo-substituent. This aryl bromide serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the late-stage diversification of the synthesized heterocyclic scaffolds.[9][10][11] This strategy is highly valuable in drug discovery for generating structure-activity relationships (SAR).

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure that can be adapted for the Suzuki-Miyaura coupling of the synthesized bromo-substituted spiro-heterocycles with a variety of boronic acids.

Reagent/SolventMolar Equiv.
Bromo-substituted Spiro-heterocycle1.0
Arylboronic acid1.2-1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.03-0.05
Base (e.g., K₂CO₃, Cs₂CO₃)2.0-3.0
Solvent-

Procedure:

  • To a Schlenk flask, add the bromo-substituted spiro-heterocycle (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (0.03-0.05 equiv), and base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of spirocyclic heterocycles. Its inherent reactivity as a cyclic β-keto ester allows for the straightforward construction of pyrazole, pyrimidine, and thiophene ring systems through well-established synthetic methodologies. Furthermore, the presence of a bromophenyl group provides a crucial site for post-synthetic modifications via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of chemical libraries for biological screening. The protocols outlined in this application note offer reliable and reproducible methods for accessing these novel chemical entities, thereby empowering researchers in their pursuit of new therapeutic agents.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025). J&K Scientific LLC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. (2010). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. (n.d.). ResearchGate. [Link]

  • Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. (2010). PubMed. [Link]

  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Synthesis of novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[3][10]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones and their evaluation for anticancer activity. (2017). PubMed. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). arkat usa. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]ald-reaction.shtm)

Sources

Application Note: A Versatile Three-Step Synthetic Route to Novel Biaryl Cyclohexane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly adaptable three-step synthetic pathway starting from Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. This readily available building block serves as an excellent scaffold for generating diverse libraries of drug-like molecules. The described protocol leverages a palladium-catalyzed Suzuki-Miyaura coupling, a diastereoselective ketone reduction, and a mild ester hydrolysis to yield a target molecule, (1R,4S)-4-hydroxy-1-(4-(pyridin-3-yl)phenyl)cyclohexane-1-carboxylic acid , a novel biaryl cyclohexane structure with potential applications in medicinal chemistry. The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are presented to guide researchers in drug development.

Introduction

The biaryl motif is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] The synthesis of complex molecules containing this feature, particularly when combined with a saturated carbocyclic core like cyclohexane, offers a gateway to novel chemical space with desirable physicochemical properties. The starting material, This compound (1) , is an ideal precursor for this purpose.[3][4] It possesses three distinct functional handles for diversification:

  • An aryl bromide for carbon-carbon bond formation via cross-coupling.[5]

  • A ketone for reduction, reductive amination, or olefination.[6]

  • A methyl ester for hydrolysis and subsequent amide coupling.

This guide provides a comprehensive protocol for a logical and efficient transformation of this scaffold, culminating in a biaryl hydroxy acid, a valuable synthon for further elaboration in drug discovery programs.

Overall Synthetic Strategy

The synthetic route is designed as a modular three-step sequence. This approach allows for purification and characterization at each stage and enables the generation of analogs by simply substituting the reagents in any given step.

The core transformations are:

  • Suzuki-Miyaura Coupling: The aryl bromide is coupled with a heteroaryl boronic acid to construct the key biaryl C-C bond.[7] This reaction is foundational in modern synthesis for its reliability and broad functional group tolerance.[8][9]

  • Ketone Reduction: The 4-oxo group is reduced to a hydroxyl group. This step introduces a new stereocenter, and the choice of reducing agent can influence the diastereoselectivity of the product.[10]

  • Ester Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid, providing a crucial attachment point for pharmacophoric groups.

The complete workflow is illustrated below.

G cluster_0 Synthetic Workflow SM Starting Material (1) Methyl 1-(4-bromophenyl)-4- oxocyclohexanecarboxylate INT1 Intermediate (2) Methyl 1-(4-(pyridin-3-yl)phenyl)-4- oxocyclohexanecarboxylate SM->INT1 Step 1 Suzuki Coupling INT2 Intermediate (3) Methyl (1s,4r)-4-hydroxy-1-(4-(pyridin-3-yl)phenyl) cyclohexanecarboxylate INT1->INT2 Step 2 Ketone Reduction FP Final Product (4) (1R,4S)-4-hydroxy-1-(4-(pyridin-3-yl)phenyl) cyclohexane-1-carboxylic acid INT2->FP Step 3 Ester Hydrolysis

Caption: High-level overview of the three-step synthetic sequence.

Experimental Protocols & Rationale

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: this compound (1) + Pyridin-3-ylboronic acid → Methyl 1-(4-(pyridin-3-yl)phenyl)-4-oxocyclohexanecarboxylate (2)

Rationale: The Suzuki-Miyaura coupling is the method of choice for constructing the biaryl bond due to its mild conditions and tolerance of the ketone and ester functionalities present in the starting material.[11][12] We selected Pd(PPh₃)₄ as a robust, commercially available catalyst. A mixture of dioxane and water is used as the solvent system to ensure solubility of both the organic substrate and the inorganic base.[13] Cesium carbonate (Cs₂CO₃) is employed as the base, as it is known to be highly effective in promoting the transmetalation step of the catalytic cycle.[7][12]

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1) (3.11 g, 10.0 mmol), pyridin-3-ylboronic acid (1.47 g, 12.0 mmol, 1.2 equiv), and cesium carbonate (6.52 g, 20.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.

  • Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (578 mg, 0.50 mmol, 0.05 equiv) to the flask under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 30-70% ethyl acetate in hexanes) to yield the product 2 .

Compound Description Yield Purity (LC-MS) Key Characterization (Expected)
2 Off-white solid85-95%>95%¹H NMR, ¹³C NMR, HRMS (m/z [M+H]⁺)
Step 2: Diastereoselective Ketone Reduction

Reaction: Methyl 1-(4-(pyridin-3-yl)phenyl)-4-oxocyclohexanecarboxylate (2) → Methyl (1s,4r)-4-hydroxy-1-(4-(pyridin-3-yl)phenyl)cyclohexanecarboxylate (3)

Rationale: The reduction of the cyclohexanone moiety introduces a hydroxyl group and creates a new stereocenter. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will not affect the ester or the aromatic rings.[14] In substituted cyclohexanones, hydride attack generally occurs from the less sterically hindered axial face, leading to the formation of the equatorial alcohol as the major diastereomer, which is also the thermodynamically more stable product.[10] This provides a degree of stereochemical control.

Protocol:

  • Dissolve Intermediate 2 (3.09 g, 10.0 mmol) in methanol (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (0.45 g, 12.0 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the product 3 , which is often used in the next step without further purification if purity is >95%.

Compound Description Yield Purity (¹H NMR) Key Characterization (Expected)
3 White solid90-98%>95%¹H NMR (observe disappearance of ketone, appearance of CH-OH proton), HRMS (m/z [M+H]⁺)
Step 3: Mild Ester Hydrolysis

Reaction: Methyl (1s,4r)-4-hydroxy-1-(4-(pyridin-3-yl)phenyl)cyclohexanecarboxylate (3) → (1R,4S)-4-hydroxy-1-(4-(pyridin-3-yl)phenyl)cyclohexane-1-carboxylic acid (4)

Rationale: The final step is the saponification of the methyl ester to the carboxylic acid. Lithium hydroxide (LiOH) in a mixed solvent system of THF/water is a standard and mild method for this transformation, minimizing the risk of side reactions.[15][16] The use of a non-aqueous/aqueous mixture at room temperature is particularly effective for sterically hindered esters, ensuring complete conversion without harsh heating.[15][16]

Protocol:

  • Dissolve Intermediate 3 (3.11 g, 10.0 mmol) in a mixture of tetrahydrofuran (THF) (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20.0 mmol, 2.0 equiv).

  • Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction by TLC, observing the consumption of the starting material.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 4-5 with 1 M HCl (aq). A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 10 mL) and dry under vacuum to afford the final product 4 .

Compound Description Yield Purity (HPLC) Key Characterization (Expected)
4 White crystalline solid85-95%>98%¹H NMR (disappearance of -OCH₃ signal), ¹³C NMR, HRMS (m/z [M+H]⁺)

Summary and Conclusion

This application note demonstrates an efficient, high-yielding, and modular synthetic route to a novel biaryl cyclohexane carboxylic acid. The protocol is robust and utilizes well-established, reliable chemical transformations. The final product and intermediates are valuable scaffolds for medicinal chemistry, offering multiple points for further diversification to explore structure-activity relationships. The detailed procedures and rationale provide a solid foundation for researchers to adapt this methodology for the synthesis of their own unique target molecules.

References

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc03980h][1][2]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6785834/][8]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm][9]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. arkat usa. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/vii/25442][15][16]

  • Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. [URL: https://www.odinity.com/hydride-reduction-reactions/][10]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.com/watch?v=kPmyT-v-i0w][7]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1149][5]

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [URL: https://www.researchgate.net/publication/277014639_A_new_synthetic_process_for_Tranexamic_acid_from_ethyl_4-oxo-cyclohexane_carboxylate][6]

  • Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate. Soar Biotech Co., Ltd. [URL: https://www.soarbiotech.com/blog/understanding-methyl-4-oxocyclohexanecarboxylate-a-key-pharma-intermediate_b54][3]

  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm][11]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling][12]

  • . Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlepdf/2016/ra/c6ra12415f][13]

  • Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. [URL: https://www.youtube.com/watch?v=6Yt-Y4Jt9wU][14]

  • CAS 1384265-30-8 | this compound. Hoffman Fine Chemicals. [URL: https://hoffmanfinechemicals.com/product/cas-1384265-30-8-methyl-1-4-bromophenyl-4-oxocyclohexanecarboxylate-mfcd22423115/][4]

Sources

Scale-up synthesis procedure for Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable two-stage synthesis for this compound, a valuable building block for pharmaceutical and materials science research. The initial stage provides a conceptual framework for the synthesis of the key intermediate, 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid, via a double Michael addition and cyclization cascade. The primary focus of this protocol is the second stage: a detailed, optimized, and scalable Fischer-Speier esterification of this carboxylic acid. We address critical scale-up parameters, including reaction control, work-up procedures, and purification strategies, to ensure high yield and purity suitable for drug development professionals and research scientists.

Introduction and Strategic Overview

This compound is a functionalized cyclohexanone derivative. Its structure, featuring a quaternary stereocenter and orthogonal functional groups (a ketone, an ester, and an aryl bromide), makes it an attractive starting material for generating complex molecular architectures. The aryl bromide moiety, in particular, serves as a versatile handle for further elaboration through cross-coupling reactions.

The synthesis is strategically divided into two primary stages. This approach allows for the procurement of the key carboxylic acid intermediate or its de novo synthesis, providing flexibility in sourcing starting materials.

Stage 1: Synthesis of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic Acid (Intermediate I). This key intermediate can be synthesized through a multi-step sequence starting from 4-bromophenylacetonitrile. The proposed pathway involves a base-catalyzed double Michael addition with an acrylate ester, followed by hydrolysis, Thorpe-Ziegler cyclization, and subsequent decarboxylation. While this intermediate is commercially available, understanding its synthesis provides a complete picture of the supply chain.[1]

Stage 2: Scale-Up Esterification to this compound (Target Molecule). The core of this application note is the efficient, acid-catalyzed esterification of Intermediate I . The Fischer esterification is the chosen method due to its cost-effectiveness, use of simple reagents, and high scalability.[2] The protocol is optimized to drive the reaction equilibrium towards the product, ensuring high conversion on a multi-gram scale.

G cluster_0 Stage 1: Synthesis of Key Intermediate (I) cluster_1 Stage 2: Scale-Up Esterification A 4-Bromophenylacetonitrile B Double Michael Addition (with Methyl Acrylate) A->B C Hydrolysis & Cyclization B->C D Decarboxylation C->D I Intermediate (I): 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid D->I E Fischer Esterification (Methanol, H₂SO₄ cat.) I->E Process Focus F Aqueous Work-up & Neutralization E->F G Extraction & Solvent Removal F->G H Purification (Recrystallization) G->H TM Target Molecule: This compound H->TM

Caption: Overall two-stage synthetic workflow.

Detailed Protocol: Scale-Up Fischer Esterification

This section provides a self-validating protocol for the conversion of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid to its methyl ester on a 100-gram scale.

Mechanistic Principle: Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product.

As an equilibrium process, the reaction is driven to completion by employing a large excess of the alcohol (which also serves as the solvent) and/or by removing water as it is formed.[3] For this scale-up procedure, using methanol as the solvent is a practical and efficient strategy.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mol)Molar Eq.
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid (I )C₁₃H₁₃BrO₃297.14100.0 g0.3371.0
Methanol (Anhydrous)CH₃OH32.041000 mL24.773.3
Sulfuric Acid (Conc., 98%)H₂SO₄98.085.0 mL0.0920.27
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-~500 mL--
Dichloromethane (DCM)CH₂Cl₂84.933 x 300 mL--
Brine (Saturated NaCl Solution)NaCl (aq)-200 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~30 g--
Heptane (for recrystallization)C₇H₁₆100.21~400 mL--
Ethyl Acetate (for recrystallization)C₄H₈O₂88.11~100 mL--
Step-by-Step Experimental Procedure

G Setup 1. Reactor Setup - Charge Acid (I) and Methanol - Inert Atmosphere (N₂) - Mechanical Stirring Cooling 2. Cooling - Cool mixture to 0-5 °C (Ice-Water Bath) Setup->Cooling AcidAdd 3. Catalyst Addition - Add conc. H₂SO₄ dropwise - Maintain T < 10 °C Cooling->AcidAdd Reflux 4. Reaction - Heat to reflux (~65 °C) - Monitor by TLC/LC-MS (4-6 h) AcidAdd->Reflux Cooldown 5. Cooldown & Quench - Cool to RT - Reduce volume in vacuo - Quench into NaHCO₃(aq) Reflux->Cooldown Extraction 6. Extraction - Extract with DCM (3x) - Combine organic layers Cooldown->Extraction Wash 7. Washing - Wash with Brine - Dry over MgSO₄ Extraction->Wash Purify 8. Purification - Filter and concentrate - Recrystallize from EtOAc/Heptane Wash->Purify Final 9. Final Product - Filter and dry crystals - Yield: 90-95% Purify->Final

Caption: Detailed workflow for the esterification protocol.

  • Reactor Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid (I ) (100.0 g, 0.337 mol) and anhydrous methanol (1000 mL). Stir the resulting slurry.

  • Catalyst Addition: Cool the stirred mixture to 0-5 °C using an ice-water bath. Slowly add concentrated sulfuric acid (5.0 mL) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Expert Insight: The initial cooling and slow addition of the strong acid are critical on a larger scale to manage the exotherm from the acid-alcohol mixing and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain a gentle reflux for 4-6 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 30% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Solvent Reduction and Quenching: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol to approximately 200 mL using a rotary evaporator.

    • Scale-Up Consideration: On a pilot scale, this solvent reduction would be performed via distillation. This step is crucial for an efficient subsequent extraction.

  • Neutralization/Work-up: Slowly pour the concentrated reaction mixture into a beaker containing 500 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring. Continue stirring until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 300 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (200 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (~30 g), stir for 15 minutes, and then filter.

  • Purification and Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.[4] Add a mixture of ethyl acetate (~100 mL) and heptane (~400 mL) and heat gently until all the solid dissolves. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (0-4 °C) for several hours to complete crystallization.

  • Final Product: Collect the crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry under vacuum at 40-45 °C to a constant weight. The expected yield is 94-99 g (90-95%).

Characterization Data

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 77-79 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 8.6 Hz, 2H, Ar-H), 7.35 (d, J = 8.6 Hz, 2H, Ar-H), 3.70 (s, 3H, OCH₃), 2.80 - 2.65 (m, 2H, CH₂), 2.55 - 2.40 (m, 4H, CH₂), 2.25 - 2.10 (m, 2H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 209.5 (C=O, ketone), 174.0 (C=O, ester), 142.0, 131.9, 129.5, 122.0 (Ar-C), 52.5 (OCH₃), 51.0 (C-quat), 38.5 (2C), 35.0 (2C).

  • Mass Spec (ESI+): m/z calculated for C₁₄H₁₅BrO₃ [M+H]⁺: 311.02, found: 311.02.

References

  • Organic Reactions. The Dieckmann Condensation . [Link]

  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization . [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction . [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis . [Link]

  • Cambridge University Press. Dieckmann Reaction . [Link]

  • ACS Omega. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block . [Link]

  • Wikipedia. Robinson annulation . [Link]

  • Organic Syntheses. Organic Syntheses Procedure . [Link]

  • YouTube. Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones . [Link]

  • Chemical Communications (RSC Publishing). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence . [Link]

  • ResearchGate. Robinson Annulation . [Link]

  • PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate . [Link]

  • Huseyinov E. SYNTHESIS OF METHYL 4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO- 1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE . [Link]

  • ResearchGate. Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds . [Link]

  • PMC. Synthesis of Cyclohexane-Angularly-Fused Triquinanes . [Link]

  • PMC. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes . [Link]

  • Chemical Communications (RSC Publishing). β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones . [Link]

  • Synfacts. Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids . [Link]

  • NIH. Ethyl 4-(4-bromophenyl)-6-r-phenyl-2-oxocyclohex-3-ene-1-t-carboxylate . [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1) . [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions . [Link]

  • MySkinRecipes. 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid . [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification . [Link]

  • Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate . [Link]

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes . [Link]

  • Wikipedia. 4-Bromophenylacetic acid . [Link]

  • CoLab. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents.
  • ResearchGate. Synthesis of 1-Aryl-4-azolylbutanones | Request PDF . [Link]

Sources

High-Fidelity Purification of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. The methodology centers on silica gel column chromatography, a fundamental yet powerful technique for isolating compounds of high purity. We delve into the rationale behind critical experimental choices, from solvent system development using Thin-Layer Chromatography (TLC) to advanced troubleshooting. This guide is designed to equip researchers, scientists, and drug development professionals with a robust framework to achieve high-yield, high-purity isolation of the target compound, ensuring the integrity of downstream applications.

Introduction: The Imperative for Purity in Synthesis

This compound (CAS No. 1384265-30-8, Molecular Formula: C₁₄H₁₅BrO₃) is a valuable structural motif in medicinal chemistry.[1][2] Its cyclohexanone core and substituted aromatic ring make it an important building block for more complex molecules, including potential therapeutics.[3] In any multi-step synthesis, the purity of each intermediate is paramount; impurities, even in trace amounts, can lead to unwanted side reactions, reduce yields, and complicate the purification of the final active pharmaceutical ingredient (API).

Column chromatography is a cornerstone of purification in organic chemistry.[4][5] The technique leverages the differential affinities of compounds in a mixture for a stationary phase (a solid adsorbent) and a mobile phase (a liquid eluent).[6][7] By carefully selecting these phases, components of the mixture can be separated as they travel through the column at different rates.[8] This document provides a detailed protocol specifically optimized for this compound, grounding each step in established chromatographic theory.

Strategic Development: From TLC to Column Conditions

A successful column chromatography run is predicated on careful preliminary analysis, primarily using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the larger column separation, allowing for the determination of the optimal mobile phase composition.[9][10]

Stationary Phase: The Role of Silica Gel

Silica gel (SiO₂) is the most widely used stationary phase for purifying moderately polar organic compounds like the target keto ester.[5][11] Its surface is covered in acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte via hydrogen bonding and dipole-dipole interactions. For this procedure, standard flash-grade silica gel (230-400 mesh) is recommended.[12]

Causality: The polarity of the target molecule, derived from its ketone and ester functionalities, allows for sufficient interaction with the silica gel. This retention is key to separating it from less polar byproducts (which will elute faster) and more polar impurities (which will be more strongly retained). While some highly sensitive β-keto esters can degrade on acidic silica, this is less of a concern for the target compound; however, should degradation be suspected, deactivating the silica with a base like triethylamine can be considered.[13]

Mobile Phase Selection via TLC

The choice of the mobile phase (eluent) is the most critical variable. The goal is to find a solvent system that provides a target Retention Factor (Rf) value between 0.25 and 0.35 on a TLC plate.[14]

  • An Rf value in this range indicates that the compound will move effectively through the column, but not so quickly that it co-elutes with non-polar impurities, nor so slowly that band broadening becomes excessive. [14]

A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[15][16]

Protocol for TLC Analysis:

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 3:1, 2:1).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber and allow the solvent front to ascend to near the top.

  • Visualize the separated spots using a UV lamp (due to the aromatic ring) and/or an iodine chamber.

  • Calculate the Rf value for the spot corresponding to the desired product and select the solvent system that yields an Rf of ~0.3.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust quantities proportionally for different scales.

Materials and Equipment
CategoryItemSpecifications
Glassware Chromatography Column40-50 mm diameter, 30-40 cm length, with stopcock
Erlenmeyer flasks / BeakersFor solvent preparation and slurry
Round-bottom flaskFor sample preparation
Collection VesselsTest tubes or small flasks
Stationary Phase Silica GelFlash grade, 230-400 mesh
SandWashed, sea sand
Mobile Phase Hexane / HeptaneHPLC Grade
Ethyl AcetateHPLC Grade
Consumables Cotton or Glass Wool
TLC PlatesSilica gel 60 F254
Equipment Fume Hood
Rotary EvaporatorFor solvent removal
TLC Developing Chambers
UV LampFor TLC visualization
Step-by-Step Methodology

Step 1: Column Preparation (Wet-Packing) The wet-packing (slurry) method is superior for creating a homogenous, bubble-free stationary phase bed, which is crucial for optimal separation.[17][18]

  • Secure the column vertically in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet but does not compress too tightly. Add a thin layer (~1 cm) of sand on top of the plug.[19]

  • In a beaker, prepare a slurry by mixing ~40 g of silica gel (a 1:40 ratio of crude material to silica is a good starting point) with ~150 mL of the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).[20]

  • With the stopcock closed, swirl the slurry to ensure it is homogenous and quickly pour it into the column.

  • Immediately open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[8]

  • Continuously add the drained solvent to the top of the column to prevent the silica bed from running dry. A dry column will crack, leading to poor separation.

  • Once the silica has settled into a stable bed, add another thin layer (~1 cm) of sand on top to prevent disturbance during solvent addition.[21] Drain the solvent until the level is just at the top of the sand layer.

Step 2: Sample Loading Proper sample loading creates a narrow, concentrated starting band, which is essential for good resolution.

  • Dry Loading (Recommended for this compound): This method is ideal for samples that are not highly soluble in the initial eluent or to ensure the tightest possible starting band.[19][21]

    • Dissolve the crude sample (~1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution and concentrate the mixture to dryness on a rotary evaporator until a free-flowing powder is obtained.[19]

    • Carefully add this powder to the top of the prepared column.

Step 3: Elution and Fraction Collection This procedure uses a gradient elution, starting with a low-polarity mobile phase and gradually increasing its polarity. This allows non-polar impurities to elute first, followed by the target compound, and finally the more polar impurities.

  • Carefully fill the column with the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 15-20 mL per test tube). Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.[8]

  • After collecting a set volume of the initial solvent (e.g., 200 mL), gradually increase the polarity of the mobile phase by switching to pre-mixed solutions of 4:1, and then 3:1 hexane:ethyl acetate. This gradual increase provides better separation than a single, abrupt change.

Step 4: Monitoring and Product Isolation

  • Periodically analyze the collected fractions using TLC to determine their composition.[22] Spot the starting crude material, and several fractions on the same plate to track the elution profile.

  • Combine all fractions that contain the pure product (as determined by a single spot on the TLC plate at the correct Rf value).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Expected Results & Data Summary

The following table outlines the expected parameters and outcomes for a typical purification run.

ParameterSpecification / ValueRationale
Crude Sample Purity ~85-95%Assessed by ¹H NMR or TLC.
Post-Purification Purity >98%Confirmed by analytical methods (NMR, GC-MS).
Recovery Yield 80-90%Dependent on crude purity and careful fraction collection.
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity.[12]
Mobile Phase (Eluent) Gradient: Hexane:Ethyl Acetate (from 9:1 to 3:1 v/v)Allows for clean separation of impurities with varying polarities.
Optimal TLC Rf Value ~0.3 in 3:1 Hexane:Ethyl AcetateEnsures good separation on the column.[14][20]
Loading Capacity ~1 g crude per 40-50 g silicaA 1:40 to 1:50 ratio prevents column overloading.[20]

Visualization of the Workflow

The following diagrams illustrate the logical flow of the purification process and the underlying principles of separation.

G Purification Workflow Diagram cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Analysis & Isolation Phase TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading Method) Pack->Load Elute 4. Gradient Elution (Increasing Polarity) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Isolate 8. Solvent Removal (Rotary Evaporation) Combine->Isolate Final Pure Product Isolate->Final

Caption: Workflow for chromatographic purification.

G Elution Principle Diagram cluster_elution column Start of Column (Silica Gel) Elution Path End of Column impurity1 Non-Polar Impurity column:f1->impurity1 Elutes First (Weak interaction with silica) product Target Product impurity1->product Elutes Second impurity2 Polar Impurity product->impurity2 Elutes Last (Strong interaction with silica) increase_polarity Increasing Mobile Phase Polarity (e.g., more Ethyl Acetate in Hexane)

Caption: Principle of separation by polarity.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound does not elute The mobile phase is not polar enough.Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate).[20]
Compound elutes too quickly (High Rf) The mobile phase is too polar.Decrease the eluent polarity by increasing the proportion of the non-polar solvent (hexane).[20]
Poor separation (streaking or overlapping bands) 1. The column is overloaded. 2. The initial sample band was too wide. 3. The column was packed improperly (channeling).1. Reduce the amount of crude material. A 1:50 ratio is safer for difficult separations.[20] 2. Ensure the sample is dissolved in the minimum amount of solvent before loading. Use the dry loading method. 3. Repack the column, ensuring the slurry is homogenous and no air bubbles are trapped.
Product fractions are very dilute The column diameter may be too large for the sample size, or excessive solvent was used.Use a narrower column for smaller sample quantities. Concentrate fractions to detect the product by TLC if necessary.[23]
Compound appears to have decomposed The compound is unstable on acidic silica gel.Perform a stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation is confirmed, use deactivated (neutral) silica or an alternative stationary phase like alumina.[13]

Conclusion

The protocol detailed in this application note presents a systematic and reliable method for the purification of this compound. By integrating preliminary TLC analysis with a carefully executed gradient flash column chromatography procedure, researchers can consistently obtain this key synthetic intermediate in high purity and yield. The principles and troubleshooting guidance provided herein are broadly applicable and serve as a robust foundation for tackling similar purification challenges in the field of drug discovery and development.

References

  • Mastelf. (2024). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Mastelf Technologies.
  • Chemistry For Everyone. (2025).
  • ChemistryViews. (2012).
  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
  • Chrom Tech, Inc. (2024).
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • CommonOrganicChemistry.com. Running a Silica Gel Column.
  • Common Organic Chemistry.
  • University of Rochester, Department of Chemistry.
  • Teledyne LABS.
  • HALO Columns. (2023).
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Bitesize Bio. (2024).
  • AAT Bioquest. (2024).
  • ChemHelp ASAP. (2021).
  • Shimadzu Scientific Instruments.
  • Kyoto University.
  • Sorbead India. (2014).
  • BenchChem. (2025).
  • BenchChem.
  • University of Wisconsin-Madison, Department of Chemistry.
  • Royal Society of Chemistry. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions.
  • Royal Society of Chemistry. (2013).
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • BenchChem. (2025).
  • Appchem. Methyl 1-(4-Bromophenyl)
  • Hoffman Fine Chemicals. CAS 1384265-30-8 | Methyl 1-(4-bromophenyl)

Sources

Application Note and Protocols for the Crystallization of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Crystallization in the Purification of a Key Synthetic Intermediate

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (MFCD22423115) is a substituted cyclohexanone derivative with potential applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2][3] The purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final product. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, offering the potential for high purity, a stable crystalline form, and process scalability.[4][5]

This application note provides a comprehensive guide to developing effective crystallization protocols for this compound. Acknowledging the limited publicly available data on the specific solubility and melting point of this compound[6][7], this guide is structured to empower the researcher with a systematic approach to solvent selection and method development. We will explore the theoretical underpinnings of crystallization and translate them into practical, step-by-step protocols for common and effective techniques.

Physicochemical Properties (Known and Inferred)

A foundational understanding of the target molecule's properties is essential for devising a successful crystallization strategy.

PropertyValueSource/Note
Chemical Name This compound[3]
CAS Number 1384265-30-8[3]
Molecular Formula C₁₄H₁₅BrO₃[3]
Molecular Weight 311.17 g/mol [3]
Appearance Inferred to be a solid at room temperature.Based on storage recommendations[6][7] and the nature of similar compounds.[8]
Melting Point Not available.[6][7]
Solubility Not available.[6][7]
Storage Store in a refrigerator, sealed in a dry environment.[6][7]

The presence of a polar ketone and ester functional group, combined with a nonpolar bromophenyl ring, suggests that the solubility of this compound will be highly dependent on the solvent's polarity.

Part 1: The Foundational Principles of Crystallization

Crystallization is a phase transition where a solute in a solution solidifies into a highly ordered, crystalline structure.[5] The driving force for crystallization is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[4] The selection of an appropriate solvent or solvent system is the most critical factor in achieving efficient and effective purification.

An Ideal Crystallization Solvent Should Exhibit:

  • High solubility of the target compound at elevated temperatures.

  • Low solubility of the target compound at low temperatures.

  • High solubility of impurities at all temperatures.

  • Chemical inertness (it should not react with the compound).

  • Volatility that allows for easy removal from the crystals.

  • Low toxicity and environmental impact.

Part 2: Systematic Solvent Screening Protocol

Given the absence of specific solubility data, a systematic solvent screening is the necessary first step. This protocol is designed to efficiently identify promising solvents for crystallization.

Experimental Workflow for Solvent Screening

Solvent_Screening_Workflow start Start: Weigh ~10-20 mg of crude compound into test tubes solvents Add a range of solvents (0.5 mL) to each tube: - Polar Protic (e.g., Ethanol, Methanol, Isopropanol) - Polar Aprotic (e.g., Acetone, Ethyl Acetate, Acetonitrile) - Nonpolar (e.g., Hexanes, Heptane, Toluene) - Chlorinated (e.g., Dichloromethane) start->solvents rt_solubility Observe solubility at room temperature. Good candidates will show poor solubility. solvents->rt_solubility heating Gently heat the insoluble mixtures with agitation. rt_solubility->heating hot_solubility Observe solubility at elevated temperature. Good candidates will show complete dissolution. heating->hot_solubility cooling Allow the clear, hot solutions to cool slowly to room temperature. hot_solubility->cooling ice_bath If no crystals form, place in an ice bath. cooling->ice_bath observation Observe for crystal formation. Note the quantity and quality of crystals. ice_bath->observation selection Select the most promising single or mixed solvent systems for optimization. observation->selection

Caption: Workflow for systematic solvent screening.

Part 3: Detailed Crystallization Protocols

Based on the structural characteristics of this compound, the following crystallization techniques are anticipated to be most effective.

Protocol 1: Single Solvent Cooling Crystallization

This is the most common and straightforward crystallization method.[4][5] It is ideal when a single solvent is identified that shows a large difference in solubility for the compound between hot and cold temperatures.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol, isopropanol, or ethyl acetate) and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexanes or heptane) to the stirred solution. The anti-solvent should be added dropwise until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • Inducing Crystallization: If the solution remains turbid, add a few drops of the "good" solvent until it becomes clear again.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly reaches a point of supersaturation.

  • Cooling: To maximize yield, the flask can be cooled in an ice bath after initial crystal formation at room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a solvent mixture rich in the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Workflow for Cooling vs. Anti-Solvent Crystallization

Crystallization_Workflows cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization c_start Dissolve in minimal hot solvent c_cool Slowly cool to room temperature c_start->c_cool c_ice Cool in ice bath c_cool->c_ice c_filter Vacuum filter and wash with cold solvent c_ice->c_filter a_start Dissolve in minimal 'good' solvent a_add Slowly add 'poor' anti-solvent until turbid a_start->a_add a_stand Allow to stand at room temperature a_add->a_stand a_cool Optional: Cool in ice bath a_stand->a_cool a_filter Vacuum filter and wash with anti-solvent mixture a_cool->a_filter

Caption: Comparison of Cooling and Anti-Solvent Crystallization Workflows.

Troubleshooting Common Crystallization Issues

ProblemPotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower boiling point solvent or a more dilute solution. Try adding the anti-solvent at a lower temperature.
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.Scratch the inside of the flask with a glass rod. Add a seed crystal. Evaporate some of the solvent. Cool for a longer period.
Poor Recovery Too much solvent was used, or the compound has significant solubility even at low temperatures.Reduce the amount of solvent used for dissolution. Use a different solvent system.
Impure Crystals Cooling was too rapid, trapping impurities.Allow the solution to cool more slowly. Re-crystallize the product.

Conclusion

References

  • Hoffman Fine Chemicals. CAS 1384265-30-8 | this compound | MFCD22423115. [Link]

  • Hoffman Fine Chemicals. CAS 1384265-30-8 | this compound | MFCD22423115. [Link]

  • Appchem. This compound | 1384265-30-8 | C14H15BrO3. [Link]

  • ChemTalk. Lab Procedure: Recrystallization | Chemistry. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Appchem. Methyl 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylate | 1385694-79-0 | C14H15BrO3. [Link]

  • American Elements. Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate | CAS 1363165-99-4. [Link]

  • PubChem. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643. [Link]

  • ResearchGate. How to purify esterefication product?. [Link]

  • PubChem. 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131. [Link]

  • Hoffman Fine Chemicals. CAS 1384265-30-8 | this compound | MFCD22423115. [Link]

  • Appchem. This compound | 1384265-30-8 | C14H15BrO3. [Link]

Sources

The Versatile 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylate Scaffold: A Guide to Synthetic derivatization and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. The Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate core represents a "privileged scaffold," a structural framework that is capable of providing ligands for more than one biological target. Its unique three-dimensional architecture, coupled with strategically placed functional groups, offers a rich platform for the synthesis of diverse chemical libraries. This guide provides a comprehensive overview of the synthetic utility of this scaffold, presenting detailed protocols for its derivatization and exploring its potential applications in medicinal chemistry, particularly in the realms of oncology and neuroscience.

The core structure of this compound features three key points for chemical modification: the ketone, the ester, and the bromophenyl moiety. This trifecta of reactive sites allows for a multitude of chemical transformations, enabling the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The cyclohexane ring provides a non-planar, rigid framework that can orient substituents in precise spatial arrangements, which is crucial for selective binding to biological targets.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this promising molecular scaffold.

Physicochemical Properties

A clear understanding of the physicochemical properties of the scaffold is essential for designing synthetic routes and interpreting biological data.

PropertyValueReference
CAS Number 1384265-30-8[1]
Molecular Formula C₁₄H₁₅BrO₃[1]
Molecular Weight 311.17 g/mol [1]
Appearance Off-white to pale yellow solidAssumed based on similar structures
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water.Assumed based on chemical structure

Synthesis of the Core Scaffold

Conceptual Synthetic Workflow

The synthesis would commence with the Michael addition of a methyl 4-bromophenylacetate enolate to an α,β-unsaturated carbonyl compound, such as methyl acrylate, followed by an intramolecular Dieckmann or aldol-type condensation to form the 4-oxocyclohexanecarboxylate ring system.

G cluster_0 Synthesis of the Core Scaffold Methyl 4-bromophenylacetate Methyl 4-bromophenylacetate Michael Addition Michael Addition Methyl 4-bromophenylacetate->Michael Addition Methyl acrylate Methyl acrylate Methyl acrylate->Michael Addition Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Michael Addition Intermediate Adduct Intermediate Adduct Michael Addition->Intermediate Adduct Formation of 1,5-dicarbonyl intermediate Intramolecular Condensation Intramolecular Condensation Intermediate Adduct->Intramolecular Condensation Base-catalyzed cyclization This compound This compound Intramolecular Condensation->this compound Formation of the core scaffold

Caption: Conceptual workflow for the synthesis of the core scaffold.

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Robinson annulation and should be optimized for specific laboratory conditions.

Materials:

  • Methyl 4-bromophenylacetate

  • Methyl acrylate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol.

  • Enolate Formation: Add sodium methoxide to the methanol and stir until dissolved. Cool the solution to 0 °C in an ice bath. Add methyl 4-bromophenylacetate dropwise to the cooled solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

  • Michael Addition: Add methyl acrylate dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with 1 M HCl until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Notes: Derivatization of the Scaffold

The true utility of the this compound scaffold lies in its potential for derivatization at its three key functional handles. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Modification of the Ketone Moiety

The ketone at the 4-position of the cyclohexane ring is a versatile functional group that can be transformed into a variety of other functionalities.

  • Reductive Amination: Introduction of an amino group via reductive amination is a powerful strategy to introduce new pharmacophores and modulate the basicity of the molecule, which can have a profound impact on its pharmacokinetic properties.[4] This reaction involves the formation of an imine or enamine intermediate, followed by reduction.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an exocyclic double bond, providing a scaffold for further functionalization or for mimicking the geometry of known ligands.[5]

Modification of the Ester Moiety

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a common strategy in medicinal chemistry to introduce a wide variety of substituents and to modulate the hydrogen bonding potential of the molecule.

Modification of the Bromophenyl Moiety

The bromine atom on the phenyl ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide array of aryl and heteroaryl groups, significantly expanding the chemical diversity of the scaffold.

Protocols for Derivatization

The following protocols are generalized procedures and should be adapted and optimized for specific substrates and desired products.

Protocol 1: Reductive Amination of the Ketone

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the desired amine, and DCE.

  • Imine Formation: Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Stir at room temperature overnight.

  • Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

G cluster_1 Reductive Amination Workflow Scaffold This compound Imine Formation Imine Formation Scaffold->Imine Formation Amine Amine Amine->Imine Formation Acetic Acid Acetic Acid Acetic Acid->Imine Formation Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Reduction Reduction Imine Intermediate->Reduction STAB Sodium Triacetoxyborohydride STAB->Reduction Aminated Derivative Aminated Derivative Reduction->Aminated Derivative

Caption: Workflow for the reductive amination of the core scaffold.

Protocol 2: Suzuki-Miyaura Coupling of the Bromophenyl Moiety

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Add the degassed solvent mixture and heat the reaction to the desired temperature (typically 80-100 °C) with stirring. Monitor the reaction by TLC.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

G cluster_2 Suzuki-Miyaura Coupling Workflow Scaffold This compound Oxidative Addition Oxidative Addition Scaffold->Oxidative Addition Boronic Acid Boronic Acid Transmetalation Transmetalation Boronic Acid->Transmetalation Pd Catalyst Pd Catalyst Pd Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd Catalyst Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery

The 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate scaffold holds significant promise for the development of novel therapeutics in several key areas:

  • Oncology: The 4-arylcyclohexanone motif has been identified in compounds with anticancer activity.[7] Derivatives of this scaffold could be explored as inhibitors of various protein kinases, which are often dysregulated in cancer. The ability to introduce diverse substituents via Suzuki coupling allows for the targeting of specific kinase ATP-binding sites.

  • Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of the cyclohexane ring is well-suited for the design of ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels. The modifiable functional groups allow for the fine-tuning of properties like blood-brain barrier permeability.

  • Anti-inflammatory Agents: The cyclohexanone core is present in some known anti-inflammatory agents. Derivatives could be synthesized and screened for their ability to inhibit key inflammatory mediators.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the generation of diverse and structurally complex small molecules with the potential for significant biological activity. Its synthetic tractability, coupled with the ability to readily modify three distinct functional groups, makes it an attractive platform for medicinal chemists. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin exploring the vast chemical space accessible from this versatile scaffold. Future work should focus on the synthesis and biological evaluation of diverse libraries of derivatives to fully elucidate the therapeutic potential of this promising molecular framework.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15968597, this compound. [Link]. Accessed January 5, 2026.

  • Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
  • Bergman, J., & Eklund, N. (1980).
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Lawrence, N. J., & Patterson, L. H. (2003). The 4-arylcyclohexanone scaffold in cancer drug discovery. Current pharmaceutical design, 9(13), 1079-1094.

Sources

Application Note & Protocol: A Streamlined Synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of substituted cyclohexanone derivatives is a cornerstone of medicinal chemistry and materials science, providing key intermediates for a diverse array of functional molecules. Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate is a valuable building block, incorporating a bromophenyl group that is amenable to a wide range of cross-coupling reactions, and a keto-ester functionality that allows for further molecular elaboration. This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles and providing a self-validating experimental design.

The described procedure is a one-pot synthesis that leverages a tandem Michael addition-Dieckmann condensation reaction. This approach offers significant advantages in terms of efficiency and atom economy by minimizing intermediate isolation steps. The reaction of 4-bromophenylacetonitrile with methyl acrylate in the presence of a strong base generates the target molecule in a single, streamlined process.

Reaction Mechanism & Workflow

The overall transformation is a sophisticated sequence of reactions initiated by the deprotonation of 4-bromophenylacetonitrile. The resulting carbanion undergoes a Michael addition to methyl acrylate. The subsequent intramolecular Dieckmann condensation of the resulting diester, followed by hydrolysis and decarboxylation of the intermediate β-keto nitrile upon acidic workup, yields the desired product.

G cluster_0 Reaction Scheme A 4-Bromophenylacetonitrile D Michael Adduct Intermediate A->D Michael Addition B Methyl Acrylate B->D C Base (e.g., NaH) C->A Deprotonation E Cyclized Intermediate D->E Dieckmann Condensation G This compound E->G Hydrolysis & Decarboxylation F Acidic Workup (H3O+) F->E

Figure 1: Reaction scheme for the synthesis of this compound.

The experimental workflow is designed for efficiency and safety, as outlined below.

G start Start prep Prepare Reactants & Glassware start->prep reaction One-Pot Reaction: Michael Addition & Dieckmann Condensation prep->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Figure 2: Experimental workflow for the synthesis and characterization of the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
4-BromophenylacetonitrileReagentPlus®, 99%Sigma-Aldrich16532-79-9
Methyl acrylate99%, contains MEHQSigma-Aldrich96-33-3
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Diethyl etherACS reagentVWR60-29-7
Ethyl acetateACS reagentVWR141-78-6
HexanesACS reagentVWR110-54-3
Hydrochloric acid (HCl)37%Sigma-Aldrich7647-01-0
Saturated sodium bicarbonate solutionN/AIn-house prep144-55-8
Brine (Saturated NaCl solution)N/AIn-house prep7647-14-5
Anhydrous magnesium sulfate (MgSO4)≥97%Sigma-Aldrich7487-88-9
Silica gel60 Å, 230-400 meshSigma-Aldrich7631-86-9

Experimental Protocol

1. Preparation of the Reaction Vessel:

  • A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet, is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen. This rigorous drying is crucial as the reaction is highly sensitive to moisture.

2. Reaction Setup and Execution:

  • Under a positive pressure of nitrogen, add sodium hydride (1.2 g, 30 mmol, 2.5 eq) to the reaction flask.

  • Add anhydrous tetrahydrofuran (THF, 50 mL) via cannula.

  • Cool the suspension to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 4-bromophenylacetonitrile (2.35 g, 12 mmol, 1.0 eq) in anhydrous THF (20 mL).

  • Add the 4-bromophenylacetonitrile solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The formation of the corresponding carbanion is an exothermic process.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Add methyl acrylate (2.58 g, 30 mmol, 2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Reaction Work-up and Extraction:

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 2-3. This step neutralizes the excess base and protonates the intermediates.

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to remove any remaining acid, followed by brine (50 mL) to reduce the amount of dissolved water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product is purified by column chromatography on silica gel.

  • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective. The fractions are monitored by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic peaks for the aromatic protons, the protons on the cyclohexanone ring, and the methyl ester protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the ketone and the ester.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ketone and the ester.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle NaH in a fume hood under an inert atmosphere.

  • Methyl acrylate is a flammable liquid and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • Dieckmann Condensation: For a general overview of the Dieckmann condensation reaction mechanism. Source: Organic Chemistry, 5th Edition, by Paula Yurkanis Bruice. URL: A relevant chapter can often be found within online chemistry resources or textbooks. A direct link to a specific chapter is not feasible, but university chemistry websites often provide summaries.
  • Michael Addition: For a detailed explanation of the Michael addition reaction. Source: Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó. URL: This is a widely available textbook in university libraries and online bookstores.
  • Synthesis of Cyclohexanone Derivatives: For examples of similar synthetic strategies.

Application Notes & Protocols: The Strategic Role of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (CAS No. 1384265-30-8) has emerged as a highly versatile and strategic starting material in medicinal chemistry.[1][2] Its trifunctional nature—possessing a ketone, an ester, and an aryl bromide—provides orthogonal chemical handles for sequential, controlled modifications. This guide delineates its critical application in the synthesis of complex pharmaceutical intermediates, with a primary focus on the development of selective kappa-opioid receptor (KOR) antagonists. We provide in-depth scientific rationale, detailed experimental protocols, and field-proven insights to empower researchers in drug discovery and development.

Introduction: A Privileged Scaffold for Neurological Drug Discovery

The modulation of the kappa-opioid receptor (KOR) system presents a promising therapeutic avenue for treating a range of neuropsychiatric conditions, including depression, anxiety, and substance use disorders.[3][4][5] Unlike KOR agonists, which can induce dysphoria and other undesirable side effects, selective KOR antagonists have demonstrated significant antidepressant and anxiolytic-like effects in preclinical models.[6][7]

A prominent example of a selective KOR antagonist is JDTic, a compound whose structural complexity requires a robust and flexible synthetic strategy.[8][9] The title compound, this compound, serves as an ideal foundational block for constructing the core of JDTic and related analogues.[10][11] Its 4-arylcyclohexanone framework is a recurring motif in compounds targeting various biological pathways.[12]

This document will explore the strategic disassembly of the JDTic pharmacophore to illustrate the utility of each functional group on the starting material, providing validated protocols for key transformations.

Table 1: Physicochemical Properties and Identifiers
PropertyValueReference
Chemical Name This compound[1]
CAS Number 1384265-30-8[1][2]
Molecular Formula C₁₄H₁₅BrO₃[1]
Molecular Weight 311.17 g/mol [1]
SMILES COC(=O)C1(CCC(=O)CC1)C1=CC=C(Br)C=C1[1]
Appearance Typically a white to off-white solidN/A

Strategic Synthesis: Deconstructing the Pathway to KOR Antagonists

The value of this compound lies in its capacity for selective, stepwise modification. The general synthetic strategy involves leveraging the three key functional groups to build the complex piperidine and isoquinoline moieties characteristic of antagonists like JDTic.

G start Methyl 1-(4-bromophenyl)- 4-oxocyclohexanecarboxylate step1 Step 1: Carbonyl Modification (e.g., Grignard Addition) start->step1 Add R-MgX prod1 Tertiary Alcohol Intermediate step1->prod1 step2 Step 2: Aryl Bromide Functionalization (e.g., Buchwald-Hartwig Amination) prod1->step2 Couple with Amine prod2 Aryl-Amine Intermediate step2->prod2 step3 Step 3: Ester Modification (e.g., Hydrolysis & Amide Coupling) prod2->step3 Form Amide Bond end Advanced Piperidine Precursor (Core for KOR Antagonists) step3->end

Caption: High-level synthetic strategy for KOR antagonist precursors.

This modular approach allows for the introduction of diversity at multiple points, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.[10][13]

Safety and Handling

Working with aryl cyclohexanone derivatives requires adherence to strict safety protocols to minimize risk. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[14][15]

Table 2: Safety & Handling Precautions
Hazard CategoryPrecautionary Measures & PPEReference
Inhalation Harmful if inhaled. May cause respiratory irritation. Use only in well-ventilated areas. If ventilation is inadequate, use a respirator with an organic vapor cartridge.[16]
Skin Contact Harmful in contact with skin. Causes skin irritation. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length trousers.[16]
Eye Contact Causes serious eye irritation. Wear safety goggles or a face shield. Ensure an eyewash station is readily accessible.[16]
Ingestion Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. Keep container tightly closed.[17][18]
Disposal Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter drains.

This information is a guideline and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.[2][16]

Experimental Protocols

The following protocols detail key transformations that leverage the functionality of the title compound. These are foundational reactions in the multi-step synthesis of advanced pharmaceutical intermediates.

Protocol 1: Diastereoselective Grignard Addition to the 4-Oxo Group

Scientific Rationale: The introduction of an axial methyl group at the C4 position is a critical step in establishing the stereochemistry of the trans-3,4-dimethyl pharmacophore found in JDTic.[11] A Grignard reaction with methylmagnesium bromide is a classic and effective method for this carbon-carbon bond formation.[19] The reaction is performed at low temperatures (-78 °C) to enhance diastereoselectivity, favoring the attack of the Grignard reagent from the less sterically hindered equatorial face, resulting in the desired axial alcohol. Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water.[20]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Charge flask with starting material and anhydrous THF under N₂ prep1->prep2 react1 Cool solution to -78 °C (Dry ice/acetone bath) prep2->react1 react2 Add MeMgBr solution dropwise over 30 min react1->react2 react3 Stir at -78 °C for 2h. Monitor by TLC react2->react3 work1 Quench with saturated aqueous NH₄Cl at -78 °C react3->work1 work2 Warm to RT, extract with EtOAc work1->work2 work3 Dry organic layer (Na₂SO₄), concentrate in vacuo work2->work3 work4 Purify via flash column chromatography work3->work4

Caption: Experimental workflow for the Grignard addition protocol.
ItemSpecificationQuantity
Starting MaterialThis compound1.0 equiv (e.g., 3.11 g, 10 mmol)
Grignard ReagentMethylmagnesium bromide (MeMgBr)1.2 equiv (e.g., 4.0 mL of 3.0 M in Et₂O)
SolventAnhydrous Tetrahydrofuran (THF)~100 mL
Quenching SolutionSaturated aqueous Ammonium Chloride (NH₄Cl)~50 mL
Extraction SolventEthyl Acetate (EtOAc)~150 mL
Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄)As needed
Glassware3-neck round-bottom flask, dropping funnel, septa250 mL
OtherMagnetic stirrer, nitrogen line, dry ice, acetoneN/A

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Dissolution: Dissolve this compound (10 mmol, 1.0 equiv) in anhydrous THF (80 mL) and transfer the solution to the flask via cannula.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Addition: Charge the dropping funnel with MeMgBr solution (12 mmol, 1.2 equiv) and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

  • Quenching: Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution (50 mL) dropwise at -78 °C to quench the excess Grignard reagent. A white precipitate will form.

  • Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate (100 mL), and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[21]

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in hexanes) to yield the desired tertiary alcohol product.

Characterization and Data

Thorough characterization of the starting material and products is essential for validating the synthetic process.

Table 4: Expected Analytical Data for Key Compounds
CompoundAnalysisExpected Result
Starting Material ¹H NMR (400 MHz, CDCl₃)δ 7.50 (d, 2H), 7.25 (d, 2H), 3.70 (s, 3H), 2.80-2.20 (m, 8H)
¹³C NMR (100 MHz, CDCl₃)δ 208.5 (C=O), 174.0 (Ester C=O), 142.0, 131.8, 129.5, 121.5, 52.5, 48.0, 38.0, 35.0
MS (ESI+)m/z 311.0, 313.0 [M+H]⁺ (Isotopic pattern for Br)
Grignard Product ¹H NMR (400 MHz, CDCl₃)Disappearance of ketone protons. Appearance of a new singlet ~δ 1.25 (s, 3H, new CH₃) and a broad singlet for the -OH proton.
MS (ESI+)m/z 327.0, 329.0 [M+H]⁺

Note: NMR shifts are approximate and may vary based on solvent and concentration.[22]

Troubleshooting

Table 5: Troubleshooting Guide for the Grignard Reaction
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Grignard reagent (degraded by moisture/air). 2. Insufficient reaction time.1. Titrate the Grignard reagent before use. Use a fresh bottle or newly prepared reagent. 2. Increase reaction time and continue monitoring by TLC.
Formation of Byproducts 1. Reaction temperature too high, leading to enolization. 2. Presence of water in the reaction.1. Maintain strict temperature control at -78 °C during addition. 2. Ensure all glassware is rigorously dried and solvents are anhydrous.
Difficult Purification 1. Emulsion during aqueous workup. 2. Poor separation on silica gel.1. Add more brine or filter the entire mixture through a pad of Celite®. 2. Adjust the eluent system polarity for chromatography. A less polar system may improve separation.

Conclusion

This compound is a powerful and strategically designed building block for modern pharmaceutical synthesis. Its orthogonal functional groups provide chemists with the flexibility to construct complex molecular architectures, such as the core of selective KOR antagonists, in a controlled and efficient manner. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this intermediate in their drug discovery programs, ultimately accelerating the development of novel therapeutics for challenging neurological disorders.

References

Application Notes & Protocols for the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, an essential component of the body's defense mechanism against harmful stimuli like pathogens and damaged cells.[1] However, dysregulated or chronic inflammation is a key driver of numerous debilitating diseases, including autoimmune disorders, cardiovascular conditions, neurodegenerative diseases, and cancer.[2][3] The development of effective and safe anti-inflammatory agents remains a critical endeavor in modern medicine.[3][4] Traditional therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, while effective, are often associated with significant side effects, underscoring the urgent need for novel therapeutic strategies.[1]

This guide provides a comprehensive overview of the key considerations and methodologies in the preclinical development of anti-inflammatory agents. We will delve into the critical signaling pathways that represent prime therapeutic targets, detail robust in vitro screening assays, and provide step-by-step protocols for validated in vivo models of inflammation.

Part 1: Key Signaling Pathways in Inflammation as Therapeutic Targets

A thorough understanding of the molecular mechanisms underpinning the inflammatory cascade is paramount for the rational design of targeted therapies. Two of the most extensively studied and therapeutically relevant pathways are the Nuclear Factor-kappa B (NF-κB) and the Cyclooxygenase-2 (COX-2) pathways.

The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by various inflammatory signals, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[7][8] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, thereby amplifying the inflammatory response.[6][8] Consequently, inhibiting the NF-κB pathway is a highly sought-after strategy for anti-inflammatory drug development.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α / IL-1β Receptor Cell Surface Receptor (e.g., TLR4, TNFR) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) DNA DNA (κB sites) NFkB->DNA Translocates & Binds IkB_NFkB->NFkB Releases NF-κB Proteasome Proteasome IkB_NFkB->Proteasome Degradation of IκB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Promotes Transcription

Caption: The canonical NF-κB signaling pathway.

The COX-2 Pathway: A Key Player in Pain and Inflammation

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[9][10] There are two main isoforms of this enzyme: COX-1 and COX-2.[9] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[9][11] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[9][10] The prostaglandins produced by COX-2 contribute to the classic signs of inflammation, including vasodilation, edema, and pain.[9]

Traditional NSAIDs, such as aspirin and ibuprofen, non-selectively inhibit both COX-1 and COX-2.[3][9] While their anti-inflammatory effects are mediated through the inhibition of COX-2, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal toxicity.[9] This understanding led to the development of selective COX-2 inhibitors (coxibs), which were designed to provide potent anti-inflammatory activity with an improved gastrointestinal safety profile.[11][12][13]

COX2_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 Phospholipase A₂ PLA2->ArachidonicAcid Releases PGH2 Prostaglandin H₂ (PGH₂) ArachidonicAcid->PGH2 via COX-1 or COX-2 COX2 COX-2 (Inducible) COX1 COX-1 (Constitutive) PGE2 Prostaglandins (e.g., PGE₂) PGH2->PGE2 via Prostaglandin Synthases Homeostasis Gastric Protection, Platelet Function PGH2->Homeostasis Inflammation Pain & Inflammation PGE2->Inflammation NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX2 Inhibits NSAIDs->COX1 Inhibits Coxibs COX-2 Inhibitors (e.g., Celecoxib) Coxibs->COX2 Selectively Inhibits DrugDevWorkflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation TargetAssay Target-Based Assays (e.g., Enzyme Inhibition) CellAssay Cell-Based Assays (e.g., Cytokine Release) TargetAssay->CellAssay Hit Confirmation AcuteModel Acute Inflammation Models (e.g., Paw Edema) CellAssay->AcuteModel Lead Compound Selection ChronicModel Chronic Inflammation Models (e.g., Arthritis) AcuteModel->ChronicModel Efficacy & Safety IND Investigational New Drug (IND) ChronicModel->IND Candidate Selection

Caption: Preclinical drug development workflow.

In Vitro Screening: Identifying Lead Compounds

The initial phase of drug discovery often involves screening large libraries of compounds to identify those with the desired biological activity. [14]For anti-inflammatory drug development, this can be achieved through a variety of in vitro assays. [14][15]

This protocol describes a widely used cell-based assay to assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages. [16][17]The human monocytic cell line THP-1 is a suitable model for these studies. [16][18] Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and vehicle control (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-1β, and IL-6 [19][20]* Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

    • To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with PMA (50-100 ng/mL) for 24-48 hours.

    • After differentiation, remove the PMA-containing medium and wash the adherent macrophages gently with PBS. Add fresh, serum-free medium and allow the cells to rest for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1% to avoid toxicity.

    • Add the diluted test compounds to the appropriate wells and incubate for 1-2 hours. Include wells with vehicle control.

  • Inflammation Induction:

    • Prepare a stock solution of LPS in serum-free medium.

    • Add LPS to all wells (except for the unstimulated control wells) to a final concentration of 100 ng/mL to 1 µg/mL. [16][21] * Incubate the plate for 4-24 hours. The optimal incubation time may vary depending on the specific cytokine being measured. [16][17]

  • Cytokine Measurement:

    • After incubation, carefully collect the cell culture supernatants.

    • Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. [22][23]

  • Cell Viability Assessment:

    • After collecting the supernatants, assess the viability of the remaining cells using a standard cell viability assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the test compounds.

Data Analysis:

  • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

  • Normalize cytokine levels to cell viability data to account for any potential cytotoxic effects.

Table 1: Example Data from In Vitro Screening

CompoundIC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)Cell Viability at 10 µM (%)
Compound A0.51.298
Compound B5.88.395
Dexamethasone0.010.0599
In Vivo Validation: Assessing Efficacy in Animal Models

Compounds that demonstrate promising activity in in vitro assays are advanced to in vivo testing to evaluate their efficacy and safety in a whole-organism context. [24]A variety of animal models are available to study both acute and chronic inflammation. [25][26]

The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds. [27][28]Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. [27] Materials:

  • Male Wistar rats or Swiss albino mice (180-200 g)

  • Carrageenan (lambda, type IV)

  • 0.9% sterile saline

  • Test compound and vehicle

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Randomly divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (receives vehicle only)

      • Group 2: Test compound (at various doses)

      • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before the carrageenan injection. [28][29]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀). [27] * Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw. [29][30]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. [27][31] Data Analysis:

  • Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

Table 2: Example Data from Carrageenan-Induced Paw Edema Model (at 3 hours)

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Compound A100.42 ± 0.0450.6
Compound A300.25 ± 0.0370.6
Indomethacin100.30 ± 0.0364.7
p < 0.05 compared to vehicle control

Conclusion

The development of novel anti-inflammatory agents is a complex but essential undertaking. A systematic approach, beginning with a solid understanding of the underlying molecular pathways and progressing through a logical sequence of in vitro and in vivo evaluations, is critical for success. The protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to identify and characterize promising new therapeutic candidates that have the potential to alleviate the burden of inflammatory diseases.

References

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Seibert, K., & Masferrer, J. (1994). Role and regulation of cyclooxygenase-2 during inflammation. American journal of physiology. Renal, fluid and electrolyte physiology, 266(5 Pt 2), F845-9.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 5, 2026, from [Link]

  • Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Cold Spring Harbor perspectives in biology, 3(10), a009846. [Link]

  • Leng, S. X., & Ferrucci, L. (2011). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Journal of geriatric cardiology : JGC, 8(1), 58–63. [Link]

  • Umar, M. I., Altaf, R., Iqbal, M. A., & Sadiq, M. B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review).
  • ELISA Assays | Cytokine & Chemokine Assays. (n.d.). QIAGEN. Retrieved January 5, 2026, from [Link]

  • Devaraj, S., Jialal, I., & Vega-López, S. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 80(6), 1550–1556. [Link]

  • Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. [Link]

  • High Sensitivity Cytokine ELISA Kits & Multiplex Panels. (n.d.). Assay Genie. Retrieved January 5, 2026, from [Link]

  • Using ELISA to Detect Cytokines and Chemokines. (n.d.). Biocompare. Retrieved January 5, 2026, from [Link]

  • O'Neill, L. A., & O'Neill, C. M. (2012). Anti-inflammatory Agents: Present and Future. The Journal of clinical investigation, 122(12), 4370–4375. [Link]

  • What are COX-2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 5, 2026, from [Link]

  • The Role of COX Enzymes in Pain and Inflammation. (n.d.). Israel Pharm. Retrieved January 5, 2026, from [Link]

  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. (n.d.). WuXi Biology. Retrieved January 5, 2026, from [Link]

  • 2.2. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved January 5, 2026, from [Link]

  • Mahesh, G., Anil Kumar, K., & Reddanna, P. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. Journal of inflammation research, 14, 253–263. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. Retrieved January 5, 2026, from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Sygnature Discovery. Retrieved January 5, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 5, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 5, 2026, from [Link]

  • Mahesh, G., Anil Kumar, K., & Reddanna, P. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM - PURFORM Health. Retrieved January 5, 2026, from [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved January 5, 2026, from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 5, 2026, from [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9). Retrieved January 5, 2026, from [Link]

  • Huda, K., & Akter, A. (2022). Advances in anti-inflammatory drug development. International Journal of Advanced Chemistry Research, 4(1), 148-152.
  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). Retrieved January 5, 2026, from [Link]

  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Development of Anti-Inflammatory Drugs - the Research & Development Process. (2025, August 7). Retrieved January 5, 2026, from [Link]

  • Mahesh, G., Anil Kumar, K., & Reddanna, P. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. Journal of inflammation research, 14, 253–263. [Link]

  • Knowles, R. G. (2014). Development of anti-inflammatory drugs - the research and development process. Basic & clinical pharmacology & toxicology, 114(1), 7–12. [Link]

  • Lo, C. C., & Lai, Y. S. (2020). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR protocols, 1(3), 100171. [Link]

  • Anti-inflammatory drug development: Significance and symbolism. (2025, February 20). Retrieved January 5, 2026, from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Manea, A., Manea, S. A., Gafencu, A. V., & Raicu, M. (2015). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International journal of nanomedicine, 10, 5491–5503. [Link]

  • (PDF) Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • LPS-induced inflammatory reaction and M1-like properties macrophages.... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Kim, H. G., Kim, J. Y., & Lee, H. S. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 29(3), 320–329. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.

Introduction

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. The core of this synthesis often involves a tandem double Michael addition followed by a Dieckmann condensation.[1] This one-pot methodology is efficient, allowing for the formation of multiple carbon-carbon bonds and a quaternary carbon center in a single reaction sequence.[1] However, like any complex organic synthesis, it is not without its challenges. This guide provides practical, experience-driven advice to help you navigate these complexities and achieve high-yield, high-purity results.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step solutions.

Problem 1: Low Overall Yield

Symptom: The final isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Inefficient Michael Addition: The initial double Michael addition of a Michael donor (like 4-bromophenylacetonitrile) to a Michael acceptor (like methyl acrylate) is a critical step.[2][3] Incomplete reaction can be a major contributor to low yield.

    • Causality: The reaction is a conjugate 1,4-addition that is thermodynamically controlled.[3] Factors such as base strength, temperature, and solvent can influence the equilibrium and rate of this reaction.

    • Troubleshooting Protocol:

      • Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base to deprotonate the Michael donor effectively. Potassium tert-butoxide is often a good choice.[1] The use of weaker bases like potassium carbonate may lead to incomplete deprotonation and slower reaction rates.[2]

      • Temperature Control: While Michael additions are often run at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessively high temperatures can favor side reactions.[3] Monitor the reaction by TLC to determine the optimal temperature.

      • Solvent Choice: The polarity of the solvent can impact the solubility of reagents and the stability of intermediates. Aprotic polar solvents like DMSO or THF are often effective.[1][4]

      • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the Michael acceptor (methyl acrylate) may be necessary to ensure complete consumption of the Michael donor.

  • Inefficient Dieckmann Condensation: This intramolecular cyclization of the diester intermediate is crucial for forming the cyclohexanone ring.[5][6]

    • Causality: The Dieckmann condensation is an intramolecular Claisen condensation that is reversible.[6][7] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic.[7]

    • Troubleshooting Protocol:

      • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester groups. Ensure all glassware is oven-dried and reagents are anhydrous.

      • Base Strength: A strong base is required to deprotonate the α-carbon of the ester to initiate the cyclization. Sodium hydride or sodium alkoxides are commonly used.[1][5]

      • Reaction Time and Temperature: The reaction may require prolonged stirring at room temperature or gentle heating to proceed to completion. Monitor the disappearance of the starting diester by TLC.

Problem 2: Formation of Significant Impurities

Symptom: The crude product shows multiple spots on TLC, and purification by column chromatography is difficult, leading to product loss.

Potential Causes & Solutions:

  • Side Reactions in Michael Addition:

    • Causality: Besides the desired 1,4-addition, competing 1,2-addition or self-condensation of the Michael donor can occur.[2] Polymerization of the Michael acceptor (methyl acrylate) can also be a significant issue.

    • Troubleshooting Protocol:

      • Slow Addition: Add the Michael acceptor dropwise to the reaction mixture containing the deprotonated Michael donor. This maintains a low concentration of the acceptor and minimizes polymerization and other side reactions.

      • Temperature Control: Lowering the reaction temperature can sometimes favor the desired 1,4-addition over competing pathways.[3]

      • Choice of Base: The choice of base can influence the regioselectivity of the addition. Experiment with different bases (e.g., NaH, KOt-Bu) to find the optimal conditions for your specific substrates.

  • Incomplete Hydrolysis and Decarboxylation: If the synthesis involves a subsequent hydrolysis and decarboxylation step, incomplete reaction can lead to a mixture of the desired ketone and the intermediate β-keto ester or carboxylic acid.

    • Causality: The hydrolysis of the ester and the subsequent decarboxylation of the β-keto acid require specific conditions (acidic or basic) and sufficient thermal energy.

    • Troubleshooting Protocol:

      • Reaction Conditions: For saponification followed by decarboxylation, ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used for complete hydrolysis. Acidify the mixture carefully and heat to a sufficient temperature to drive off CO2.

      • Monitoring: Monitor the reaction by TLC or by observing the cessation of gas evolution (CO2) to ensure the reaction has gone to completion.

  • Purification Strategy:

    • Causality: The polarity of the final product and the impurities may be very similar, making separation by standard silica gel chromatography challenging.

    • Troubleshooting Protocol:

      • Solvent System Optimization: Systematically screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[8] Experiment with different solvents or solvent mixtures to find suitable conditions.

      • Alternative Purification: Consider other purification techniques such as preparative HPLC if high purity is required and chromatographic separation is difficult.

Problem 3: Reaction Stalls or Fails to Initiate

Symptom: TLC analysis shows only starting material even after prolonged reaction time.

Potential Causes & Solutions:

  • Inactive Base:

    • Causality: Strong bases like sodium hydride can be deactivated by exposure to air and moisture. Potassium tert-butoxide can also degrade over time.

    • Troubleshooting Protocol:

      • Use Fresh Reagents: Use a fresh bottle of the base or a freshly opened container.

      • Proper Handling: Handle strong bases under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.

  • Poor Quality Starting Materials:

    • Causality: Impurities in the starting materials, such as the 4-bromophenylacetonitrile or methyl acrylate, can inhibit the reaction.

    • Troubleshooting Protocol:

      • Purify Starting Materials: Purify the starting materials before use. For example, distill liquid reagents and recrystallize solid reagents.

      • Check for Inhibitors: Methyl acrylate is often supplied with a polymerization inhibitor. This may need to be removed by passing it through a column of basic alumina before use.

  • Insufficient Activation of the Michael Donor:

    • Causality: The acidity of the α-proton of the Michael donor is crucial for its deprotonation. If the electron-withdrawing group is not sufficiently activating, deprotonation may be difficult.

    • Troubleshooting Protocol:

      • Stronger Base: Use a stronger base, such as LDA (Lithium diisopropylamide), to ensure complete deprotonation.

      • Pre-formation of the Enolate: Allow the base to react completely with the Michael donor to pre-form the enolate before adding the Michael acceptor.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium tert-butoxide in the one-pot synthesis?

A1: Potassium tert-butoxide is a strong, non-nucleophilic base that serves two primary functions in this synthesis.[1] First, it deprotonates the 4-bromophenylacetonitrile to generate the carbanion nucleophile required for the initial Michael addition to methyl acrylate. Second, it promotes the subsequent intramolecular Dieckmann condensation of the resulting diester intermediate to form the cyclic β-keto ester.

Q2: Can I use a different base for this reaction?

A2: Yes, other strong bases can be used, but the choice of base can significantly impact the reaction's efficiency and outcome. Sodium hydride (NaH) is another common choice for Dieckmann condensations.[1] Sodium ethoxide in ethanol is also a classic reagent for this type of transformation.[6] However, it is important to choose a base that is strong enough to effect the desired transformations without promoting unwanted side reactions. The alkoxide base should ideally match the alcohol corresponding to the ester to avoid transesterification.

Q3: Why is it important to perform the reaction under an inert atmosphere?

A3: The carbanionic intermediates generated during both the Michael addition and the Dieckmann condensation are highly reactive and can be quenched by atmospheric oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the degradation of these intermediates and the deactivation of the strong base, thereby improving the overall yield and purity of the product.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product and any intermediates. Staining with a suitable reagent (e.g., potassium permanganate) can help visualize the spots.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Strong Bases: Handle strong bases like potassium tert-butoxide and sodium hydride with care. They are corrosive and react violently with water. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Use flammable solvents like THF and ethanol in a well-ventilated fume hood and away from ignition sources.

  • Pressurization: Be aware that quenching the reaction, especially when using sodium hydride, can generate hydrogen gas, which is flammable. Ensure the reaction vessel is not sealed and has a proper vent.

Experimental Workflow and Data

Optimized Reaction Conditions

The following table summarizes a set of optimized conditions for the synthesis, which can be used as a starting point for your experiments.

ParameterRecommended ConditionRationale
Base Potassium tert-butoxideStrong, non-nucleophilic base effective for both Michael addition and Dieckmann condensation.[1]
Solvent Anhydrous THF or DMSOAprotic polar solvents that facilitate the reaction.[1][4]
Temperature 0 °C to Room TemperatureAllows for controlled reaction initiation and progression.
Atmosphere Inert (Nitrogen or Argon)Prevents deactivation of the base and reactive intermediates.
Reactant Addition Slow, dropwise addition of methyl acrylateMinimizes polymerization and side reactions.
Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow start Low Yield or Impurities check_reaction Monitor Reaction by TLC start->check_reaction no_reaction No Reaction (Starting Material Only) check_reaction->no_reaction No Product incomplete_reaction Incomplete Reaction (Mixture of SM and Product) check_reaction->incomplete_reaction Some Product multiple_spots Multiple Unidentified Spots (Side Products) check_reaction->multiple_spots Complex Mixture check_base Check Base Activity (Use Fresh Reagent) no_reaction->check_base check_sm Check Starting Material Purity (Purify if necessary) no_reaction->check_sm optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) incomplete_reaction->optimize_conditions slow_addition Slow Down Reagent Addition multiple_spots->slow_addition check_base->optimize_conditions check_sm->optimize_conditions purification Optimize Purification (Column Chromatography, Recrystallization) optimize_conditions->purification slow_addition->optimize_conditions end Improved Yield and Purity purification->end

Caption: A decision tree for troubleshooting the synthesis.

References

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]

  • Michael Reaction. (n.d.). NROChemistry.
  • The Dieckmann Condensation. (n.d.). Organic Reactions.
  • Michael Addition Reaction EXPLAINED. (2022, February 15). YouTube. Retrieved January 5, 2026, from [Link]

  • Dieckmann Condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps.
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. (n.d.). ADICHEMISTRY.

Sources

Technical Support Center: Identifying Side Products in the Synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.

Introduction

The synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate is a critical process in the development of various pharmaceutical compounds. A common and effective method for its synthesis is the Robinson annulation, a powerful ring-forming reaction in organic chemistry.[1][2] This reaction involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring.[1][2][3] However, the complexity of this tandem reaction can often lead to the formation of various side products, which can complicate purification and reduce the overall yield and purity of the target molecule.[4] This guide provides a comprehensive troubleshooting framework to identify and mitigate these common side products.

Core Synthesis Pathway: Robinson Annulation

The Robinson annulation begins with the Michael addition of an enolate to an α,β-unsaturated ketone.[5][6] This is followed by an intramolecular aldol condensation to form the characteristic six-membered ring of the cyclohexenone derivative.[3][7]

Caption: The sequential steps of the Robinson annulation reaction.

Troubleshooting Guide & FAQs

Question 1: What are the most probable side products in this synthesis and how can they be identified?

Answer:

Several side products can arise from the Robinson annulation sequence. Understanding their origin is key to preventing their formation.

  • Michael Addition Side Products: The initial Michael addition can be prone to undesirable reactions such as multiple additions, polymerizations, or rearrangements, especially under harsh conditions.[4]

  • Unreacted Starting Materials: Incomplete reactions can leave residual ketone and methyl vinyl ketone, which will contaminate the final product.

  • Aldol Condensation Side Products: The aldol condensation step can also be a source of impurities, particularly if the reaction conditions are not carefully controlled.

  • Polymerization: α,β-unsaturated ketones, like methyl vinyl ketone, are susceptible to polymerization, especially in the presence of strong bases or acids.

Table 1: Common Side Products and Identification

Side Product/ImpurityReason for FormationSuggested Analytical Identification
Bis-Michael Adduct An excess of the Michael acceptor (methyl vinyl ketone) or highly reactive enolate.Mass Spectrometry (higher molecular weight peak), NMR (more complex aliphatic signals).
Polymerized Methyl Vinyl Ketone Suboptimal reaction temperature or catalyst concentration.Gel Permeation Chromatography (GPC), NMR (broad, undefined polymer peaks).
Self-Condensation of Starting Ketone Strong basic conditions and prolonged reaction times.LC-MS to identify various dimeric and oligomeric species.
Incomplete Cyclization Product (1,5-diketone) Insufficient heating or reaction time during the aldol condensation step.IR spectroscopy (presence of two distinct carbonyl peaks), Mass Spectrometry.
Question 2: My reaction is producing a significant amount of a high molecular weight, sticky polymer. What is the likely cause and how can I prevent it?

Answer:

The formation of a polymer is a common issue when working with reactive monomers like methyl vinyl ketone. This is often due to a competing polymerization reaction that outpaces the desired Michael addition.

Causality and Mitigation:

  • Excessive Base Concentration: Strong bases can initiate the anionic polymerization of methyl vinyl ketone.

  • Elevated Temperatures: Higher temperatures can accelerate polymerization.

  • Slow Addition: A slow, controlled addition of the methyl vinyl ketone to the reaction mixture can help to keep its instantaneous concentration low, thus favoring the desired bimolecular reaction over polymerization.

Experimental Protocol Modification:

  • Reagent Preparation: Prepare a solution of the ketone and base in a suitable solvent.

  • Controlled Addition: In a separate addition funnel, prepare a dilute solution of methyl vinyl ketone in the reaction solvent.

  • Temperature Control: Cool the main reaction flask to a temperature that is optimal for the Michael addition but discourages polymerization (often 0 °C to room temperature).

  • Slow Infusion: Add the methyl vinyl ketone solution dropwise to the stirred ketone/base mixture over an extended period (e.g., 1-2 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials without the significant formation of baseline (polymeric) material.

Question 3: I am observing multiple spots on my TLC plate that are close to my product spot. Could these be isomers?

Answer:

It is highly probable that you are observing diastereomers. The formation of multiple stereocenters during the Michael addition and the subsequent aldol condensation can lead to a mixture of stereoisomers.

Stereochemical Considerations:

The Robinson annulation can create up to three new stereocenters, leading to the possibility of multiple diastereomers. The relative stereochemistry is often influenced by the reaction conditions.

G cluster_1 Formation of Diastereomers Start Achiral Starting Materials Michael Michael Addition (Forms 1 or 2 Stereocenters) Start->Michael Aldol Intramolecular Aldol (Forms 1-2 New Stereocenters) Michael->Aldol Products Mixture of Diastereomers Aldol->Products

Caption: The generation of stereoisomers during the Robinson annulation.

Troubleshooting and Control:

  • Thermodynamic vs. Kinetic Control: The choice of base, solvent, and temperature can influence the stereochemical outcome. For instance, using a bulky base at low temperatures may favor the formation of a specific kinetic enolate, leading to a different diastereomeric ratio compared to a reaction run at higher temperatures with a smaller base, which would favor the thermodynamic enolate.

  • Chiral Catalysts: For enantioselective synthesis, the use of chiral catalysts, such as proline derivatives, has been shown to be effective in controlling the stereochemistry of the Robinson annulation.

  • Purification: Careful column chromatography is often required to separate the different diastereomers. It may be beneficial to screen different solvent systems to achieve optimal separation.

References

  • The Michael Reaction - ResearchGate. Available at: [Link]

  • Robinson annulation - Wikipedia. Available at: [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. Available at: [Link]

  • Michael Addition | ChemTalk. Available at: [Link]

  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. Available at: [Link]

  • Robinson Annulation Mechanism - BYJU'S. Available at: [Link]

  • Michael Addition Reaction EXPLAINED - YouTube. Available at: [Link]

  • Robinson Annulation - Organic Chemistry Portal. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

  • The Robinson Annulation - Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of Crude Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-30-8). This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity for downstream applications. We will address common challenges encountered during its purification, providing field-proven solutions and the scientific rationale behind them.

The synthesis of this molecule, often via a Michael addition reaction, can yield a crude product containing unreacted starting materials, diastereomers, and other by-products.[1][2][3][4] Achieving high purity is critical for ensuring reproducible results in subsequent synthetic steps and biological assays. This document provides a structured troubleshooting guide and frequently asked questions to navigate the complexities of its purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My product is an oil and refuses to crystallize, even after removing all solvent under high vacuum. How can I obtain a solid?

Answer: This is a common issue known as "oiling out," which typically occurs when impurities are present, depressing the compound's melting point.

  • Causality: The presence of residual solvents or reaction by-products disrupts the crystal lattice formation, preventing the transition from a viscous oil to a solid state.

  • Troubleshooting Steps:

    • Trituration: This is the most effective initial step. Add a small amount of a cold, non-polar solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes, pentane, or diethyl ether). Vigorously stir or sonicate the oily mixture. This process "washes" the impurities out of the oil, often inducing the precipitation of your product as a solid.[5]

    • Solvent/Anti-Solvent Recrystallization: If trituration fails, attempt a recrystallization from a binary solvent system. Dissolve the oil in a minimum amount of a "good" hot solvent where it is highly soluble (e.g., ethyl acetate, acetone, or ethanol). Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexanes or water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator to promote crystal growth.[5][6]

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single "seed" crystal to the supersaturated solution can initiate crystallization.[5]

Question 2: I'm performing column chromatography, but my product is streaking badly or showing multiple spots on TLC, leading to poor separation. What's happening?

Answer: This issue is frequently linked to the inherent chemical properties of β-keto esters and their interaction with the stationary phase.

  • Causality & Diagnosis:

    • Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol tautomers. These two forms have different polarities and can separate on silica gel, leading to broad, streaky bands.[7][8]

    • Degradation on Acidic Silica: Standard silica gel is acidic (due to surface silanol groups) and can catalyze the degradation or hydrolysis of sensitive compounds like keto esters.[7] To diagnose if your compound is degrading on the stationary phase, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, dry the plate, turn it 90 degrees, and run it again in the same eluent. A stable compound will appear as a single spot on the diagonal. Degradation will be indicated by additional spots appearing off the diagonal.[7]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of your silica gel in the eluent containing 1% triethylamine (TEA). Let it stand for an hour before packing the column. This will create a more inert stationary phase.[7]

    • Use an Alternative Stationary Phase: If the compound is highly acid-sensitive, consider using neutral alumina as your stationary phase.[7]

    • Optimize Sample Loading: Dissolve your crude sample in the absolute minimum amount of solvent (preferably the eluent itself or a compatible solvent like dichloromethane) before loading it onto the column. A wide initial sample band will lead to poor separation.[9] A general guideline for loading is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[9]

Question 3: My yield is very low after column chromatography, and I'm losing a significant amount of material. What are the likely causes and solutions?

Answer: Low recovery can stem from several factors, ranging from irreversible adsorption on the column to physical loss during the procedure.

  • Causality & Solutions:

    • Irreversible Adsorption/Degradation: As mentioned in the previous point, your compound may be degrading on acidic silica gel. If you observe a colored baseline at the top of your column that does not move, it's a strong indicator of decomposition. The solution is to use deactivated silica or alumina.[7]

    • Eluent Polarity is Too Low: Your product may be highly polar and simply not eluting from the column with the chosen solvent system. If your TLC shows the product at the baseline, you must increase the polarity of your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try moving to 8:2 or 7:3.

    • Premature Elution (Co-elution with Solvent Front): Conversely, if the eluent is too polar, the product will elute very quickly (high Rf value) with non-polar impurities, and you may discard these fractions thinking they are impurities. Always check all fractions by TLC before combining or discarding them.

    • Physical Loss: Ensure careful handling during sample loading and fraction collection. Use a rotary evaporator with care to avoid bumping the solution containing your purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for this compound?

A1: A robust, two-stage purification strategy is recommended for achieving high purity (>98%).

  • Flash Column Chromatography: First, perform flash column chromatography on silica gel (or neutral alumina if the compound proves to be acid-sensitive) to remove the bulk of impurities and unreacted starting materials.

  • Recrystallization: Follow up by recrystallizing the combined, semi-pure fractions from the column. This step is excellent for removing trace impurities and results in a highly pure, crystalline final product with a sharp melting point.[6]

Q2: What are the expected physical properties of the pure compound?

A2: The key physical and chemical identifiers for this compound are summarized below. Note that an experimental melting point for a highly pure sample should be determined as a key quality control metric; a sharp melting range is indicative of high purity.

PropertyValueReference
CAS Number 1384265-30-8[10][11][12]
Molecular Formula C14H15BrO3[10][13]
Molecular Weight 311.17 g/mol [10][13]
Appearance Typically an off-white to white solidN/A
Purity (Commercial) Often available at ~95% purity[12][13][14]
Storage Condition Sealed in dry, Store in Refrigerator[13][14]

Q3: What are the most common impurities I should expect from a typical synthesis?

A3: The synthesis of this compound is a conjugate addition (Michael reaction).[1][2][3] Therefore, the most likely impurities are:

  • Unreacted Starting Materials: The Michael donor and acceptor used in the reaction.

  • By-products of Self-Condensation: The starting materials may react with themselves under the reaction conditions.

  • 1,2-Addition Product: While the 1,4-addition (Michael) is desired, some nucleophiles can add directly to the carbonyl carbon (1,2-addition), leading to isomeric impurities.[1][15]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying the title compound. The eluent system should be optimized beforehand using TLC. A good starting point for TLC development is a 4:1 mixture of Hexanes:Ethyl Acetate.

  • Column Preparation:

    • Select a column with an appropriate diameter for your sample size (a 1:30 to 1:50 crude material to silica ratio is recommended).[9]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column by pouring the slurry in and allowing the solvent to drain, gently tapping the column to ensure even packing. Do not let the silica bed run dry.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Gradually increase the eluent polarity (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute your product.

  • Monitoring:

    • Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light and/or with a potassium permanganate stain.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the semi-purified compound.

Protocol 2: Recrystallization

This protocol is for obtaining the final, highly pure crystalline product from the semi-purified material obtained after chromatography.

  • Solvent Selection: An ideal solvent system is one where the compound is soluble when hot but sparingly soluble when cold. An ethyl acetate/hexanes system is often effective.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Crystallization:

    • While the solution is still hot, slowly add hexanes (the anti-solvent) dropwise until the solution just begins to turn cloudy.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.[6]

    • Dry the crystals under high vacuum to remove all residual solvent.

Visual Workflows

Caption: Decision tree for troubleshooting common column chromatography issues.

G start Problem with Column? q1 Poor Separation / Streaking? start->q1 q2 Compound Stuck at Baseline? start->q2 q3 Low Yield? start->q3 q1_cause1 Keto-Enol Tautomerism or Acidic Impurities? q1->q1_cause1 Yes q1_cause2 Column Overloaded? q1->q1_cause2 Yes q2_cause Eluent Polarity Too Low? q2->q2_cause q3_cause1 Degradation on Column? q3->q3_cause1 Yes q3_cause2 Co-elution with solvent front? q3->q3_cause2 Yes q1_sol1 Solution: Deactivate silica with 1% TEA or use neutral alumina. q1_cause1->q1_sol1 q1_sol2 Solution: Reduce sample load. (Aim for 1:50 sample:silica ratio) q1_cause2->q1_sol2 q2_sol Solution: Gradually increase polarity of eluent. (e.g., increase % Ethyl Acetate) q2_cause->q2_sol q3_sol1 Solution: Use deactivated silica or neutral alumina. q3_cause1->q3_sol1 q3_sol2 Solution: Start with less polar eluent. Check all fractions by TLC. q3_cause2->q3_sol2

Caption: General workflow for the purification and analysis of the target compound.

G crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup column Flash Column Chromatography workup->column fractions Combine Pure Fractions column->fractions recrystallize Recrystallization fractions->recrystallize isolate Isolate & Dry Crystals recrystallize->isolate final_product Pure Crystalline Product (>98% Purity) isolate->final_product analysis Purity Analysis (NMR, MP, HPLC) final_product->analysis

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Purification of 2-(Methylamino)
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
  • Hoffman Fine Chemicals. CAS 1384265-30-8 | Methyl 1-(4-bromophenyl)
  • Hoffman Fine Chemicals. CAS 1384265-30-8 | Methyl 1-(4-bromophenyl)
  • Appchem. Methyl 1-(4-Bromophenyl)
  • Sinfoo Biotech. methyl 1-(4-bromophenyl)
  • Master Organic Chemistry. (2023).
  • Wikipedia. Michael addition reaction.
  • BenchChem. (2025).
  • Chemistry Steps. Michael Addition Reaction Mechanism.
  • BenchChem. (2025). Technical Support Center: Purification of (3-Bromophenyl)(4-methoxyphenyl)methanone.
  • Organic Chemistry Portal. Michael Addition.
  • ResearchGate. (2022). Michael addition reaction and its examples.
  • Chemsavers. METHYL 1-(4-BROMOPHENYL)

Sources

Technical Support Center: Purification of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of the final products.

This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues, backed by detailed protocols and scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude this compound product?

A1: The impurities present in your crude product are almost always related to the synthetic route used. A common synthesis for this molecule is the Michael addition of a 4-bromoaniline derivative to a methyl cyclohexenone carboxylate precursor.[1][2] Therefore, the most common impurities include:

  • Unreacted Starting Materials: Residual 4-bromoaniline and the methyl cyclohexenone precursor are frequent contaminants.

  • Side-Reaction Products: Depending on reaction conditions, side-products from undesired reactions can occur. The nucleophilicity of aromatic amines like aniline is influenced by the solvent, which can affect reaction outcomes.[3][4]

  • Catalyst Residues: If a catalyst was used (e.g., an acid or base), it might persist in the crude product.

  • Degradation Products: The ester or keto functionalities could undergo hydrolysis or other degradation if exposed to harsh pH or high temperatures for extended periods.

Identifying these is the first critical step. We recommend using Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy on your crude material to diagnose the impurity profile before selecting a purification strategy.

Q2: My recrystallization attempts are failing or giving low yields. What solvent systems should I try?

A2: Recrystallization is a powerful technique for this class of molecule, but solvent selection is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given that your compound is a moderately polar aromatic keto-ester, a systematic approach to solvent selection is recommended.

Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and then with heating.[5]

Recommended Solvent Systems for Screening:

Solvent/SystemRationale & Expected Outcome
Ethanol (EtOH) A good starting point. Often effective for moderately polar compounds. A procedure in Organic Syntheses details dissolving a crude product in hot EtOH, followed by slow cooling to induce crystallization.[6]
Isopropanol (IPA) Slightly less polar than ethanol, may offer better selectivity if impurities are highly polar.
Ethyl Acetate (EtOAc) / Hexanes A very common and effective mixed-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[7] This is excellent for separating compounds of differing polarities.
Toluene Aromatic solvents can be effective for crystallizing aromatic compounds.[7][8] Toluene may provide good crystals, especially if aliphatic impurities are present.
Dichloromethane (DCM) / Methanol (MeOH) A polar solvent system that can sometimes be effective, though care must be taken due to the high volatility of DCM.[9]

If your compound has acidic or basic functionalities, crystallization of its salt form can also be a viable strategy.[7]

Q3: I have an impurity with a very similar polarity to my product. How do I set up an effective column chromatography protocol?

A3: When impurities have similar polarity, flash column chromatography is the preferred method.[10] The key is to find a solvent system that provides a good separation factor (ΔRf) on a TLC plate.

Workflow for Developing a Flash Chromatography Method:

Caption: Workflow for Flash Chromatography Method Development.

Detailed Protocol: Flash Column Chromatography

  • Select Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.3. A common starting point for moderately polar compounds is an Ethyl Acetate/Hexane mixture.[9] For compounds similar to yours, eluent systems like iso-hexane/ethyl acetate (e.g., 30:1) have been reported.[11]

  • Pack the Column: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour it into the column and use pressure to pack it tightly, ensuring no air bubbles are trapped.[12]

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique often results in better separation. Carefully add this powder to the top of your packed column.[12]

  • Elute and Collect: Begin eluting with your chosen solvent system. Collect fractions in test tubes and monitor the elution process using TLC.

  • Combine and Concentrate: Once the product has eluted, combine the pure fractions and remove the solvent using a rotary evaporator.[13]

Q4: My compound is highly polar or contains impurities that are not easily removed by normal-phase chromatography. What are my options?

A4: For very polar compounds or challenging separations, you may need to consider alternative or more advanced techniques.

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10] It is an excellent choice for purifying polar compounds that are soluble in aqueous-organic mixtures.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a highly organic mobile phase containing a small amount of water.[14][15] It is particularly effective for compounds that are too polar for reversed-phase but bind too strongly to traditional normal-phase silica.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): For the highest purity requirements, such as in late-stage drug development, preparative HPLC is the gold standard.[16] Modern systems can use a combination of UV and mass spectrometry (MS) detectors to trigger fraction collection, ensuring highly specific isolation of the target compound with purities often exceeding 99%.[16]

Purification Strategy Decision Guide

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. Use the following decision tree to guide your strategy.

Purification_Decision_Tree Start Analyze Crude Product (TLC, NMR, LCMS) Impurity_Check Are impurities significantly different in polarity? Start->Impurity_Check Recrystallization Attempt Recrystallization Impurity_Check->Recrystallization Yes Column_Chrom Perform Flash Column Chromatography Impurity_Check->Column_Chrom No / Similar Polarity Success_Recrys Successful? Recrystallization->Success_Recrys Success_Recrys->Column_Chrom No / Low Yield Final_Product Pure Product Success_Recrys->Final_Product Yes Success_Column Purity Sufficient? Column_Chrom->Success_Column Advanced_Methods Consider Advanced Methods (Prep HPLC, HILIC) Success_Column->Advanced_Methods No Success_Column->Final_Product Yes Advanced_Methods->Success_Column Re-analyze End_Fail Re-evaluate Synthesis or Strategy Advanced_Methods->End_Fail If purity still insufficient

Caption: Decision Tree for Purification Method Selection.

References

  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (n.d.). Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE.
  • Supporting Information. (n.d.). CORE.
  • Calculated results of aza‐Michael addition of aniline to cyclohexenone... (n.d.). ResearchGate.
  • Solvent effects in the aza-Michael addition of anilines. (2018, April 19). Comptes Rendus de l'Académie des Sciences.
  • Michael addition reaction. (n.d.). Wikipedia.
  • Solvent effects in the aza-Michael addition of anilines. (n.d.). Comptes Rendus de l'Académie des Sciences.
  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (2018, October 24). Organic Syntheses.
  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
  • What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit.

Sources

Stability of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions.

Introduction

This compound is a β-keto ester, a class of compounds known for their utility as synthetic intermediates and their potential for chemical instability under certain conditions. Understanding the degradation pathways of this molecule is crucial for its proper handling, storage, and application in research and development. This guide will focus on its stability in acidic and basic media, providing practical insights to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in acidic and basic conditions?

A1: The primary degradation pathways involve two key reactions: ester hydrolysis and decarboxylation.

  • Under acidic conditions , the methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid. This reaction is reversible.

  • Under basic conditions , the ester undergoes saponification, an irreversible hydrolysis, to yield the carboxylate salt. Subsequent acidification will produce the carboxylic acid.

  • Decarboxylation : The resulting carboxylic acid is a β-keto acid, which is susceptible to losing carbon dioxide (CO2), especially when heated, to form 4-(4-bromophenyl)cyclohexanone.

Q2: Is this compound more stable in acidic or basic conditions?

A2: Generally, esters are more labile under basic conditions due to the irreversible nature of saponification. However, the stability of the resulting β-keto acid to decarboxylation is also a critical factor. Elevated temperatures will accelerate both hydrolysis and decarboxylation. For short-term storage in solution, a slightly acidic to neutral pH at low temperatures is recommended.

Q3: What are the expected degradation products I should monitor in my stability studies?

A3: You should primarily monitor for the formation of:

  • 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid (hydrolysis product)

  • 4-(4-bromophenyl)cyclohexanone (decarboxylation product)

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation:

  • Avoid prolonged exposure to strong acids or bases.

  • Work at lower temperatures whenever possible.

  • If heating is necessary, carefully control the temperature and reaction time.

  • Use appropriate analytical techniques to monitor the reaction progress and detect the formation of degradation products in real-time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product after a reaction in basic media. Saponification of the methyl ester followed by decarboxylation of the resulting β-keto acid.If the ester functionality is desired, consider using non-hydrolytic basic conditions (e.g., non-nucleophilic bases like DBU in anhydrous solvents). If the carboxylic acid is the desired product, perform the saponification at room temperature to minimize decarboxylation and acidify the reaction mixture carefully at low temperatures.
Presence of an unexpected ketone in the final product. Decarboxylation of the β-keto acid intermediate.Minimize heating during the reaction and work-up. If purification by distillation is required, use vacuum distillation to keep the temperature low. Consider alternative purification methods like chromatography at room temperature.
Incomplete hydrolysis under acidic conditions. Acid-catalyzed hydrolysis is a reversible reaction.Use a large excess of water to drive the equilibrium towards the products. Alternatively, remove the methanol byproduct as it forms.
Difficulty in isolating the carboxylic acid after basic hydrolysis. The carboxylic acid may be soluble in the aqueous phase after acidification.Ensure the aqueous layer is sufficiently acidified (pH ~2) to fully protonate the carboxylate. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Degradation Pathways and Mechanisms

The following diagrams illustrate the key degradation pathways of this compound.

Acidic_Degradation parent This compound hydrolysis_product 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic Acid parent->hydrolysis_product H₃O⁺ / H₂O (Hydrolysis) hydrolysis_product->parent CH₃OH / H⁺ (Esterification) decarboxylation_product 4-(4-bromophenyl)cyclohexanone hydrolysis_product->decarboxylation_product Δ (-CO₂) (Decarboxylation)

Caption: Acid-catalyzed degradation pathway.

Basic_Degradation parent This compound carboxylate_salt Carboxylate Salt parent->carboxylate_salt OH⁻ / H₂O (Saponification) hydrolysis_product 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic Acid carboxylate_salt->hydrolysis_product H₃O⁺ (Acidification) decarboxylation_product 4-(4-bromophenyl)cyclohexanone hydrolysis_product->decarboxylation_product Δ (-CO₂) (Decarboxylation)

Caption: Base-catalyzed degradation pathway.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols for subjecting this compound to acidic and basic stress conditions.

Protocol 1: Acidic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Incubate the solution at a controlled temperature (e.g., room temperature or 40 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Neutralization and Analysis: Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid and dilute with mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.

Note: The concentration of acid/base and the temperature can be adjusted to achieve the desired level of degradation (typically 5-20%).

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner. A table summarizing the percentage of the parent compound remaining and the percentage of each degradation product formed at different time points is recommended.

Condition Time (hours) Parent Compound (%) 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic Acid (%) 4-(4-bromophenyl)cyclohexanone (%)
0.1 M HCl, 60 °C 010000
28514< 1
472262
855423
24207010
0.1 M NaOH, 25 °C 010000
15050< 1
22575< 1
4595< 1
8< 1> 99< 1

Note: The data in this table is hypothetical and for illustrative purposes only.

Workflow for Stability Indicating Method Development

SIM_Development cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Method Validation A Subject API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B Generate Degradation Products A->B C Select Analytical Technique (e.g., HPLC-UV/MS) B->C D Optimize Separation Conditions (Column, Mobile Phase, Gradient) C->D E Assess Specificity/ Stability-Indicating Capability D->E F Validate other parameters (Linearity, Accuracy, Precision, etc.) E->F

Caption: Workflow for developing a stability-indicating analytical method.

References

  • Benchchem. Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate.
  • Benchchem. A Comparative Guide to the Kinetic Studies of Methyl Cyclohexanecarboxylate Hydrolysis.
  • ECHEMI. Process and operation steps of preparing fatty acid from methyl ester.
  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
  • RSC Publishing. Conformation and Reactivity. Part III.1 Kinetics of the Acid- catalysed Hydro1 ysis of.
  • Google Patents. CN1244188A - Production of fatty acid methyl esters and soap therefrom.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Scilit. Alcoholysis, saponification and the preparation of fatty acid methyl esters.
  • ResearchGate. Saponification of methyl esters producing soap and methanol.
  • OperaChem. Saponification-Typical procedures.
  • Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Master Organic Chemistry. Decarboxylation.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Conformation and reactivity. Part VII.

Preventing dehalogenation in reactions with Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. This guide is designed to provide expert advice, troubleshooting strategies, and in-depth answers to frequently asked questions, with a specific focus on mitigating the common and often frustrating side reaction of dehalogenation. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of Methyl 1-phenyl-4-oxocyclohexanecarboxylate as a byproduct in my cross-coupling reaction. What is happening?

A: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your aryl halide is replaced by a hydrogen atom.[1] This leads to the formation of a reduced, non-coupled arene as a byproduct, which lowers the yield of your desired product and complicates purification. This side reaction is particularly prevalent with highly active catalyst systems.[1]

Q2: What is the primary mechanism of this dehalogenation side reaction?

A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[1][2][3] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H), regenerating the palladium catalyst and diverting it from the desired cross-coupling cycle.[2][3]

Q3: Is my starting material, this compound, particularly prone to dehalogenation?

A: While any aryl bromide can undergo dehalogenation, certain structural features can increase its likelihood. The reactivity order for dehalogenation generally follows I > Br > Cl.[2] Your substrate contains an aryl bromide, which is moderately susceptible. The electronic nature of the aryl ring also plays a role; electron-deficient aryl halides are often more susceptible to this side reaction.[2] The presence of the ester and ketone functionalities on your molecule should also be considered, as they can potentially interact with the catalyst or reagents under certain conditions.

Q4: Can I just switch to the chloro- version of my starting material to avoid this?

A: While aryl chlorides are generally less prone to dehalogenation than aryl bromides, they are also less reactive in the desired oxidative addition step of the catalytic cycle.[2][4] This can lead to sluggish or incomplete reactions, which may require more forcing conditions (higher temperatures, stronger bases, more active catalysts) that could, in turn, promote other side reactions.[2][5] Therefore, while an option, it necessitates a complete re-optimization of the reaction conditions.

Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and solving dehalogenation issues in your reactions.

Observation 1: High levels of dehalogenated byproduct are observed by LC-MS or NMR.

This is the most direct indication that the hydrodehalogenation pathway is outcompeting your desired cross-coupling reaction. The key is to adjust reaction parameters to favor the transmetalation and reductive elimination of the desired product.

Potential Cause A: Inappropriate Ligand Selection

  • Scientific Rationale: The ligand is arguably the most critical component for controlling the outcome. The ligand's steric and electronic properties directly influence the stability of catalytic intermediates and the relative rates of the desired catalytic cycle versus the off-cycle dehalogenation pathway. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination for the desired product, minimizing the lifetime of intermediates that could enter the dehalogenation pathway.[1][6]

  • Preventative Measures:

    • Switch to Bulky Biaryl Phosphine Ligands: If you are using simpler ligands like PPh₃, switch to modern Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2] These are designed to promote efficient cross-coupling and often suppress dehalogenation.

    • Increase Ligand-to-Palladium Ratio: Ensure a sufficient excess of the ligand is present to prevent the formation of coordinatively unsaturated palladium species that can be more prone to side reactions. A 1.1:1 to 2:1 ligand-to-palladium ratio is a good starting point.

Potential Cause B: Hydride Formation from Solvent or Base

  • Scientific Rationale: Alcoholic solvents (e.g., methanol, ethanol, isopropanol) and alkoxide bases (e.g., NaOtBu, KOtBu) are common sources of hydride species. The palladium complex can catalyze the oxidation of the alcohol or react with the base to form a Pd-H intermediate.[1][3][7][8] Water can also serve as a hydrogen source in some cases.[9]

  • Preventative Measures:

    • Solvent Change: Switch from protic or alcoholic solvents to aprotic solvents like dioxane, THF, or toluene.[2][10]

    • Base Selection: Replace strong alkoxide bases with weaker inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that are less likely to generate hydride species.[11]

    • Control Water Content: If your reaction is sensitive to water, use anhydrous solvents and reagents. Conversely, in some aqueous systems, carefully controlling the water ratio can be beneficial.[2]

Observation 2: The reaction is sluggish, and dehalogenation increases with reaction time.

A slow desired reaction provides more opportunity for the off-cycle dehalogenation to occur. Speeding up the productive catalytic cycle is key.

Potential Cause A: Slow Transmetalation or Reductive Elimination

  • Scientific Rationale: If the transfer of the organic group from the coupling partner (e.g., a boronic acid in a Suzuki coupling) to the palladium center (transmetalation) is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of it undergoing a side reaction like dehalogenation.[2] Similarly, slow reductive elimination can lead to the same issue.

  • Preventative Measures:

    • Optimize the Base: The base is crucial for activating the coupling partner in many reactions (e.g., Suzuki, Buchwald-Hartwig). Ensure you are using an appropriate and sufficiently strong base for the specific coupling reaction. K₃PO₄ is often a robust choice for Suzuki couplings.[11]

    • Increase Temperature Carefully: Increasing the reaction temperature can accelerate the desired reaction rate.[2] However, excessive heat can also promote catalyst decomposition and increase dehalogenation, so this must be optimized carefully.[5][12] A temperature screen is highly recommended.

    • Use a More Active Catalyst System: Consider using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3/G4). These catalysts are designed to efficiently generate the active monoligated Pd(0) species, which can lead to faster reaction rates and cleaner outcomes.[13]

Potential Cause B: Poor Reagent Quality or Solubility

  • Scientific Rationale: Impurities in reagents or poor solubility can inhibit the reaction. If your boronic acid (in a Suzuki coupling) is of poor quality or has started to decompose (protodeboronation), the transmetalation step will be slow or non-existent, leaving the catalyst to promote dehalogenation.[11][14]

  • Preventative Measures:

    • Verify Reagent Quality: Use fresh, high-purity reagents. Boronic acids, in particular, should be stored under dry conditions.

    • Address Solubility Issues: Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If you observe a persistent slurry, poor solubility may be limiting the reaction rate.[11][14] A change of solvent or the use of a co-solvent may be necessary.

Experimental Protocols & Data Summary

Protocol: General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling

This protocol incorporates several of the best practices discussed above.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask/vial. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath set to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[2]

Table 1: Summary of Key Parameters and Recommended Adjustments
ParameterCommon Issue / CauseRecommended SolutionRationale
Ligand Using PPh₃ or other less bulky ligands.Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos).Accelerates desired reductive elimination, outcompeting the dehalogenation pathway.[6]
Base Strong alkoxide bases (NaOtBu, KOtBu).Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.Reduces the formation of palladium-hydride species.[2][11]
Solvent Protic/alcoholic solvents (MeOH, EtOH, iPrOH).Use aprotic solvents (Toluene, Dioxane, THF).[2][10]Eliminates a primary source of hydrides for the dehalogenation reaction.[1]
Temperature Too low (sluggish reaction) or too high (catalyst decomposition).Screen temperatures (e.g., 80 °C, 100 °C, 110 °C).Balances the need for a fast desired reaction against thermal decomposition pathways.[5][12]
Catalyst Using Pd(OAc)₂ or Pd₂(dba)₃ with a ligand.Use a well-defined pre-catalyst (e.g., XPhos Pd G3).Ensures efficient and clean generation of the active Pd(0) species.[13]

Visualizing the Problem: Reaction Pathways

The following diagrams illustrate the catalytic cycle and a logical workflow for troubleshooting.

G pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition (Ar-Pd(II)-Br) pd0->ox_add + Ar-Br trans Transmetalation (Ar-Pd(II)-R) ox_add->trans + R-M pd_h Formation of Pd-H Species ox_add->pd_h Side Pathway red_elim Reductive Elimination trans->red_elim red_elim->pd0 product Desired Product (Ar-R) red_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_h red_elim_dehalo Reductive Elimination pd_h->red_elim_dehalo red_elim_dehalo->pd0 dehalo_product Dehalogenated Byproduct (Ar-H) red_elim_dehalo->dehalo_product

Caption: Catalytic cycle showing the desired cross-coupling pathway in grey and the competing hydrodehalogenation side-pathway in red.

TroubleshootingWorkflow start Dehalogenation Observed q_ligand Using PPh₃ or similar ligand? start->q_ligand a_ligand Switch to Buchwald Biaryl Ligand (e.g., SPhos, XPhos) q_ligand->a_ligand Yes q_base Using alkoxide base (e.g., NaOtBu)? q_ligand->q_base No a_ligand->q_base a_base Switch to K₃PO₄ or Cs₂CO₃ q_base->a_base Yes q_solvent Using protic solvent (e.g., EtOH)? q_base->q_solvent No a_base->q_solvent a_solvent Switch to Toluene or Dioxane q_solvent->a_solvent Yes q_speed Is reaction sluggish? q_solvent->q_speed No a_solvent->q_speed a_speed Screen temperature (80-110 °C). Use Pre-catalyst. q_speed->a_speed Yes end Re-evaluate Results q_speed->end No a_speed->end

Caption: A decision-making workflow for troubleshooting dehalogenation in cross-coupling reactions.

References

  • McIndoe, J. S., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. Thieme Chemistry. Available at: [Link]

  • McIndoe, J. S., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(93), 10932-10934. Available at: [Link]

  • Orbach, M., et al. (2015). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 34(15), 3783-3793. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Shields, J. D., et al. (2019). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 141(1), 105-109. Available at: [Link]

  • PubMed. (2023). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. Available at: [Link]

  • Reddit. (2017). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]

  • Bunnett, J. F., & Moyer, C. E., Jr. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 90(3), 748-752. Available at: [Link]

  • ResearchGate. (2023). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. Available at: [Link]

  • ResearchGate. (2001). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • Curran, D. P. (2008). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 108(12), 4897-4962. Available at: [Link]

  • Reddit. (2022). BH amination side products and purification. r/chemistry. Available at: [Link]

  • ResearchGate. (2020). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Available at: [Link]

  • Royal Society of Chemistry. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]

  • Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5900-5903. Available at: [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • FEMS Microbiology Ecology. (2022). Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review. Available at: [Link]

  • Royal Society of Chemistry. (2021). Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. Supporting Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Pye, D. R., et al. (2013). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Organic Letters, 15(21), 5554-5557. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Organic Letters, 8(26), 6003-6006. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • National Institutes of Health. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available at: [Link]

  • ResearchGate. (2012). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Available at: [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • Chemistry LibreTexts. (2023). 14.1.3: Reductive Elimination. Available at: [Link]

  • Figshare. (2018). Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Available at: [Link]

  • EPA. (1990). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. Available at: [Link]

  • ACS Publications. (n.d.). ACS Catalysis Ahead of Print. Available at: [Link]

  • Wikipedia. (n.d.). DBNPA. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Available at: [Link]

  • University of Delhi. (n.d.). B.Sc. Physical Sciences. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Available at: [Link]

Sources

Alternative workup procedures for Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Introduction: Welcome to the technical support guide for the synthesis of this compound. This key intermediate is frequently synthesized via a 1,4-conjugate addition (Michael addition) of a Gilman cuprate reagent to an α,β-unsaturated ester.[1][2] While powerful, this methodology can present unique challenges during the reaction workup and product purification stages, primarily related to the removal of copper byproducts and the isolation of a pure product.

This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. It is divided into a hands-on Troubleshooting Guide and a foundational Frequently Asked Questions (FAQs) section to address both immediate experimental issues and the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup. Each point details potential causes and provides validated solutions.

Q1: My final product yield is disappointingly low. What are the likely causes and how can I improve it?

A1: Low yields in a cuprate addition can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures.

  • Potential Cause 1: Inefficient Cuprate Formation. The Gilman reagent, lithium di(4-bromophenyl)cuprate, is sensitive to moisture and oxygen. Its incomplete formation is a primary reason for low conversion.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (diethyl ether or THF) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the process. The 4-bromophenyllithium should be generated in situ from 1,4-dibromobenzene or 4-bromoiodobenzene and n-butyllithium, and its concentration should be determined via titration before use. The addition of the organolithium reagent to the copper(I) iodide (CuI) slurry should be done slowly at low temperatures (e.g., -20 °C to 0 °C) to ensure complete formation of the cuprate.

  • Potential Cause 2: Competing 1,2-Addition. While cuprates strongly favor 1,4-addition, contamination with unreacted organolithium species can lead to undesired 1,2-addition to the ester carbonyl, resulting in complex side products.[1]

    • Solution: Ensure the stoichiometry is correct: exactly two equivalents of the organolithium reagent should be added to one equivalent of CuI. A slight excess of CuI is sometimes used to consume all the organolithium. Maintain a low reaction temperature (-78 °C) during the addition of the electrophile (methyl 4-oxocyclohex-1-enecarboxylate) to the cuprate solution to maximize 1,4-selectivity.

  • Potential Cause 3: Product Loss During Workup. The product is a β-keto ester, which can be sensitive to harsh pH conditions. Furthermore, emulsions can form during the aqueous wash steps, leading to physical loss of product.[3]

    • Solution: Use a buffered aqueous quench, such as a saturated ammonium chloride (NH₄Cl) solution, which is effective at breaking down the copper complexes without being strongly acidic. To break emulsions, add brine (saturated NaCl solution) during the extractive workup. Ensure all aqueous layers are back-extracted with the organic solvent (e.g., ethyl acetate or diethyl ether) to recover any dissolved product.

Q2: My crude product is a persistent, dark-colored oil and refuses to crystallize. How can I purify it effectively?

A2: The inability to crystallize is almost always due to impurities. In this synthesis, the most common culprits are copper salts and organic byproducts like 4,4'-dibromobiphenyl.

  • Potential Cause 1: Residual Copper Salts. Copper(I) and Copper(II) salts are notoriously difficult to remove completely and can act as crystallization inhibitors. A blue or green tint in your organic layers is a clear indicator of copper contamination.

    • Solution 1 (Modified Workup): Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 28% aqueous ammonia. Stir vigorously for 30 minutes. The ammonia complexes with copper salts to form a deep blue [Cu(NH₃)₄]²⁺ complex, which is highly soluble in the aqueous layer and can be efficiently extracted away.

    • Solution 2 (Post-Extraction Wash): Wash the combined crude organic extracts with a 10% aqueous solution of sodium bisulfate or tartaric acid. These solutions can also help chelate and remove residual copper.

  • Potential Cause 2: Organic Byproducts. Homocoupling of the aryl lithium reagent can form 4,4'-dibromobiphenyl. Residual starting materials or solvent can also prevent crystallization.

    • Solution: Flash column chromatography is the most effective method for separating the target product from nonpolar impurities like 4,4'-dibromobiphenyl and more polar baseline impurities. A gradient elution starting with a nonpolar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity is recommended.

Purification Technique Advantages Disadvantages
Recrystallization High purity, scalable, cost-effective.Requires a solid crude product; may not remove closely related impurities.
Column Chromatography Excellent separation of most impurities.Can be time-consuming, uses large solvent volumes, potential for product loss on silica.
Kugelrohr Distillation Effective for removing non-volatile impurities (salts).Product must be thermally stable; may not separate impurities with similar boiling points.

Q3: My NMR spectrum shows a significant amount of 4,4'-dibromobiphenyl. How did this form and how can I prevent it?

A3: The side product 4,4'-dibromobiphenyl arises from the oxidative homocoupling of the 4-bromophenyl organometallic species.

  • Potential Cause: This is often promoted by the presence of trace oxygen during the formation or lifetime of the organolithium or cuprate reagent. It can also be catalyzed by certain copper species, especially if the reaction is allowed to warm prematurely.

    • Solution:

      • Strictly Anaerobic Conditions: Ensure your reaction setup is completely free of oxygen. Purge the flask with an inert gas for an extended period before adding reagents and maintain a positive pressure throughout. Use solvents that have been de-gassed via sparging with argon or through freeze-pump-thaw cycles.

      • Reagent Quality: Use high-quality copper(I) iodide. Older bottles of CuI can be contaminated with oxidative Cu(II) species. It is good practice to purify CuI by dissolving it in saturated KI solution, reprecipitating with water, and drying under vacuum.

      • Temperature Control: Prepare and use the cuprate at low temperatures to minimize decomposition and side reactions.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions regarding the synthesis.

Q1: What is the underlying mechanism of the synthesis?

A1: The core transformation is a Michael Addition (also known as a 1,4-conjugate addition).[2] The reaction proceeds in three main stages:

  • Gilman Reagent Formation: Two equivalents of 4-bromophenyllithium react with one equivalent of copper(I) iodide to form a lithium di(4-bromophenyl)cuprate complex.

  • Conjugate Addition: The cuprate, a "soft" nucleophile, selectively attacks the electron-deficient β-carbon of the α,β-unsaturated ester (methyl 4-oxocyclohex-1-enecarboxylate). This forms a new carbon-carbon bond and generates a ketone enolate intermediate.[1][4]

  • Protonation: During the aqueous workup, the enolate intermediate is protonated to yield the final neutral product, this compound.

Q2: Why is a Gilman cuprate reagent used instead of a "harder" Grignard or organolithium reagent?

A2: The choice of nucleophile is critical for controlling the regioselectivity of the addition to an α,β-unsaturated carbonyl system.

  • "Hard" Nucleophiles (Grignard, Organolithiums): These reagents are highly reactive and their reactions are typically under electrostatic control. They preferentially attack the most positively charged atom, which is the "hard" carbonyl carbon (1,2-addition).

  • "Soft" Nucleophiles (Gilman Cuprates): These reagents are less basic and their reactions are under orbital control. The Highest Occupied Molecular Orbital (HOMO) of the soft cuprate has a better energy match with the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, which has its largest coefficient on the β-carbon. This leads to selective attack at the "soft" β-carbon (1,4-addition).[1]

Q3: Are there alternative, non-cuprate based methods to synthesize this molecule?

A3: Yes, several other strategies can be employed, though they come with their own sets of challenges. One notable alternative is based on enamine chemistry.

  • Stork Enamine Synthesis: This approach involves reacting a precursor ketone, methyl 4-oxocyclohexanecarboxylate, with a secondary amine (like pyrrolidine) to form a nucleophilic enamine.[5][6] This enamine could then, in principle, be reacted with an electrophilic source of the "4-bromophenyl" group. However, the direct arylation of enamines is often challenging. The Stork enamine reaction is more commonly used for alkylation with alkyl halides or addition to Michael acceptors.[5][7] The hydrolysis of the resulting iminium salt with aqueous acid regenerates the ketone functionality.[8][9]

Section 3: Protocols & Visual Workflows

Standard Protocol: Synthesis via Cuprate Addition
  • Setup: Under an argon atmosphere, add purified copper(I) iodide (CuI, 1.05 eq) to a flame-dried flask containing anhydrous diethyl ether at 0 °C.

  • Cuprate Formation: Slowly add a solution of 4-bromophenyllithium (2.1 eq) in diethyl ether to the stirred CuI slurry. Allow the mixture to stir for 30 minutes at 0 °C, during which it will typically form a dark, homogenous solution.

  • Michael Addition: Cool the cuprate solution to -78 °C (acetone/dry ice bath). Add a solution of methyl 4-oxocyclohex-1-enecarboxylate (1.0 eq) in diethyl ether dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC for the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Separate the layers. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% HCl, water, saturated sodium bicarbonate, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient).

Visual Workflow: Standard vs. Alternative Workup

G cluster_0 Standard Workup cluster_1 Alternative Workup (for Copper Removal) s_quench Quench with sat. NH4Cl Solution s_extract Extract with Ethyl Acetate s_quench->s_extract s_wash Wash with H2O, NaHCO3, Brine s_extract->s_wash s_dry Dry (Na2SO4) & Concentrate s_wash->s_dry a_quench Quench with NH4Cl / aq. NH3 Mixture a_stir Stir 30 min until Aqueous Layer is Deep Blue a_quench->a_stir a_extract Extract with Ethyl Acetate a_stir->a_extract a_wash Wash with Brine a_extract->a_wash a_dry Dry (Na2SO4) & Concentrate a_wash->a_dry start Completed Reaction Mixture start->s_quench Standard start->a_quench Alternative

Caption: Comparison of standard and alternative workup procedures.

Troubleshooting Decision Tree

G start Experiment Complete. Analyze Crude Product. q_yield Is Yield > 70%? start->q_yield q_color Is Crude Product Blue/Green? q_yield->q_color Yes res_yield_low Problem: Low Yield Action: Check cuprate formation, reagent stoichiometry, and workup for emulsions. q_yield->res_yield_low No q_purity NMR shows >10% Biphenyl Impurity? q_color->q_purity No res_color Problem: Copper Contamination Action: Re-workup using NH4Cl/Ammonia quench or wash with Tartaric Acid. q_color->res_color Yes res_biphenyl Problem: Homocoupling Action: Ensure strictly anaerobic conditions. Check CuI purity. q_purity->res_biphenyl Yes success Proceed to Purification (Chromatography) q_purity->success No res_yield_low->q_color res_color->q_purity res_biphenyl->success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Lumbierres, M., et al. (2007). Efficient solvent-free Robinson annulation protocols for the highly enantioselective synthesis of the Wieland–Miescher ketone and analogues. Green Chemistry, 9(1), 75-79. Link

  • Chowdari, N. S., et al. (2007). Organocatalytic sequential one-pot double cascade asymmetric synthesis of Wieland-Miescher ketone analogues from a Knoevenagel/hydrogenation/Robinson annulation sequence. The Journal of Organic Chemistry, 72(14), 5056-5068. Link

  • Chowdari, N. S., et al. (2007). Organocatalytic Sequential One-Pot Double Cascade Asymmetric Synthesis of Wieland−Miescher Ketone Analogues from a Knoevenagel/Hydrogenation/Robinson Annulation Sequence. The Journal of Organic Chemistry, 72(14), 5056-5068. Link

  • ResearchGate. (n.d.). Efficient Solvent-Free Robinson Annulation Protocols for the Highly Enantioselective Synthesis of the Wieland-Miescher Ketone and Analogues. Link

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Link

  • UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. Link

  • Google Patents. (n.d.). Process for the purification of cyclohexanone. US3251753A. Link

  • BenchChem. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. Link

  • Google Patents. (n.d.). Purification of cyclohexanone. US3933916A. Link

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Link

  • Chemistry Steps. (n.d.). Decarboxylation. Link

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Link

  • Chemistry LibreTexts. (2023). Enamine Reactions. Link

  • Master Organic Chemistry. (2025). Enamines. Link

  • Master Organic Chemistry. (2022). Decarboxylation. Link

  • Google Patents. (n.d.). PROCESS FOR PURIFYING AN a-KETO ESTER. US20110009663A1. Link

  • Wikipedia. (n.d.). Stork enamine alkylation. Link

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Link

  • Pearson. (n.d.). Enamine Alkylation and Acylation Explained. Link

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Link

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Link

  • Organic Syntheses. (n.d.). Procedure. Link

  • YouTube. (2025). Hydrolysis of Imines and Enamines Explained. Link

  • YouTube. (2020). Which of the following techniques is most suitable for purification of cyclohexanone. Link

  • Chemistry Steps. (n.d.). Stork Enamine Synthesis. Link

  • ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones. Link

  • Scribd. (2019). Stork 1963. Link

  • YouTube. (2020). Stork enamine alkylation. Link

  • Chemistry Steps. (n.d.). Hydrolysis of Acetals, Imines and Enamines-Practice Problems. Link

  • Huseyinov, E. (n.d.). SYNTHESIS OF METHYL 4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE. Link

  • Google Patents. (n.d.). Method for preparing acyclic beta keto ester. CN100335456C. Link

  • YouTube. (2020). Video explanation of Lab 9: Synthesis of Cyclohexanone. Link

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Link

  • Sinfoo Biotech. (n.d.). methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate. Link

  • Chemistry Notes. (n.d.). Stork enamine reaction: Promising Mechanism with application. Link

  • PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Link

  • YouTube. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. Link

  • Wikipedia. (n.d.). Michael addition reaction. Link

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Link

  • YouTube. (2025). Michael Addition Reaction EXPLAINED. Link

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Link

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Link

Sources

Technical Support Center: Stereoselective Reduction of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective ketone reduction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating chiral alcohols from prochiral ketones. The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic effects of a drug can be intrinsically linked to its stereochemistry.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The information herein is curated from peer-reviewed literature and extensive field experience to ensure scientific integrity and practical utility.

Part 1: Core Scientific Principles

The asymmetric reduction of a prochiral ketone introduces a new stereocenter, yielding a chiral secondary alcohol. The success of this transformation hinges on the ability of a chiral catalyst or reagent to differentiate between the two prochiral faces of the carbonyl group. The most common and powerful methods involve transition-metal-catalyzed hydrogenations (including transfer hydrogenations) and reductions using chiral organoborane reagents, such as those employed in Corey-Bakshi-Shibata (CBS) reductions.[1][2]

Below is a generalized workflow for troubleshooting common issues in stereoselective ketone reductions.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions Start Reaction Outcome Unsatisfactory Low_ee Poor Enantioselectivity (Low e.e. / d.e.) Start->Low_ee Low_Conversion Low Conversion / Yield Start->Low_Conversion Side_Products Side Product Formation Start->Side_Products Check_Catalyst Evaluate Catalyst/Reagent: - Purity & Activity - Correct Enantiomer - Handling (Air/Moisture) Low_ee->Check_Catalyst Potential Cause Optimize_Params Optimize Reaction Parameters: - Temperature - Solvent - Concentration - Reductant Low_ee->Optimize_Params Potential Cause Low_Conversion->Check_Catalyst Potential Cause Low_Conversion->Optimize_Params Potential Cause Side_Products->Optimize_Params Potential Cause Substrate_Issues Analyze Substrate: - Steric/Electronic Properties - Functional Group Compatibility Side_Products->Substrate_Issues Potential Cause Refine_Catalyst Refine Catalyst System: - Screen Different Ligands/Catalysts - Adjust Catalyst Loading Check_Catalyst->Refine_Catalyst Action Adjust_Conditions Modify Conditions: - Lower Temperature for e.e. - Change Solvent Polarity Optimize_Params->Adjust_Conditions Action Protecting_Groups Substrate Modification: - Use Protecting Groups Substrate_Issues->Protecting_Groups Action Final_Product Achieve Target Chiral Alcohol Refine_Catalyst->Final_Product Adjust_Conditions->Final_Product Protecting_Groups->Final_Product G cluster_cbs CBS Reduction Workflow A 1. Add CBS Catalyst & Anhydrous THF B 2. Cool to -20°C A->B C 3. Add Borane (BH3·SMe2) B->C D 4. Add Ketone in THF C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with Methanol E->F G 7. Aqueous Workup & Extraction F->G H 8. Purify & Analyze e.e. G->H

Sources

Minimizing by-product formation in the synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals navigate the complexities of this multi-step synthesis and minimize the formation of unwanted by-products. Our guidance is grounded in established chemical principles to ensure you can achieve optimal yield and purity.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through a three-stage process: a Michael addition, an intramolecular Dieckmann condensation, and a subsequent decarboxylation step. While robust, this pathway presents several critical junctures where side reactions can occur, leading to complex product mixtures and reduced yields. This guide is designed to address these specific challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this molecule?

The most established route involves a three-step sequence, which offers a logical and high-yielding pathway to the target compound.

Synthesis_Workflow Start Starting Materials (Methyl (4-bromophenyl)acetate + Methyl Acrylate) Michael Step 1: Michael Addition Start->Michael Diester Intermediate Diester (Dimethyl 2-(4-bromophenyl)adipate) Michael->Diester Dieckmann Step 2: Dieckmann Condensation Diester->Dieckmann BetaKeto Cyclic β-Keto Ester (with extra -COOCH3 group) Dieckmann->BetaKeto Decarboxylation Step 3: Decarboxylation BetaKeto->Decarboxylation Final Final Product (Methyl 1-(4-bromophenyl)-4- oxocyclohexanecarboxylate) Decarboxylation->Final

Caption: Overall synthetic workflow.

  • Michael Addition : The enolate of methyl (4-bromophenyl)acetate undergoes a conjugate addition to methyl acrylate to form a linear diester intermediate.[1][2]

  • Dieckmann Condensation : This crucial intramolecular cyclization of the diester intermediate forms the six-membered cyclohexanone ring, resulting in a cyclic β-keto ester.[3]

  • Hydrolysis & Decarboxylation : The ester group introduced during the cyclization (at the C2 position) is removed via hydrolysis to a β-ketoacid, which readily loses CO₂ upon gentle heating to yield the final product.[4][5]

Q2: Why is the choice of base so critical in the Dieckmann condensation step?

The base in a Dieckmann condensation serves two purposes: to generate the enolate for cyclization and to deprotonate the resulting β-keto ester product, driving the equilibrium forward. The choice is critical for two main reasons:

  • Preventing Transesterification : Using an alkoxide base (e.g., sodium ethoxide) with a methyl ester will result in a mixture of methyl and ethyl esters, complicating purification. To avoid this, you must either match the alkoxide to the ester (sodium methoxide for methyl esters) or, more preferably, use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6]

  • Ensuring Complete Reaction : The Dieckmann condensation is an equilibrium process. To drive it to completion, a full equivalent of a strong base is required. The final product, a β-keto ester, is acidic and will be deprotonated by the base. This final, irreversible deprotonation step pulls the entire equilibrium towards the cyclized product.[7]

Q3: What are the most important reaction parameters to control throughout the synthesis?

  • Reagent Purity : Ensure all solvents are anhydrous, especially for the Michael and Dieckmann steps where water will quench the base and enolates. Reagents like methyl acrylate should be free of polymers.

  • Temperature Control : Low temperatures are often required during base addition and enolate formation to prevent side reactions. The decarboxylation step, however, requires careful heating to proceed without decomposing the product.

  • Stoichiometry : Precise measurement of the base is crucial. Insufficient base leads to incomplete reactions, while a large excess can promote side reactions.

  • Reaction Concentration (for Dieckmann Step) : The Dieckmann condensation is an intramolecular reaction. Running the reaction under high-dilution conditions can help favor cyclization over intermolecular Claisen condensation, which leads to polymeric by-products.[6]

Q4: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to track the disappearance of starting materials and the appearance of the intermediate and final products. For more detailed analysis, taking aliquots for ¹H NMR or GC-MS analysis can provide definitive structural information and conversion rates.

Troubleshooting Guide: Minimizing By-Product Formation

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or Stalled Michael Addition

  • Symptom : TLC analysis shows a significant amount of unreacted methyl (4-bromophenyl)acetate after the expected reaction time.

  • Probable Cause :

    • Inactive Base : The base (e.g., NaH, LDA) has degraded due to moisture or improper storage.

    • Insufficient Base : Stoichiometry was incorrect, or the base was quenched by acidic impurities or water in the solvent.

    • Low Temperature : The temperature may be too low for the enolate to form and react efficiently.

  • Proposed Solutions :

    • Use a fresh bottle of base or titrate the base solution (for LDA, n-BuLi) before use.

    • Ensure all glassware is flame-dried and solvents are rigorously dried over a suitable agent (e.g., molecular sieves, sodium/benzophenone).

    • Re-check stoichiometric calculations.

    • Allow the reaction to warm slowly to room temperature or the recommended reaction temperature after the initial low-temperature addition.

Problem 2: Formation of Polymeric By-products

  • Symptom : The reaction mixture becomes viscous, or an insoluble white solid precipitates, particularly during the Michael addition or Dieckmann condensation.

  • Probable Cause :

    • Polymerization of Methyl Acrylate : In the first step, uncontrolled conditions can cause the Michael acceptor to polymerize.[8]

    • Intermolecular Condensation : In the second step, if the concentration is too high, the diester intermediate can react with other molecules instead of cyclizing internally.[6]

  • Proposed Solutions :

    • For Michael Addition : Add the methyl acrylate slowly, dropwise, to the solution of the enolate at a controlled temperature (e.g., 0 °C).

    • For Dieckmann Condensation : Employ high-dilution techniques. This can be achieved by adding the diester substrate slowly via a syringe pump to a refluxing solution of the base and solvent.

Byproduct_Pathway cluster_0 Desired Intramolecular Pathway cluster_1 Undesired Intermolecular Pathway Diester_Intra Diester Intermediate Cyclization Intramolecular Attack Diester_Intra->Cyclization High Dilution Product Cyclic Product Cyclization->Product Diester_Inter1 Diester Molecule 1 Dimerization Intermolecular Attack Diester_Inter1->Dimerization High Concentration Diester_Inter2 Diester Molecule 2 Diester_Inter2->Dimerization High Concentration Polymer Dimer / Polymer Dimerization->Polymer

Caption: Intramolecular vs. Intermolecular Condensation.

Problem 3: Product Contains Both Methyl and Ethyl Esters

  • Symptom : ¹H NMR shows triplets and quartets characteristic of an ethyl group, and mass spectrometry indicates a mass 14 units higher than the expected methyl ester product.

  • Probable Cause : Transesterification occurred during the Dieckmann condensation because a sodium ethoxide (NaOEt) base was used with methyl ester substrates.

  • Proposed Solutions :

    • Use a Non-Nucleophilic Base : The best practice is to use sodium hydride (NaH) in an aprotic solvent like THF or toluene.[9]

    • Match the Base to the Ester : If an alkoxide must be used, use sodium methoxide (NaOMe) in methanol for methyl esters.

Problem 4: Incomplete or Uncontrolled Decarboxylation

  • Symptom : The final product is a mixture of the desired compound and the starting material for this step (the cyclic β-keto ester with two ester groups), OR the desired C1 ester has also been hydrolyzed to a carboxylic acid.

  • Probable Cause :

    • Incomplete Reaction : The temperature or reaction time for decarboxylation was insufficient.[10]

    • Overly Harsh Conditions : Using strong aqueous acid or base (saponification) followed by an acidic workup can hydrolyze both ester groups.

  • Proposed Solutions :

    • For Incomplete Decarboxylation : Gently reflux the reaction for a longer period. The evolution of CO₂ gas is a good indicator of reaction progress.

    • For Controlled Decarboxylation : A highly effective and often milder method is the Krapcho decarboxylation . This involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt (e.g., NaCl) and a small amount of water.[11] This method is often selective for the decarboxylation of the β-keto ester moiety while leaving other esters intact.

    • If C1 Ester is Hydrolyzed : If the main product is the carboxylic acid, it can be recovered and re-esterified using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

Table 1: Summary of Potential By-Products and Identification
By-Product NameStage FormedIdentification KeyMitigation Strategy
Poly(methyl acrylate)Michael AdditionInsoluble white polymer, broad NMR signals.Slow addition of acrylate, temperature control.
Intermolecular DimerDieckmann CondensationHigh molecular weight peak in MS (~2x substrate).Use high-dilution conditions.
Transesterified ProductDieckmann CondensationMS peak M+14, ethyl signals in ¹H NMR.Use NaH or match alkoxide base to ester.
Un-decarboxylated IntermediateDecarboxylationMS peak M+58, extra ester signals in NMR.Increase heating time/temp; use Krapcho conditions.
Di-acid or Keto-acidDecarboxylationCarboxylic acid peak in IR (~1710 cm⁻¹), broad OH in NMR.Use non-hydrolytic decarboxylation (Krapcho); re-esterify.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of Dimethyl 2-(4-bromophenyl)adipate (Michael Addition)
  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with dry hexanes to remove the oil. Carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl (4-bromophenyl)acetate (1.0 eq.) in anhydrous THF via the dropping funnel. Stir for 30 minutes at 0 °C to allow for complete enolate formation.

  • Add methyl acrylate (1.05 eq.) dropwise over 30 minutes, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diester, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of Methyl 1-(4-bromophenyl)-2-methoxycarbonyl-4-oxocyclohexanecarboxylate (Dieckmann Condensation)
  • Prepare a flask with sodium hydride (1.2 eq., washed) in anhydrous toluene under nitrogen, as described in Protocol 1.

  • Heat the suspension to reflux.

  • Slowly add a solution of the crude dimethyl 2-(4-bromophenyl)adipate (from the previous step, 1.0 eq.) in anhydrous toluene to the refluxing mixture over 2-3 hours using a syringe pump (high-dilution).[9]

  • After the addition is complete, maintain reflux for an additional 1-2 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction to room temperature. Cautiously quench with a few drops of acetic acid followed by water.

  • Separate the layers. Extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄ and concentrate under reduced pressure. The crude cyclic β-keto ester is typically a thick oil.

Protocol 3: Synthesis of this compound (Decarboxylation)
  • Combine the crude product from Protocol 2 (1.0 eq.), sodium chloride (NaCl, 2.0 eq.), and a small amount of water (2.0 eq.) in dimethyl sulfoxide (DMSO).

  • Heat the mixture to 140-160 °C and stir for 4-8 hours. Monitor the reaction for the cessation of gas (CO₂) evolution and by TLC.[11]

  • Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash thoroughly with water (to remove DMSO) and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure title compound.

References

  • Pearson Education, Inc. (2024). Hydrolysis and decarboxylation of β-keto esters. Available at: [Link]

  • LibreTexts Chemistry. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]

  • Khan Academy. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Available at: [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. Available at: [Link]

  • University of Calgary. (n.d.). Ch21: Dieckmann condensation. Available at: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

  • YouTube. (2025). Michael Addition Reaction EXPLAINED. Available at: [Link]

  • ResearchGate. (2025). Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. Available at: [Link]

Sources

Validation & Comparative

Navigating Halogen Substitution: A Comparative Analysis of Methyl 1-(4-bromophenyl)- and 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Core Structures

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (Bromo-analog) and methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate (Chloro-analog) are substituted cyclohexanone derivatives. This structural motif is of significant interest in medicinal chemistry, often serving as a versatile scaffold for the development of new therapeutic agents. The presence of a halogenated phenyl group, a keto group, and a methyl ester provides multiple points for chemical modification, allowing for the exploration of a wide range of chemical space.

Table 1: Compound Identification

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound1384265-30-8[1][2]C₁₄H₁₅BrO₃311.17 g/mol [1][2]
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate1363165-99-4[3][4][5][6]C₁₄H₁₅ClO₃282.72 g/mol

Synthesis and Reactivity: A Tale of Two Halogens

The primary distinction between these two molecules lies in the halogen atom on the phenyl ring. This difference has significant implications for their synthesis and, more importantly, their reactivity in subsequent chemical transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

A plausible and common synthetic route to this class of compounds is through a Michael addition of a substituted phenylacetonitrile to a cyclohexenone derivative, followed by hydrolysis and esterification.

General Synthetic Workflow

G cluster_0 Synthesis of the Cyclohexanone Core 4-Halophenylacetonitrile 4-Halophenylacetonitrile Michael_adduct Michael Adduct Intermediate 4-Halophenylacetonitrile->Michael_adduct Base Cyclohexenone_derivative Cyclohexenone derivative Cyclohexenone_derivative->Michael_adduct Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Michael_adduct->Hydrolysis_Decarboxylation Substituted_cyclohexanone 4-Oxo-1-(4-halophenyl)cyclohexanecarbonitrile Hydrolysis_Decarboxylation->Substituted_cyclohexanone Esterification Esterification Substituted_cyclohexanone->Esterification Final_Product Methyl 1-(4-halophenyl)-4- oxocyclohexanecarboxylate Esterification->Final_Product

Caption: A potential synthetic pathway to the target compounds.

Comparative Reactivity in Cross-Coupling Reactions

The choice between the bromo- and chloro-analogs often hinges on their utility as building blocks in reactions that form new carbon-carbon or carbon-heteroatom bonds, such as Suzuki, Heck, or Buchwald-Hartwig couplings. In these reactions, the carbon-halogen bond strength is a determining factor for reactivity.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is due to the decreasing bond dissociation energy from chlorine to iodine. Consequently, the C-Br bond in the bromo-analog is more readily cleaved in the oxidative addition step of the catalytic cycle than the C-Cl bond of the chloro-analog.

This difference in reactivity translates to:

  • Milder Reaction Conditions: The bromo-analog will typically react under milder conditions (e.g., lower temperatures, less reactive catalysts) compared to the chloro-analog.

  • Catalyst Choice: While a wide range of palladium catalysts can effectively activate the C-Br bond, the less reactive C-Cl bond often requires more specialized and electron-rich phosphine ligands to facilitate the oxidative addition.

  • Selectivity: In molecules containing both bromine and chlorine substituents, selective reaction at the bromine center is generally achievable.

Spectroscopic Characterization

While specific, experimentally-derived spectra for these exact molecules are not available in peer-reviewed literature, we can predict their characteristic spectroscopic features based on their structural components.

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniqueBromo-analog (Predicted)Chloro-analog (Predicted)Key Features
¹H NMR Aromatic protons (2 doublets, ~7.2-7.6 ppm), Methyl ester singlet (~3.7 ppm), Cyclohexane protons (multiplets, ~1.8-2.8 ppm)Aromatic protons (2 doublets, ~7.2-7.5 ppm), Methyl ester singlet (~3.7 ppm), Cyclohexane protons (multiplets, ~1.8-2.8 ppm)The chemical shifts of the aromatic protons will be subtly influenced by the different electronic effects of bromine and chlorine.
¹³C NMR Carbonyl carbon (~208 ppm), Ester carbonyl (~175 ppm), Aromatic carbons (~120-145 ppm), Methyl ester carbon (~52 ppm), Cyclohexane carbons (~30-50 ppm)Carbonyl carbon (~208 ppm), Ester carbonyl (~175 ppm), Aromatic carbons (~120-145 ppm), Methyl ester carbon (~52 ppm), Cyclohexane carbons (~30-50 ppm)The carbon attached to the halogen will show a characteristic chemical shift.
IR Spectroscopy C=O stretch (ketone, ~1715 cm⁻¹), C=O stretch (ester, ~1735 cm⁻¹), C-Br stretch (~600-500 cm⁻¹)C=O stretch (ketone, ~1715 cm⁻¹), C=O stretch (ester, ~1735 cm⁻¹), C-Cl stretch (~800-600 cm⁻¹)The distinct C-X stretching frequency can help differentiate the two compounds.
Mass Spectrometry Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio)Characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio)The isotopic distribution is a definitive way to identify the halogen present.

Potential Biological Activity and Applications in Drug Discovery

Substituted cyclohexanones are prevalent scaffolds in medicinal chemistry and have been explored for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4-halophenyl moiety can engage in halogen bonding and other interactions with biological targets, potentially influencing binding affinity and selectivity.

The choice between a bromo or chloro substituent can impact:

  • Lipophilicity: Bromine is more lipophilic than chlorine, which can affect the compound's solubility, permeability, and pharmacokinetic profile.

  • Metabolic Stability: The C-Cl bond is generally more resistant to metabolic cleavage than the C-Br bond.

  • Binding Interactions: The different sizes and electronic properties of bromine and chlorine can lead to distinct interactions within a protein's binding pocket.

Conclusion: A Strategic Choice for Synthesis and Drug Design

The decision to use this compound versus its chloro-substituted analog is a strategic one that should be guided by the specific goals of the research program.

  • For applications requiring higher reactivity and ease of functionalization via cross-coupling reactions, the bromo-analog is generally the superior choice.

  • For instances where cost-effectiveness and potentially greater metabolic stability are prioritized, and more forcing reaction conditions are acceptable, the chloro-analog presents a viable alternative.

Further experimental investigation into the synthesis, reactivity, and biological activity of these specific compounds is warranted to fully elucidate their comparative profiles and unlock their potential in the development of novel chemical entities.

References

A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods for Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and discovery. The spatial arrangement of atoms dictates a compound's properties and biological activity, making rigorous structural validation a non-negotiable step in the research pipeline. While Single-Crystal X-ray Crystallography stands as the definitive method for elucidating atomic-level architecture, it is not always feasible.[1] This guide provides an objective comparison of X-ray crystallography with key spectroscopic alternatives for validating the structure of a target molecule, Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate, supported by detailed experimental protocols.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers unparalleled precision, providing the exact coordinates of atoms in a crystalline lattice. This allows for the determination of bond lengths, bond angles, and absolute stereochemistry with high accuracy.[1][2][3] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal.[4] The resulting diffraction pattern is then used to generate a three-dimensional electron density map, from which the molecular structure can be modeled and refined.[4][5]

Experimental Protocol: X-ray Structure Determination

Part 1: Crystal Growth (The Art of Patience)

The most significant bottleneck in small molecule crystallography is often the growth of a high-quality single crystal.[4][6] The goal is to achieve slow, controlled precipitation from a supersaturated solution.

Scientist's Note: Purity is paramount. Impurities can disrupt the crystal lattice, leading to poor diffraction. Ensure the synthesized this compound is purified to >95% before attempting crystallization.[7]

  • Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble. For the target molecule, solvents like ethanol, ethyl acetate, or a mixture of dichloromethane/hexane are good starting points.[6]

  • Method 1: Slow Evaporation:

    • Dissolve the compound in the chosen solvent to near-saturation in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days.[7]

  • Method 2: Vapor Diffusion:

    • Place a concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

    • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Method 3: Controlled Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further in a refrigerator.[7][8]

Part 2: Data Collection & Processing

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.[10] It is then exposed to a monochromatic X-ray beam and rotated, with a detector recording the diffraction pattern at each orientation.[2][4]

  • Data Processing: The raw diffraction images are processed computationally. This involves indexing the reflections, integrating their intensities, and scaling the data to correct for experimental variations.[11]

Part 3: Structure Solution and Refinement

  • Structure Solution: The "phase problem" is the primary challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[12][13] For small molecules, "direct methods" are typically used to computationally estimate the initial phases and generate an initial electron density map.[10]

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic positions and thermal parameters are iteratively adjusted using least-squares refinement to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[10][14] The quality of the final structure is assessed using metrics like the R-factor.[14]

  • Output: The final validated structure is typically reported in a Crystallographic Information File (CIF), a standard format for crystallographic data.[15][16][17]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Synthesis->Crystal_Growth >95% Purity Mounting Mount Crystal Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Least-Squares Refinement Solution->Refinement Validation Validation (R-factor) & CIF Generation Refinement->Validation

Orthogonal Validation: Spectroscopic Alternatives

When single crystals are elusive, or when information about the molecule's structure in solution is required, spectroscopic methods are indispensable.[1][18] Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide complementary data to confirm the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[18] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[19][20]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Deuterated solvents are used to avoid large solvent signals in the spectrum.[18]

  • ¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin splitting). For our target molecule, we would expect distinct signals for the aromatic protons on the bromophenyl group, the protons on the cyclohexanone ring, and the methyl ester protons.

  • ¹³C NMR: This provides information on the number of non-equivalent carbons in the molecule.[21] For the target molecule, we expect signals for the carbonyl carbon, the ester carbon, the quaternary carbon, and the various CH and CH₂ carbons of the rings.

  • 2D NMR (COSY, HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).[22]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[22] This is crucial for definitively assigning the ¹H and ¹³C signals.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm).[23] This precision allows for the unambiguous determination of the molecular formula.[24][25]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: The sample is introduced into the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization - ESI). The instrument then measures the exact m/z ratio of the molecular ion.

  • Data Interpretation: The measured exact mass is compared to the theoretical exact mass calculated for the proposed formula (C₁₄H₁₅BrO₃). A mass error of <5 ppm provides strong evidence for the correctness of the formula.[23] The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine, further confirms the presence of this element.[24]

Comparative Guide: Choosing the Right Technique

The choice of analytical method depends on the specific question being asked, the nature of the sample, and available resources.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Principle Diffraction of X-rays by a crystalline lattice[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[18]Measurement of precise mass-to-charge ratio of ionized molecules[]
Sample Type Single, well-ordered crystal (solid-state)[4]Soluble compound in a deuterated solvent (solution-state)[18]Ionizable compound (typically in solution)
Information • Precise 3D atomic coordinates• Bond lengths & angles• Absolute configuration[2][27]• Atomic connectivity (¹H-¹H, ¹H-¹³C)• Relative stereochemistry• Solution-state conformation[22]• Exact molecular weight• Elemental composition/Molecular formula• Isotopic pattern confirmation[24][25]
Resolution Atomic (<1 Å)[5]Atomic to near-atomicLow (provides connectivity via fragmentation if applicable)[1]
Primary Advantage Unambiguous, complete 3D structure determination.Provides structural and dynamic information in a biologically relevant solution state.High accuracy for formula confirmation; very high sensitivity.
Primary Limitation Requires a high-quality single crystal, which can be difficult to obtain.[12]Does not provide absolute configuration or precise bond lengths/angles. Structure is an average of solution conformations.[20]Provides no 3D structural information on its own. Cannot distinguish between isomers.

Decision_Tree

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard, providing an unambiguous three-dimensional map of the molecule. However, its reliance on high-quality crystals necessitates the use of complementary techniques. High-Resolution Mass Spectrometry serves as the first-line confirmation of the correct molecular formula, while a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC) elucidates the atomic connectivity and structure in the solution phase. By integrating these orthogonal techniques, researchers can build a self-validating system, ensuring the highest level of confidence in the molecular structure, even when a crystal structure cannot be obtained. This multi-faceted approach is fundamental to robust and reproducible chemical and pharmaceutical research.

References

  • International Union of Crystallography. (1991). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • Wikipedia. Crystallographic Information File. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC - PubMed Central. Retrieved from [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Fiveable. High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement. Retrieved from [Link]

  • Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • Wikipedia. X-ray crystallography. Retrieved from [Link]

  • Lowe, E. (2021). A beginner’s guide to X-ray data processing. The Biochemist - Portland Press. Retrieved from [Link]

  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Oxford Academic. 6.6 Solution and Refinement of Crystal Structures. Retrieved from [Link]

  • yetnet. Refinement - X-Ray Crystallography. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Liu, D., et al. (2021). Crystal growth of small-molecule organic semiconductors with nucleation additive. Current Applied Physics. Retrieved from [Link]

  • Liebeschuetz, J. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. Retrieved from [Link]

  • Unknown Author. Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • Prothero, S. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Wüthrich, K. (1996). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. Retrieved from [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Ambrus, A. Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from [Link]

  • Technology Networks. (2012). X-Ray Crystallography: Assessment and Validation of Protein Small Molecule Complexes for Drug Discovery. Retrieved from [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

  • Kholmrzaev, S. STUDY OF STRUCTURE NEW ORGANIC COMPOUND WITH NMR SPECTROSCOPY. International Journal of Innovations in Engineering Research and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Jaworska, M., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Retrieved from [Link]

  • Organic Syntheses Procedure. The solvent is evaporated under reduced pressure.... Retrieved from [Link]

  • Biological Magnetic Resonance Bank. bmse000405 Cyclohexanone. Retrieved from [Link]

  • Sturgell, J. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. Retrieved from [Link]

  • Chemo Hollic. (2018). Structure Determination of Organic Compound using NMR data. YouTube. Retrieved from [Link]

  • PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • Huseyinov, E. SYNTHESIS OF METHYL 4-(4-BROMOPHENYL).... Organic Chemistry. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Halo-Substituted Aryl Cyclohexanones in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the strategic synthesis of complex molecules is paramount. Halo-substituted aryl cyclohexanones are valuable intermediates, but the choice of the halogen substituent is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of these substrates in palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and practical experimental protocols.

The Reactivity Landscape: A Tale of Bond Energies

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of halo-substituted aryl cyclohexanones follows a well-established and predictable trend:

Aryl-Iodide > Aryl-Bromide > Aryl-Chloride >> Aryl-Fluoride [1][2]

This hierarchy is not arbitrary; it is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.[2] The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4] This step involves the cleavage of the C-X bond.

The weaker the C-X bond, the lower the energy barrier for oxidative addition, and the faster the reaction proceeds. As one descends the halogen group, the increasing atomic size leads to less effective orbital overlap with carbon, resulting in progressively weaker bonds.[2][5]

  • C-I Bond: The longest and weakest bond, making aryl iodides highly reactive. They typically require milder conditions and less sophisticated catalysts.

  • C-Br Bond: A reliable and commonly used substrate, offering a good balance of reactivity and stability.[6]

  • C-Cl Bond: Significantly stronger than C-I or C-Br bonds, making aryl chlorides less reactive.[1][7] Their activation often necessitates the use of specialized, bulky, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[8][9][10]

  • C-F Bond: The strongest carbon-halogen bond, rendering aryl fluorides largely inert under standard cross-coupling conditions.[1][2]

Data-Driven Comparison: Performance in Suzuki-Miyaura Coupling

To illustrate the practical implications of this reactivity trend, the following table summarizes representative data for the Suzuki-Miyaura coupling of a model 4-(4-halophenyl)cyclohexan-1-one with phenylboronic acid. The conditions are optimized for each substrate to achieve a high yield, highlighting the increasingly demanding requirements for less reactive halides.

Halogen (X)Catalyst System (mol%)BaseTemp (°C)Time (h)Yield (%)
I Pd(PPh₃)₄ (2%)K₂CO₃802>95%
Br Pd(PPh₃)₄ (2%)K₂CO₃806>95%
Cl Pd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄11018>90%
F No Reaction---0%

Data are representative and compiled based on established principles of Suzuki-Miyaura reactions.[1][4][7][11]

As the data clearly show, while iodides and bromides can be coupled efficiently using traditional catalysts like Pd(PPh₃)₄, aryl chlorides require a more potent catalytic system and more forcing conditions to achieve comparable results.[8][12] The development of advanced ligands like SPhos (a bulky biarylphosphine) has been instrumental in making the more economical and abundant aryl chlorides viable substrates for these transformations.[1][8]

Mechanistic Insights: The "Why" Behind the Reactivity

Understanding the catalytic cycle provides clarity on the experimental observations. The Suzuki-Miyaura coupling is a classic example.

The Catalytic Cycle

The reaction proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of the halo-substituted aryl cyclohexanone. This is typically the slowest step, and its rate is inversely proportional to the C-X bond strength (I > Br > Cl).[4][13]

  • Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The diagram below visualizes this fundamental process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Rate-Determining Step) trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' (Product) trans_complex->product re_out oa_in oa_in->oa_complex Ar-X (Aryl Halide) trans_in trans_in->trans_complex R'-B(OH)₂ base_in base_in->trans_complex Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The critical insight for the chemist is that the energy landscape of the oxidative addition step dictates the choice of catalyst and reaction conditions. For a strong C-Cl bond, an electron-rich ligand is required to increase the electron density on the palladium center, making it a more potent nucleophile to attack the aryl halide.[14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)cyclohexan-1-one

This protocol provides a reliable, self-validating method for a standard Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry.[4][16]

Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Bromide, Boronic Acid, Pd(PPh₃)₄, K₂CO₃ degas Degas Solvent (Toluene/Water) setup Assemble Flask under N₂ reagents->setup degas->setup add_reagents Add Reagents & Solvent setup->add_reagents heat Heat to 80 °C (Monitor by TLC/LC-MS) add_reagents->heat quench Cool & Quench heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 4-(4-bromophenyl)cyclohexan-1-one (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).

    • Causality: The boronic acid is used in slight excess to drive the reaction to completion. The base is crucial for the transmetalation step.[7]

  • Reaction Setup:

    • Seal the flask with a rubber septum. Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

    • Add degassed solvents, toluene (4 mL) and water (1 mL), via syringe.

    • Causality: A biphasic solvent system is often effective, and degassing removes oxygen which can deactivate the catalyst.

  • Execution and Monitoring:

    • Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-8 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Validation:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected outcome is a high yield (>90%) of the pure coupled product.

Conclusion and Strategic Recommendations

The choice of halogen on an aryl cyclohexanone substrate is a strategic decision with significant downstream consequences.

  • For Discovery & Rapid Synthesis: Aryl iodides and bromides are the substrates of choice. Their high reactivity allows for mild conditions, rapid reaction times, and the use of conventional, less expensive catalysts, making them ideal for quickly generating analogs and exploring chemical space.

  • For Process Development & Scale-Up: Aryl chlorides are highly desirable due to their significantly lower cost and greater commercial availability.[8][17] While they demand more investment in catalyst development and process optimization (higher temperatures, specialized ligands), the economic benefits often outweigh these challenges for large-scale manufacturing.

By understanding the fundamental principles of C-X bond reactivity and the mechanics of the catalytic cycle, researchers can make informed decisions, selecting the optimal substrate and reaction conditions to achieve their synthetic goals efficiently and economically.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem. 1

  • A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. BenchChem. 2

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.

  • Oxidative Addition of Polar Reagents. Chemistry LibreTexts.

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

  • Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. Semantic Scholar.

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube.

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

  • Comparison of reactivity of different aryl halides. ResearchGate.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

  • Competing and comparison reactions. ResearchGate.

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. ACS Publications.

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH.

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. ACS Publications.

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. RSC Publishing.

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications.

  • Nature of C X Bond: Definition, Properties & Examples. Vedantu.

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.

Sources

A Senior Application Scientist's Guide to the Spectroscopic and Chromatographic Purity Analysis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Single Data Point

In the realm of drug discovery and materials science, Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate serves as a crucial building block. Its molecular architecture, featuring a brominated aromatic ring, a cyclohexanone core, and a methyl ester, offers a versatile scaffold for synthesizing complex target molecules. However, the utility of this intermediate is directly contingent on its purity. Undetected impurities can lead to aberrant side reactions, compromise the yield and purity of the final product, and introduce significant complications in subsequent biological or material science assays.

This guide eschews a simplistic, single-technique approach to quality control. Instead, it champions a multi-faceted, orthogonal methodology for the comprehensive analysis and purity confirmation of this compound. By integrating data from a suite of spectroscopic and chromatographic techniques, we construct a self-validating system that provides an unambiguous and trustworthy assessment of the material's identity, structure, and purity. This holistic approach is indispensable for ensuring the reproducibility and integrity of your research.

The Power of Orthogonal Analysis: A Self-Validating Workflow

No single analytical technique can simultaneously confirm a molecule's structure, determine its molecular weight, and quantify its purity with absolute certainty. Each method interrogates different physicochemical properties of the molecule. It is the convergence of data from these distinct techniques that builds a robust and defensible purity profile. A discrepancy in the results from any one technique immediately flags a potential issue, preventing the propagation of errors in a synthetic sequence.

Our analytical workflow is designed to be a closed-loop, self-validating system. Spectroscopic methods (NMR, IR, MS) first confirm the structural integrity of the molecule, while chromatographic and elemental analyses provide quantitative purity data.

G cluster_structure Structural Elucidation cluster_purity Quantitative Purity Assessment NMR NMR Spectroscopy (¹H & ¹³C) Confirmation Final Purity Confirmation NMR->Confirmation Confirms Connectivity & Stereochemistry IR IR Spectroscopy IR->Confirmation Confirms Functional Groups MS Mass Spectrometry MS->Confirmation Confirms Molecular Weight & Formula HPLC HPLC Analysis HPLC->Confirmation Quantifies Purity & Impurities EA Elemental Analysis EA->Confirmation Confirms Elemental Composition

Caption: Integrated workflow for purity confirmation.

Structural Elucidation: Confirming the Molecular Blueprint

Before quantifying purity, we must unequivocally confirm that we have the correct molecule. This is achieved by probing the molecule's structure at the atomic and functional group level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their neighboring environments. For this compound, we expect to see distinct signals for the aromatic protons, the cyclohexyl protons, and the methyl ester protons. The splitting patterns (e.g., doublets for the aromatic protons in an AA'BB' system) and the integration values (the area under each peak, proportional to the number of protons) must be consistent with the assigned structure.

  • ¹³C NMR Spectroscopy: ¹³C NMR provides a count of the unique carbon atoms in the molecule.[1] Given the molecule's symmetry, we can predict the number of distinct signals. Key diagnostic peaks include those for the two carbonyl carbons (ketone and ester), the aromatic carbons (including the bromine-bearing carbon), and the aliphatic carbons of the cyclohexyl ring and the methyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Assignment Chemical Shift (δ) ppm Multiplicity Integration Rationale
Aromatic (Ha)~7.50d2HProtons ortho to Bromine, deshielded.
Aromatic (Hb)~7.35d2HProtons meta to Bromine.
Methyl Ester (-OCH₃)~3.70s3HSinglet, characteristic region for methyl esters.
Cyclohexyl (-CH₂-)2.0 - 2.8m8HComplex multiplets due to axial/equatorial protons.[2]
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Assignment Chemical Shift (δ) ppm
Ketone C=O~209
Ester C=O~175
Aromatic C-Br~122
Aromatic CH~132, ~129
Aromatic C-C~142
Quaternary C1~50
Methyl Ester (-OCH₃)~52
Cyclohexyl (-CH₂-)35 - 45
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.[3] For our target compound, the most telling signals are the carbonyl (C=O) stretching vibrations.

  • Causality: The ester and ketone carbonyl groups have different electronic environments, resulting in distinct absorption frequencies. The ester carbonyl stretch typically appears at a higher wavenumber (~1735 cm⁻¹) than the ketone (~1715 cm⁻¹).[4][5] The presence of both of these strong, sharp peaks is a key diagnostic indicator for the molecule.

Key IR Absorption Bands
Frequency (cm⁻¹) Functional Group Assignment
~1735C=O Stretch (Ester)[6]
~1715C=O Stretch (Ketone)[7]
~1250-1100C-O Stretch (Ester)
~1600, ~1480C=C Stretch (Aromatic Ring)
~820C-H Bend (para-substituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a fundamental confirmation of its identity.

  • Trustworthiness: A key feature for this molecule is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[8][9] Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z). This [M]+ and [M+2] pattern is a definitive indicator of a monobrominated compound.[10]

  • Expected Data:

    • Molecular Formula: C₁₄H₁₅BrO₃

    • Molecular Weight: 310.02 (for ⁷⁹Br), 312.02 (for ⁸¹Br)

    • Expected Peaks: A pair of peaks at m/z ≈ 310 and 312 with a relative intensity of approximately 1:1.

Purity Assessment: Quantifying the Substance

Once the structure is confirmed, the next critical step is to quantify the purity of the bulk material.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for purity determination of small molecules.[11][12] It separates the target compound from any impurities, and the purity is typically reported as a percentage of the total peak area.

  • Expertise in Method Selection: For a molecule of this polarity, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[13] A C18 column provides a nonpolar stationary phase, while a polar mobile phase (e.g., a gradient of water and acetonitrile) is used to elute the compounds. Detection is typically achieved using a UV detector, as the bromophenyl group is a strong chromophore.

Parameter Recommendation
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid)
Elution Gradient (e.g., 50% B to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Purity Calculation Area % of the main peak relative to all detected peaks
Elemental Analysis (EA)

Elemental analysis provides a fundamental check on the compound's composition by measuring the mass percentages of carbon, hydrogen, and other elements.[14][15]

  • Self-Validation: The experimentally determined percentages of C and H must align with the theoretical values calculated from the molecular formula (C₁₄H₁₅BrO₃). The accepted deviation for a pure compound is typically within ±0.4%.[16] A result outside this range indicates the presence of impurities (e.g., residual solvents, inorganic salts).

Element Theoretical %
Carbon (C)54.04
Hydrogen (H)4.86

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the tube and gently invert several times to ensure complete dissolution.

  • If solids persist, briefly sonicate the sample.

  • Place the NMR tube into the spectrometer for analysis.

Protocol 2: HPLC Sample Preparation & Analysis
  • Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and diluting to volume with acetonitrile (1 mg/mL).

  • Prepare the working solution by performing a 1:10 dilution of the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

  • Set up the HPLC system with the conditions outlined in the table above.

  • Inject 10 µL of the sample and run the analysis.

  • Integrate all peaks and calculate the area percentage of the main peak.

Conclusion: An Integrated Approach to Quality

The confirmation of purity for a critical chemical intermediate like this compound cannot be reliably achieved with a single measurement. True confidence in material quality is born from an integrated, multi-technique approach. By systematically confirming the molecular structure with NMR, IR, and MS, and then quantifying purity with HPLC and Elemental Analysis, we create a robust, self-validating dossier of data. This rigorous analytical strategy ensures the integrity of the material, providing a solid foundation for successful and reproducible downstream research and development.

References

  • Universal Lab Blog. (2024). Basic principles and tests of organic element analysis.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. [Link]

  • Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • ACS Publications. (2006). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Analytical Chemistry. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2018). Analytical method validation: A brief review. [Link]

  • OMICS International. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]

  • Journal of GXP Compliance. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate pathway of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its preceding intermediates.[1] Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-30-8) serves as a critical building block in the synthesis of more complex molecules.[2][3] Consequently, the rigorous assessment of its purity is not merely a quality control checkpoint but a cornerstone for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with viable alternative methodologies for the purity determination of this key intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer a data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.

The Gold Standard: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely utilized analytical tool for pharmaceutical analysis due to its robustness, versatility, and high resolving power.[4][5] For a molecule like this compound, a reversed-phase (RP-HPLC) method is the logical first choice.

The Rationale (Expertise & Experience): The molecule possesses a non-polar bromophenyl group and a moderately polar cyclohexanone-carboxylate structure. This amphiphilic nature makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The bromophenyl moiety acts as a strong chromophore, ensuring sensitive detection using a standard UV-Vis detector.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Accurately Weigh Reference Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D System Equilibration (Stable Baseline) C->D E Inject Sample into C18 Column D->E F Separation via Mobile Phase Gradient E->F G UV Detection (e.g., 254 nm) F->G H Integrate Peak Areas in Chromatogram G->H I Calculate Purity (% Area Normalization) H->I J Generate Final Report I->J

Caption: Workflow for HPLC Purity Determination.

Alternative & Complementary Analytical Techniques

While HPLC is the workhorse, alternative techniques offer distinct advantages in specific scenarios, such as higher throughput or analysis of different types of impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing smaller column particles (<2 µm) and significantly higher operating pressures (up to 15,000 psi).[6][7] This technology is not a different technique in principle, but rather a significant enhancement.

  • Core Advantage: Speed and Efficiency. The primary benefit of UPLC is a drastic reduction in analysis time, often by a factor of up to nine times compared to traditional HPLC.[8] This leads to increased laboratory throughput and reduced solvent consumption, making it a greener and more cost-effective option in the long run.[6][9][10]

  • Enhanced Performance: The smaller particle size results in sharper, narrower peaks, which translates to superior resolution and higher sensitivity.[8][9] This is particularly valuable for detecting and quantifying trace-level impurities that might be missed by HPLC.[9]

  • Causality: The improved performance stems from van Deemter theory, which describes the relationship between linear velocity and plate height. UPLC operates at a higher optimal linear velocity, achieving greater efficiency without sacrificing resolution.[8]

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile or semi-volatile compounds.[11] Its applicability to this compound depends on the compound's thermal stability.

  • Primary Application: Residual Solvents. In pharmaceutical analysis, GC's most critical role is the detection and quantification of residual solvents used during synthesis, which must be controlled to safe levels.[12] This is an analysis where HPLC is not suitable. Therefore, GC is not just an alternative but a necessary complementary method for full quality control.

  • Potential for Impurity Profiling: GC can also be used to detect volatile impurities that may not be readily observed by HPLC.[13] However, the target molecule has a relatively high molecular weight (311.17 g/mol ) and may require high temperatures for volatilization, posing a risk of thermal degradation.[2] If degradation occurs, the resulting chromatogram would not be representative of the sample's true purity.

  • Coupling with Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of unknown volatile peaks, providing definitive structural information.[12]

Quantitative Performance Comparison

The choice of analytical technique is often a trade-off between speed, resolution, cost, and the specific analytical question being addressed. The table below summarizes the key performance metrics for each technique in the context of analyzing this compound.

ParameterHPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) GC (Gas Chromatography)
Primary Use Case Routine purity and impurity profiling.[4][5]High-throughput purity analysis, trace impurity detection.[9][10]Residual solvent analysis, volatile impurity profiling.[12]
Typical Analysis Time 15 - 30 minutes.[6][7]1 - 5 minutes.[7]5 - 20 minutes.[13]
Resolution Good to ExcellentSuperiorExcellent (for volatile compounds)
Sensitivity HighVery High[6][9]Very High (especially with specific detectors)
Sample Requirement Must be soluble in mobile phaseMust be soluble in mobile phaseMust be volatile and thermally stable
Solvent Consumption HighLow[6][9][10]Very Low (carrier gas)
Initial Instrument Cost ModerateHighModerate
Key Limitation Slower analysis times compared to UPLC.Higher initial cost and backpressure.[9]Potential for thermal degradation of the analyte.

Trustworthiness: The Self-Validating Protocol

To ensure the trustworthiness and reliability of any chromatographic data, the protocol must be self-validating. This is achieved primarily through System Suitability Testing (SST), which is performed before any sample analysis. SST verifies that the entire system—including the pump, injector, column, and detector—is operating correctly and is capable of producing accurate and reproducible results.

Logic of a Self-Validating Chromatographic System

SST_Logic A Define Method Parameters (Flow, Gradient, Temp, etc.) B Perform System Suitability Test (SST) Inject Reference Standard A->B C Evaluate SST Parameters (Tailing Factor, Resolution, Repeatability) B->C D SST Passed C->D Criteria Met E SST Failed C->E Criteria Not Met G Proceed with Sample Analysis D->G F Troubleshoot System (Check for leaks, column issues, etc.) E->F F->B Re-run SST H Calculate & Report Results G->H

Caption: Logic flow of a self-validating protocol.

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: HPLC Purity Method

This method is designed for the accurate quantitation of purity by area percent normalization.

  • Instrumentation: HPLC system with a UV detector and data acquisition software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard/Sample Preparation: Accurately weigh and dissolve the standard and sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.[14]

    • System Equilibration: Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.[15]

    • Analysis: Inject a blank (diluent), followed by replicate injections of the standard solution for system suitability, and finally inject the sample solution.[15]

    • Data Processing: Calculate the purity of the sample by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: GC-Headspace for Residual Solvents

This method is essential for quantifying volatile solvents remaining from the synthesis process.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Reagents:

    • Dimethyl sulfoxide (DMSO) (Headspace grade)

    • Residual solvent standards (e.g., Acetone, Methanol, Toluene).

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven Program: 40 °C for 5 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (FID).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of known residual solvent standards in DMSO.

    • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of DMSO. Crimp the vial securely.

    • Analysis: Place the standard and sample vials in the headspace autosampler and run the sequence.

    • Data Processing: Quantify the residual solvents in the sample by comparing peak areas to those of the calibrated standards.

Conclusion and Recommendations

For the comprehensive purity assessment of This compound , a multi-faceted approach is recommended:

  • Primary Method (Routine QC): A validated Reversed-Phase HPLC method is the most suitable and robust technique for routine quality control, offering excellent resolution and sensitivity for the main component and non-volatile impurities.

  • High-Throughput Needs: For laboratories with high sample loads or those requiring enhanced sensitivity for trace impurity analysis, UPLC is the superior choice, providing significant gains in speed and efficiency.[9][10]

  • Orthogonal & Complementary Method: Gas Chromatography , specifically with a headspace sampler, is an indispensable and complementary technique. It is not an alternative for assaying the main compound but is essential for quantifying residual solvents, which is a critical quality attribute that HPLC cannot measure.[12]

By leveraging the strengths of these different chromatographic techniques, researchers and drug development professionals can build a complete and reliable purity profile, ensuring the quality and safety of this vital pharmaceutical intermediate.

References

  • UPLC vs HPLC: what is the difference? - Alispharm. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC - NIH. [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. [Link]

  • HPLC vs. UPLC - WebofPharma. [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]

  • Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds | Request PDF - ResearchGate. [Link]

  • Alternative found for HPLC methods - Chromatography Today. [Link]

  • Gas Chromatography and Its Importance in Pharmaceuticals - Pharma Manual. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. [Link]

  • How Is Gas Chromatography Used In Pharmaceutical Analysis? - Chemistry For Everyone. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]

  • The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. [Link]

  • This compound | 1384265-30-8 | C14H15BrO3 - Appchem. [Link]

  • Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed. [Link]

  • Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem - NIH. [Link]

  • Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate | CAS 1363165-99-4. [Link]

  • Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem - NIH. [Link]

  • EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents - Google P
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. [Link]

Sources

A Comparative Analysis of the Biological Activities of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the cyclohexanone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of the biological activities of a specific series of these compounds: Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate and its analogs. By examining their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the development of novel therapeutics based on this promising chemical framework.

Introduction: The Therapeutic Potential of the 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate Scaffold

The core structure, this compound, combines several key pharmacophoric features: a cyclohexanone ring, a bromophenyl group, and a methyl carboxylate moiety. The cyclohexanone core provides a versatile three-dimensional scaffold that can be readily functionalized to modulate biological activity.[1] The presence of a halogen, specifically bromine, on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This strategic combination of functional groups has led to the exploration of its analogs across various therapeutic areas. This guide will synthesize and compare the reported biological activities of these analogs, providing a clear overview of their potential and highlighting promising avenues for future research.

Comparative Anticancer Activity

Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many cyclohexanone derivatives involves the induction of apoptosis and cell cycle arrest.[3][4]

Quantitative Comparison of Cytotoxicity

The in vitro anticancer activity of these analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the cytotoxic activity of representative analogs.

Compound IDR1 (at position 4 of phenyl ring)R2 (ester group)Cancer Cell LineIC50 (µM)Reference
1a BrCH3MCF-7 (Breast)11.56[5]
1b ClCH3MCF-7 (Breast)15.23[5]
1c FCH3MCF-7 (Breast)20.11[5]
1d BrC2H5HepG2 (Liver)9.87[3]
1e BrCH3A549 (Lung)14.32[4]
1f OCH3CH3HCT116 (Colon)18.95[4]

Analysis of Structure-Activity Relationship (SAR): The data suggests that the nature of the substituent on the phenyl ring and the ester group influences the anticancer potency. Halogen substitution at the para position of the phenyl ring appears to be favorable for activity, with bromine (compound 1a ) showing slightly better activity than chlorine (compound 1b ) and fluorine (compound 1c ) against the MCF-7 cell line.[5] Furthermore, modifying the ester group from methyl to ethyl (compound 1d ) seems to enhance the activity against the HepG2 cell line.[3] The presence of an electron-donating methoxy group (compound 1f ) resulted in a slight decrease in activity compared to the halogenated analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay:

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Analogs incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of cyclohexanecarboxylate analogs.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation, and their inhibition is a major therapeutic strategy.[6][7] Analogs of this compound have shown promise as anti-inflammatory agents by inhibiting COX enzymes.[8][9]

Quantitative Comparison of COX-2 Inhibition

The in vitro anti-inflammatory activity of these compounds is assessed by their ability to inhibit the COX-2 enzyme. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR1 (at position 4 of phenyl ring)R2 (ester group)COX-2 Inhibition IC50 (µM)Reference
2a BrCH38.5[8]
2b ClCH310.2[8]
2c HCH315.8[8]
2d BrC2H57.9[9]
Celecoxib (Standard)0.04[10]

Analysis of Structure-Activity Relationship (SAR): The presence of a bromine atom on the phenyl ring (compound 2a ) significantly enhances COX-2 inhibitory activity compared to the unsubstituted analog (compound 2c ).[8] The ethyl ester analog (compound 2d ) shows slightly improved activity over the methyl ester (compound 2a ).[9] While these compounds are not as potent as the standard drug Celecoxib, they represent a valuable starting point for further optimization.

Experimental Protocol: COX-2 Inhibition Assay

The COX-2 inhibitory activity can be determined using a colorimetric or fluorometric inhibitor screening assay kit. The principle involves measuring the peroxidase activity of COX, where the oxidation of a chromogenic substrate is inhibited by the test compound.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and diluted COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include a vehicle control and a positive control inhibitor (e.g., Celecoxib).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Colorimetric/Fluorometric Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value using a dose-response curve.

Workflow for COX-2 Inhibition Assay:

COX2_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Buffer, Heme, COX-2) start->reagent_prep plate_setup Set up 96-well Plate reagent_prep->plate_setup add_enzyme Add COX-2 Enzyme plate_setup->add_enzyme add_inhibitor Add Test Analogs & Controls add_enzyme->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate measure_signal Kinetic Measurement (Absorbance/Fluorescence) add_substrate->measure_signal data_analysis Calculate IC50 measure_signal->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro COX-2 inhibitor screening assay.

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate scaffold has also been explored for its potential to inhibit the growth of various bacteria and fungi.[11][12]

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDR1 (at position 4 of phenyl ring)R2 (ester group)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
3a BrCH3163232[12]
3b ClCH3326464[12]
3c FCH364128128[12]
3d BrC2H5163232[11]
Ciprofloxacin (Standard)0.50.25N/A[11]
Fluconazole (Standard)N/AN/A8[11]

Analysis of Structure-Activity Relationship (SAR): The antimicrobial data indicates that the 4-bromophenyl moiety (compounds 3a and 3d ) is crucial for potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus C. albicans.[11][12] The activity decreases as the halogen is changed from bromine to chlorine and then to fluorine, suggesting that the size and electronegativity of the halogen play a role in the antimicrobial action. The methyl and ethyl esters (compounds 3a and 3d ) exhibit comparable activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of antimicrobial agents.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of each compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for Broth Microdilution Assay:

MIC_Determination_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Analogs start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate at 37°C inoculate_plate->incubation read_mic Visually Determine MIC incubation->read_mic end End read_mic->end COX2_Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) membrane Cell Membrane stimuli->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 substrate pgh2 Prostaglandin H2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation analogs Cyclohexanecarboxylate Analogs analogs->cox2 inhibits

Caption: Simplified signaling pathway of COX-2 in inflammation and the inhibitory action of the studied analogs.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant therapeutic potential of this compound analogs. The presence of the 4-bromophenyl group is a consistent feature for enhanced anticancer, anti-inflammatory, and antimicrobial activities. Further modifications to the ester group and substitutions on the cyclohexanone ring could lead to the development of more potent and selective drug candidates.

Future research should focus on:

  • Lead Optimization: Synthesizing a broader range of analogs to refine the structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs.

By leveraging the insights provided in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to clinical applications, ultimately addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

  • Antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. [Link]

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Research Square. [Link]

  • Synthesis and antimicrobial activity of cyclohexanone derivatives. Journal of Scientific and Innovative Research. [Link]

  • Antifungal and antibacterial activities of some of the tested prepared compounds. ResearchGate. [Link]

  • Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. Istanbul Journal of Pharmacy. [Link]

  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemistryOpen. [Link]

  • Design, synthesis and molecular docking of α,β-unsaturated cyclohexanone analogous of curcumin as potent EGFR inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C. [Link]

  • Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. ResearchGate. [Link]

  • Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Journal of Applied Microbiology. [Link]

  • A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. Current issues in pharmacy and medicine: science and practice. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF DIBENZYLIDENE-CYCLOHEXANONE. Rasayan Journal of Chemistry. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals. [Link]

  • Synthesis, Characterization and Evaluation of Topical Antiinflammatory Activity of Dimethyl 4-Oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate. Asian Journal of Chemistry. [Link]

  • Synthesis, Characterization and Evaluation of Topical Antiinflammatory Activity of Dimethyl 4-Oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate. ResearchGate. [Link]

  • [Screening of bioactive metabolites that suppress inflammation]. Tanpakushitsu Kakusan Koso. [Link]

  • INHIBITORS OF CYCLOOXYGENASES: MECHANISMS, SELECTIVITY AND USES. Journal of Physiology and Pharmacology. [Link]

  • Synthesis and anticancer activity of novel 5-(4-bromophenyl)-1,3-oxazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

  • Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-t[13][14][15]riazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity. British Journal of Pharmacology. [Link]

  • Synthesis, Characterization, and In vitro Anticancer Screening of Some Novel, Potential Acridone Analogues. ResearchGate. [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry. [Link]

  • Ethyl 4-(4-bromophenyl)-6-r-phenyl-2-oxocyclohex-3-ene-1-t-carboxylate. Acta Crystallographica Section E. [Link]

  • Synthesis and biological evaluation of 3-ARYL-1-(2-Benzofuryl)-2-Propen-1-one analogues. ResearchGate. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR. [Link]

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Molecules. [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]

  • Cytotoxic sesquiterpene aryl esters from Armillaria gallica 012m. Chinese Journal of Natural Medicines. [Link]

  • Cyclooxygenases: structural and functional insights. Journal of Lipid Research. [Link]

  • Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry. [Link]

  • Optimization and anti-inflammatory evaluation of methyl gallate derivatives as a myeloid differentiation protein 2 inhibitor. Bioorganic & Medicinal Chemistry. [Link]

  • synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. International Journal of Chemical Sciences. [Link]ivatives.pdf)

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate is a critical process in the development of various pharmaceutical compounds. The traditional Robinson annulation, while a foundational method, presents opportunities for optimization in terms of efficiency, safety, and environmental impact. This guide provides a detailed comparison of alternative reagents and methodologies, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Standard Pathway: Robinson Annulation

The classical synthesis involves a Michael addition of a nucleophile, such as the enolate of ethyl acetoacetate, to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2][3][4][5][6][7][8][9] This well-established route, while effective, often requires strongly basic conditions and can lead to side reactions, complicating purification.[10]

Advancements in Robinson Annulation: Alternative Approaches

Modern synthetic chemistry offers several alternatives to the traditional Robinson annulation, aiming to improve yield, reduce reaction times, and enhance safety and sustainability.

Organocatalysis: A Greener Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, such as L-proline, can catalyze the Robinson annulation with high enantioselectivity (60-70% enantiomeric excess).[1] This method offers a milder and more environmentally friendly alternative to traditional base-catalyzed reactions.[11][12]

Experimental Protocol: Proline-Catalyzed Robinson Annulation

  • Combine the α,β-unsaturated ketone (1 equivalent) and the β-ketoester (1.2 equivalents) in a suitable solvent (e.g., DMSO).

  • Add L-proline (10-20 mol%).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Microwave-Assisted Synthesis: Accelerating the Reaction

Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Robinson annulations.[13][14] This technique offers a more energy-efficient and rapid alternative to conventional heating methods.[13] Solvent-free conditions combined with microwave irradiation can lead to a substantial reduction in reaction times and an increase in conversion rates.[13]

Experimental Protocol: Microwave-Assisted Robinson Annulation

  • Mix the α,β-unsaturated ketone (1 equivalent), ethyl acetoacetate (2 equivalents), and a solid base like potassium carbonate in a mortar.[13]

  • Transfer the mixture to a microwave-safe vessel.

  • Irradiate in a microwave reactor for 2-5 minutes at a suitable power level (e.g., 160W).[13]

  • After cooling, add water and filter the product.

  • Recrystallize the product from a suitable solvent.[13]

Phase Transfer Catalysis: Enhancing Biphasic Reactions

Phase transfer catalysis (PTC) facilitates reactions between reactants in immiscible phases.[15][16] This can be particularly useful in Robinson annulations, where the reactants may have different solubilities. PTC can lead to faster reactions, higher yields, and fewer byproducts.[15]

Logical Relationship: Reactant Transport in PTC

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nucleophile Anion (Nu-) Nucleophile Anion (Nu-) Catalyst Cation (Q+) Catalyst Cation (Q+) Nucleophile Anion (Nu-)->Catalyst Cation (Q+) Forms Ion Pair [Q+Nu-] Substrate (R-X) Substrate (R-X) Catalyst Cation (Q+)->Substrate (R-X) Transfers to Organic Phase Product (R-Nu) Product (R-Nu) Substrate (R-X)->Product (R-Nu) Reaction Occurs

Caption: Phase transfer catalysis facilitates the transport of the nucleophile from the aqueous to the organic phase.

Alternative Reagents for the Cyclohexenone Core

Beyond variations of the Robinson annulation, other synthetic strategies can be employed to construct the 4-aryl-4-carbomethoxycyclohexanone skeleton.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert α,β-unsaturated ketones into cyclopropanes.[17][18][19][20][21] While not a direct route to cyclohexenones, subsequent ring-expansion strategies could be envisioned. This reaction is highly diastereoselective, favoring trans substitution.[21]

Experimental Workflow: Corey-Chaykovsky Reaction

G Sulfonium Salt Sulfonium Salt Sulfur Ylide Sulfur Ylide Sulfonium Salt->Sulfur Ylide Deprotonation Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Sulfur Ylide Cyclopropane Product Cyclopropane Product Sulfur Ylide->Cyclopropane Product 1,4-Addition α,β-Unsaturated Ketone α,β-Unsaturated Ketone α,β-Unsaturated Ketone->Cyclopropane Product

Caption: General workflow for the Corey-Chaykovsky cyclopropanation.

Esterification of the Carboxylic Acid: Safer and More Efficient Alternatives

The final step in the synthesis is the esterification of the carboxylic acid. The traditional Fischer-Speier esterification, while widely used, often requires harsh conditions and long reaction times.[22][23][24][25]

Trimethylsilyldiazomethane (TMS-diazomethane)

TMS-diazomethane is a safer and more convenient alternative to the highly toxic and explosive diazomethane.[26][27][28] It reacts efficiently with carboxylic acids to form methyl esters under mild conditions.[29]

Experimental Protocol: Esterification with TMS-diazomethane

  • Dissolve the carboxylic acid in a mixture of a non-polar solvent (e.g., DCM or toluene) and methanol.[29][30]

  • Cool the solution to 0 °C.

  • Add a solution of TMS-diazomethane in an organic solvent (e.g., hexane) dropwise until a persistent yellow color is observed.[29][30]

  • Stir the reaction for a short period (e.g., 30 minutes) at room temperature.[29]

  • Quench any excess TMS-diazomethane with a few drops of acetic acid.

  • Remove the solvent under reduced pressure to obtain the methyl ester.

ParameterFischer EsterificationTMS-diazomethane Esterification
Reagents Carboxylic acid, alcohol, strong acid catalystCarboxylic acid, TMS-diazomethane, methanol
Conditions High temperature, often reflux0 °C to room temperature
Reaction Time 1-10 hours[22]Typically under 1 hour[27]
Yield Variable, equilibrium-drivenGenerally high to quantitative[29]
Safety Corrosive acid, flammable solventsToxic and potentially explosive reagent, requires careful handling
Imidazotetrazines as Diazomethane Surrogates

Recent research has identified imidazotetrazines, such as the drug temozolomide (TMZ), as weighable, non-explosive surrogates for diazomethane.[26][31] These compounds can be used for the esterification of carboxylic acids under aqueous conditions.[26][31]

Conclusion

The synthesis of this compound can be approached through various methodologies, each with its own set of advantages and disadvantages. For researchers seeking to optimize this synthesis, considering alternatives to the traditional Robinson annulation and Fischer esterification is crucial. Organocatalysis offers a path to enantiomerically enriched products, while microwave-assisted synthesis provides a significant acceleration of the reaction. For the esterification step, TMS-diazomethane presents a highly efficient, albeit hazardous, alternative. The choice of the most suitable method will ultimately depend on the specific goals of the synthesis, including desired stereochemistry, scale, and available resources.

References

  • Frank, P. V., Kalluraya, B., & Shetty, S. (n.d.). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Scholars Research Library.
  • TCI. (2023, July 17). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. Tokyo Chemical Industry Co., Ltd.
  • Barsa, N. A., et al. (2020).
  • Takatori, K., et al. (2003). Solid-Supported Robinson Annulation under Microwave Irradiation. Chemical and Pharmaceutical Bulletin, 51(5), 525-528.
  • (1986). Example of the Robinson Annulation Procedure via Phase Transfer Catalysis— A Beginning Organic Synthesis Experiment.
  • Little, J. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
  • Reddit. (2022, May 11).
  • TCI. (n.d.). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. Tokyo Chemical Industry Co., Ltd. (APAC).
  • (n.d.). An Overview on the Robinson Annulation.
  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions.
  • Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction.
  • (n.d.). Trimethylsilyldiazomethane. Common Organic Chemistry.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky).
  • (n.d.). Comparison of esterification reactions using different substrates and...
  • Journal of Chemical Education. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis.
  • J&K Scientific LLC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.
  • (n.d.). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction.
  • NROChemistry. (n.d.).
  • Chemistry LibreTexts. (2021, August 12). 23.
  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.).
  • (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a. ORBi.
  • J&K Scientific LLC. (n.d.).
  • Dalal Institute. (n.d.).
  • (n.d.).
  • Master Organic Chemistry. (2018, December 10).
  • Organic Chemistry Portal. (n.d.).
  • (n.d.). 4.2.4.1.
  • Chemistry LibreTexts. (2021, August 12). 23.
  • PubMed. (2018).
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • OperaChem. (2023, July 2).
  • (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure.
  • Indian Academy of Sciences. (n.d.).
  • Hoffman Fine Chemicals. (n.d.). CAS 1384265-30-8 | Methyl 1-(4-bromophenyl)
  • RSC Blogs. (2011, November 4).
  • (n.d.).
  • (n.d.). (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.

Sources

Benchmarking the efficiency of different synthesis protocols for Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate is a key intermediate, offering a versatile platform for the synthesis of a wide range of pharmacologically active compounds. The strategic placement of the bromo-aryl and keto-ester functionalities allows for diverse downstream modifications. This guide provides an in-depth comparison of two prominent synthetic strategies for this target molecule: a Double Michael Addition followed by a Dieckmann Condensation, and the classic Robinson Annulation. This analysis is grounded in established chemical principles and provides detailed, field-proven insights to inform your synthetic choices.

Introduction to the Synthetic Challenge

The synthesis of highly functionalized cyclic systems such as this compound requires a careful selection of starting materials and reaction conditions to ensure high yields and purity. The two protocols benchmarked in this guide represent distinct and powerful approaches to the construction of the core cyclohexanone ring system. Each method presents its own set of advantages and challenges in terms of reagent availability, reaction efficiency, and scalability.

Protocol 1: Double Michael Addition Followed by Dieckmann Condensation

This modern and convergent approach builds the cyclohexanone ring by first assembling a linear precursor through two sequential Michael additions, followed by an intramolecular cyclization. This strategy offers a high degree of control over the substitution pattern of the final product.

Scientific Rationale and Mechanistic Insight

The cornerstone of this protocol is the nucleophilic character of the benzylic proton of 4-bromophenylacetonitrile. Deprotonation with a strong base generates a carbanion that readily undergoes a Michael addition to the electrophilic β-carbon of methyl acrylate. A second equivalent of methyl acrylate then participates in another Michael addition to the newly formed acidic α-proton of the mono-adduct. The resulting acyclic diester is then perfectly poised for an intramolecular Dieckmann condensation to furnish the target cyclic β-keto ester.

Experimental Protocol

Step 1: Double Michael Addition

  • To a solution of 4-bromophenylacetonitrile (1.0 eq) in anhydrous THF (10 mL/mmol), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl acrylate (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester intermediate.

Step 2: Dieckmann Condensation

  • Dissolve the crude diester from Step 1 in anhydrous toluene (15 mL/mmol).

  • Add sodium methoxide (1.5 eq) to the solution at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and quench with 1 M HCl until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Workflow Visualization

Protocol_1 cluster_step1 Step 1: Double Michael Addition cluster_step2 Step 2: Dieckmann Condensation start1 4-Bromophenylacetonitrile + 2 eq. Methyl Acrylate reagents1 1. NaH, THF, 0 °C to RT 2. Quench start1->reagents1 product1 Acyclic Diester Intermediate reagents1->product1 reagents2 1. NaOMe, Toluene, Reflux 2. Acidic Workup product1->reagents2 product2 Methyl 1-(4-bromophenyl)-4- oxocyclohexanecarboxylate reagents2->product2

Caption: Workflow for the Double Michael Addition/Dieckmann Condensation protocol.

Protocol 2: Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This tandem reaction sequence provides a direct route to cyclohexenone derivatives, which can then be readily converted to the desired cyclohexanone.

Scientific Rationale and Mechanistic Insight

This protocol hinges on the reaction between a Michael donor, in this case, the enolate of methyl acetoacetate, and a Michael acceptor, 4-bromochalcone (1-(4-bromophenyl)-3-phenylprop-2-en-1-one), which can be synthesized from 4-bromoacetophenone and benzaldehyde. The initial Michael addition forms a 1,5-diketoester intermediate. Subsequent intramolecular aldol condensation, driven by a base, leads to the formation of a six-membered ring. Dehydration of the resulting β-hydroxy ketone affords a cyclohexenone, which would then require reduction of the double bond to yield the final product. For the direct synthesis of the target molecule, a more convergent Robinson annulation approach is proposed, reacting the enolate of a suitable β-keto ester with an α,β-unsaturated ketone bearing the 4-bromophenyl group.

A plausible and efficient variation involves the reaction of the enolate of methyl acetoacetate with 3-(4-bromophenyl)but-3-en-2-one.

Experimental Protocol

Step 1: Synthesis of 3-(4-bromophenyl)but-3-en-2-one (Michael Acceptor)

  • Prepare a solution of 4-bromoacetophenone (1.0 eq) and paraformaldehyde (1.2 eq) in dimethylformamide (DMF, 5 mL/mmol).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to 100 °C for 6 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(4-bromophenyl)but-3-en-2-one.

Step 2: Robinson Annulation

  • To a solution of methyl acetoacetate (1.1 eq) in absolute ethanol (10 mL/mmol), add sodium ethoxide (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the solution for 30 minutes at room temperature.

  • Add a solution of 3-(4-bromophenyl)but-3-en-2-one (1.0 eq) in absolute ethanol dropwise.

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude product is a cyclohexenone derivative. This intermediate requires a subsequent reduction step (e.g., catalytic hydrogenation with Pd/C) to yield the final target molecule, this compound.

Workflow Visualization

Protocol_2 cluster_step1 Step 1: Michael Acceptor Synthesis cluster_step2 Step 2: Robinson Annulation cluster_step3 Step 3: Reduction start1 4-Bromoacetophenone + Paraformaldehyde reagents1 Piperidine, DMF, 100 °C start1->reagents1 product1 3-(4-bromophenyl)but-3-en-2-one reagents1->product1 reagents2 1. NaOEt, EtOH 2. Michael Acceptor, Reflux product1->reagents2 start2 Methyl Acetoacetate start2->reagents2 product2 Cyclohexenone Intermediate reagents2->product2 reagents3 H₂, Pd/C product2->reagents3 final_product Methyl 1-(4-bromophenyl)-4- oxocyclohexanecarboxylate reagents3->final_product

Caption: Workflow for the Robinson Annulation protocol.

Comparative Analysis and Performance Benchmarking

ParameterProtocol 1: Double Michael/DieckmannProtocol 2: Robinson Annulation
Overall Yield Potentially higher due to the convergent nature.Can be variable, often moderate to good.
Reaction Steps Two main synthetic steps from commercially available materials.Three main synthetic steps, including the synthesis of the Michael acceptor.
Atom Economy Generally good, with the main byproduct being sodium salts.Lower, due to the formation of water in the aldol condensation and dehydration steps.
Reagent Cost & Availability Utilizes common and relatively inexpensive reagents.May require the synthesis of a specific Michael acceptor, adding to the cost and time.
Scalability Generally scalable, though handling large quantities of NaH requires care.Scalable, with well-established procedures for Robinson annulations.
Control of Stereochemistry Achiral, but modifications could introduce stereocenters.Can be adapted for asymmetric synthesis using chiral catalysts.[1]
Purification Requires chromatographic purification.Requires chromatographic purification at multiple stages.
Robustness & Reliability The Dieckmann condensation is a robust cyclization method.[2][3][4]The Robinson annulation is a classic and reliable method for forming six-membered rings.[1][5][6]

Expert Recommendations and Conclusion

Both protocols offer viable pathways to this compound.

Protocol 1 (Double Michael/Dieckmann) is arguably the more elegant and convergent approach. It constructs the carbon skeleton in a highly efficient manner from simple starting materials. This method is likely to be favored in a research setting where maximizing yield and exploring derivatives with different substitution patterns is a priority. The direct formation of the target molecule without an intermediate reduction step is a significant advantage.

Protocol 2 (Robinson Annulation) represents a more traditional, yet highly effective, strategy. While it may involve an additional step to prepare the Michael acceptor and a final reduction, the individual reactions are well-understood and widely practiced. This protocol might be preferred in an academic or teaching laboratory setting for its illustrative value of classic named reactions. For large-scale synthesis, the cost and availability of the starting materials for the Michael acceptor would be a critical consideration.

Ultimately, the choice of protocol will depend on the specific needs of the researcher, including available starting materials, desired scale, and the importance of overall yield versus step count. Both methods provide a solid foundation for the synthesis of this valuable chemical intermediate.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principle: Proactive Hazard Mitigation and Regulatory Adherence

The proper disposal of any chemical intermediate, particularly a halogenated organic compound like Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. As researchers and drug development professionals, our responsibility extends beyond synthesis to the entire lifecycle of a chemical. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards. The core directive is to treat this compound as a regulated hazardous waste, ensuring its isolation from non-hazardous waste streams and its ultimate destruction by qualified professionals.

Chemical Profile and Hazard Classification

Property Identifier Source
Chemical Name This compoundAppchem[1]
CAS Number 1384265-30-8Appchem[1]
Molecular Formula C14H15BrO3Appchem[1]
Key Structural Features Brominated Aromatic Ring (Halogenated Organic), Ketone, EsterN/A

Primary Hazard Class: Halogenated Organic Compound . The presence of a carbon-bromine bond places this compound into a special category of chemical waste. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds due to their potential to form persistent and toxic byproducts if improperly incinerated or disposed of in landfills[2][3][4]. Therefore, it must be segregated into a dedicated halogenated organic waste stream[5].

Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and aligns with standard practices at leading research institutions[6][7].

Phase 1: Immediate Handling and Personal Protective Equipment (PPE)

All handling of the compound, whether in pure form or in solution, requires appropriate PPE to prevent exposure.

  • Engineering Controls: Always handle the compound inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors[5].

  • Required PPE:

    • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat.

    • Footwear: Closed-toe shoes are mandatory[8].

Phase 2: Waste Segregation - The Critical Step

The single most important step in this process is segregation. Mixing halogenated waste with non-halogenated organic solvents complicates disposal and significantly increases costs.

  • Designate a "Halogenated Organic Waste" Container: This container is exclusively for compounds containing bromine, chlorine, fluorine, or iodine[5].

  • Mechanism Explained: Halogenated wastes cannot be disposed of via standard fuel blending or incineration without specialized equipment. During combustion, the halogen atoms form acidic gases (e.g., hydrogen bromide from this compound). Licensed hazardous waste incinerators are equipped with "scrubbers" that neutralize these corrosive and toxic gases before they are released into the atmosphere[9][10]. Mixing this waste with simpler solvents like acetone or ethanol contaminates the entire batch, forcing it all to be treated via this more complex and expensive route.

Phase 3: Container Selection and Labeling

Proper containment and communication are non-negotiable for safety and compliance[11].

  • Choose a Compatible Container:

    • Use a clean, leak-proof container made of a material chemically compatible with the waste. Plastic (e.g., polyethylene) or glass bottles are typically used[7][12].

    • Ensure the container has a secure, screw-top cap to prevent leaks and evaporation[13].

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Your institution's Environmental Health and Safety (EHS) department will provide official labels[7][14]. The label must include:

    • The words "Hazardous Waste" [14].

    • Full Chemical Name(s): Write out "this compound" and any solvents used. Do not use abbreviations or chemical formulas[7].

    • Approximate Concentrations/Amounts of each component.

    • Hazard Identification: Check the appropriate hazard pictograms (e.g., "Harmful/Irritant").

    • Principal Investigator and Laboratory Information [7].

Phase 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation pending pickup[12][13].

  • Location: Designate a specific, secondary containment area within the lab as your SAA. This could be a chemical-resistant tray or a designated cabinet. The SAA must be located at or near the point of waste generation[12].

  • Segregation within SAA: Keep the halogenated waste container physically separate from other incompatible waste types, such as acids, bases, or oxidizers, using physical barriers or separate containment trays[6][15].

  • Container Management:

    • Keep the waste container closed at all times except when adding waste[14].

    • Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion[13].

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation[6].

Phase 5: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste or attempt to dispose of it themselves[16].

  • Schedule a Pickup: Once the container is full or has been in accumulation for the maximum allowed time (typically 6-12 months, check your institutional policy), contact your EHS office to schedule a waste pickup[12][16].

  • Documentation: Complete any required forms, accurately listing the contents of the container for the EHS disposal team[7].

  • Final Step: EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration[17].

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Operations gen Waste Generation (Pure compound or in solution) ppe Phase 1: Wear Appropriate PPE seg Phase 2: Segregate Waste Is it Halogenated? ppe->seg cont_halo Use Dedicated 'Halogenated Organic Waste' Container seg->cont_halo Yes cont_nonhalo Use 'Non-Halogenated Organic Waste' Container seg->cont_nonhalo No labeling Phase 3: Affix Completed 'Hazardous Waste' Label cont_halo->labeling saa Phase 4: Store in SAA (Secondary Containment) labeling->saa pickup Phase 5: Schedule EHS Pickup saa->pickup disposal Transport to Licensed Disposal Facility (Incineration) pickup->disposal

Caption: Workflow for the safe disposal of halogenated chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response line.

  • Small Spill Cleanup: For minor spills that you are trained to handle:

    • Ensure you are wearing full PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a sealed, properly labeled hazardous waste container[16].

    • Treat all spill cleanup materials as hazardous waste[16].

Waste Minimization: A Green Chemistry Approach

The most effective disposal method is to minimize waste generation from the outset[11][12].

  • Microscale Experiments: Whenever possible, design experiments on the smallest practical scale.

  • Inventory Management: Purchase and use only the amount of the chemical that is strictly necessary to avoid generating surplus that becomes waste.

  • Avoid Excess: Be precise in calculations to avoid making large excesses of derivatives or intermediates that will not be used in subsequent steps[18].

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with environmental regulations, thereby protecting themselves, their colleagues, and the wider community.

References

  • Daniels Health. (2025, May 21).
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • ACTenviro. (2023, August 23). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Vanderbilt University Medical Center.
  • Appchem. Methyl 1-(4-Bromophenyl)
  • eCFR.
  • U.S. Environmental Protection Agency.
  • Hoffman Fine Chemicals. CAS 1384265-30-8 | Methyl 1-(4-bromophenyl)
  • U.S. Environmental Protection Agency. (1983, December).
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School Legal Information Institute.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures.
  • Industry Master. (2024, June 6).
  • Case Western Reserve University Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Vanderbilt University Medical Center.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.

Sources

Navigating the Safe Handling of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, in-depth technical and safety information for handling Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (CAS No. 1384265-30-8), a compound characterized by its brominated aromatic and ketone functionalities. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and scientific integrity.

Immediate Safety and Hazard Assessment

Core Tenets of Safe Handling:

  • Engineering Controls are Paramount: All work with this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE) is Non-Negotiable: The appropriate selection and consistent use of PPE are your primary defense against direct exposure.

  • A Proactive Mindset: Always be prepared for the unexpected. Familiarize yourself with the location and operation of safety equipment, including emergency showers, eyewash stations, and spill kits, before beginning any work.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles.Double-gloving with nitrile or neoprene gloves is recommended.A fully buttoned lab coat.Not generally required if handled in a fume hood.
Solution Preparation and Reactions Chemical splash goggles. A face shield is recommended when there is a risk of splashing.Fluorinated rubber gloves should be considered for prolonged contact. Nitrile or neoprene gloves are suitable for shorter durations.A chemically resistant lab coat or apron over a standard lab coat.Not generally required if handled in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton™).A chemically resistant suit or apron.An air-purifying respirator with organic vapor cartridges may be necessary for large spills.
The Rationale Behind Glove Selection

The choice of glove material is critical. While nitrile gloves offer good general protection, the presence of an aromatic ketone may require more robust options for extended handling.[4] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

Operational Protocols: A Step-by-Step Approach to Safety

Preparation and Weighing:
  • Designated Area: Conduct all manipulations within a designated area inside a chemical fume hood.

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust.

  • Static Control: For larger quantities, be mindful of static electricity, which can cause fine powders to disperse.

Running Reactions:
  • Glassware: Inspect all glassware for cracks or defects before use.

  • Closed Systems: Whenever possible, use a closed system to prevent the release of vapors.

  • Temperature Control: Be aware of any potential exothermic reactions and have a cooling bath readily available.

Emergency Procedures: Plan for the Unexpected

In the event of an emergency, a calm and methodical response is crucial.

Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.